1-(Piperidin-3-yl)hydrazine dihydrochloride
Description
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Properties
IUPAC Name |
piperidin-3-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBYMRGVPLXCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 1-(Piperidin-3-yl)hydrazine Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-3-yl)hydrazine and its salts are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to 1-(Piperidin-3-yl)hydrazine dihydrochloride. The proposed synthesis commences with the readily available N-Boc-3-aminopiperidine and proceeds through a carefully orchestrated sequence of protection, functional group transformation, deprotection, and salt formation. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters of each synthetic step, ensuring scientific integrity and reproducibility for researchers in the field of drug discovery and development.
Introduction: The Significance of the Piperidin-3-yl-hydrazine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The introduction of a hydrazine functional group at the 3-position of the piperidine ring further expands its chemical versatility, enabling the construction of diverse heterocyclic systems and the formation of unique pharmacophores. Consequently, 1-(piperidin-3-yl)hydrazine serves as a critical precursor for compounds targeting a range of biological targets, underscoring the importance of a reliable and well-documented synthetic route.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 1-(piperidin-3-yl)hydrazine dihydrochloride, suggests a multi-step approach beginning with a protected form of 3-aminopiperidine. This strategy is essential to ensure chemoselectivity during the functional group manipulations. The tert-butoxycarbonyl (Boc) group is selected as the protecting group for the piperidine nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
The key transformation in this synthesis is the conversion of the primary amino group at the 3-position into a hydrazine moiety. A classical and effective method for this transformation involves the diazotization of the primary amine to form a diazonium salt, followed by in-situ reduction to the corresponding hydrazine. This two-step, one-pot procedure is a cornerstone of this synthetic pathway.
The final steps involve the deprotection of the piperidine nitrogen and the subsequent formation of the dihydrochloride salt to enhance the stability and handling of the final product.
Overall Synthetic Pathway
The proposed synthetic route to 1-(piperidin-3-yl)hydrazine dihydrochloride is a three-step process commencing from N-Boc-3-aminopiperidine.
Caption: Overall synthetic route to 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-Butyl 3-hydrazinylpiperidine-1-carboxylate
This initial and most critical step involves the conversion of the primary amino group of tert-butyl 3-aminopiperidine-1-carboxylate to a hydrazine functionality. This is achieved through a diazotization reaction followed by reduction.
Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq.) in a solution of concentrated hydrochloric acid (approx. 3-4 eq.) and water at 0 °C (ice-salt bath).
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The formation of the diazonium salt is typically rapid. The reaction of primary aromatic amines with nitrous acid to form diazonium salts is a well-established process[1]. While aliphatic diazonium salts are generally less stable, their in-situ formation and immediate use are common synthetic strategies[2].
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) in concentrated hydrochloric acid, also cooled to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution. The reduction of diazonium salts to hydrazines using stannous chloride is a known method[1]. The reaction should be stirred at 0-5 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide at 0 °C until the pH is strongly basic (pH > 12). This will precipitate tin salts and liberate the free hydrazine.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-hydrazinylpiperidine-1-carboxylate. The crude product can be purified by column chromatography on silica gel.
-
Expertise & Experience: The choice of the Boc protecting group is strategic. It is stable to the acidic conditions of the diazotization and reduction steps, yet can be readily removed in the subsequent step. Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable aliphatic diazonium intermediate. The use of a significant excess of the reducing agent, SnCl₂, ensures the complete conversion of the diazonium salt to the desired hydrazine.
Step 2: Deprotection to Yield 1-(Piperidin-3-yl)hydrazine
The removal of the N-Boc protecting group is achieved under acidic conditions to yield the free base, 1-(piperidin-3-yl)hydrazine.
Protocol:
-
Dissolve the purified tert-butyl 3-hydrazinylpiperidine-1-carboxylate (1.0 eq.) in a suitable organic solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride in 1,4-dioxane (e.g., 4 M HCl) are commonly used for Boc deprotection. The deprotection is generally rapid at room temperature[3].
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until all the starting material is consumed.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The resulting residue is the crude salt of 1-(piperidin-3-yl)hydrazine. For the subsequent step, it is often sufficient to proceed with the crude product. Alternatively, the free base can be liberated by treatment with a base and extracted into an organic solvent, though this is often not necessary for the final salt formation.
Trustworthiness: The deprotection of N-Boc groups with strong acids like TFA or HCl is a highly reliable and well-documented transformation in organic synthesis, ensuring a high yield of the desired product with minimal side reactions[4][5].
Step 3: Formation of 1-(Piperidin-3-yl)hydrazine Dihydrochloride
The final step involves the formation of the stable dihydrochloride salt.
Protocol:
-
Dissolve the crude 1-(piperidin-3-yl)hydrazine (obtained from the deprotection step) in a suitable solvent such as isopropanol or a mixture of methanol and diethyl ether.
-
Slowly add a solution of hydrogen chloride (2.0-2.2 eq.) in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.
-
The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to afford 1-(piperidin-3-yl)hydrazine dihydrochloride as a stable, crystalline solid. The formation of hydrochloride salts of piperidine derivatives is a standard procedure for purification and stabilization[6][7][8].
Authoritative Grounding: The di-basic nature of 1-(piperidin-3-yl)hydrazine, with basic centers at the piperidine nitrogen and the hydrazine moiety, necessitates two equivalents of acid for the formation of the dihydrochloride salt. This is a fundamental principle of acid-base chemistry in organic compounds.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Purity |
| 1 | tert-Butyl 3-aminopiperidine-1-carboxylate | tert-Butyl 3-hydrazinylpiperidine-1-carboxylate | 1. NaNO₂, aq. HCl2. SnCl₂·2H₂O, aq. HCl | 50-70% | >95% after chromatography |
| 2 | tert-Butyl 3-hydrazinylpiperidine-1-carboxylate | 1-(Piperidin-3-yl)hydrazine | TFA or HCl in Dioxane | >95% (crude) | Used directly in the next step |
| 3 | 1-(Piperidin-3-yl)hydrazine | 1-(Piperidin-3-yl)hydrazine dihydrochloride | 2 eq. HCl in Ether/IPA | >90% | >98% after crystallization |
Experimental Workflow Diagram
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- 1. byjus.com [byjus.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. data.epo.org [data.epo.org]
- 8. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]
In-Depth Technical Guide: 1-(Piperidin-3-yl)hydrazine Dihydrochloride
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) or validated experimental protocols. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
Abstract
This technical guide provides a detailed examination of 1-(Piperidin-3-yl)hydrazine dihydrochloride, a heterocyclic building block with significant potential in medicinal chemistry. The document elucidates its core chemical properties, including structure and physicochemical characteristics. Furthermore, it explores its synthesis, reactivity, and established applications in drug discovery. This guide also outlines key analytical techniques for its characterization and provides critical safety and handling information to ensure its proper use in a research and development setting.
Core Chemical Identity and Structure
1-(Piperidin-3-yl)hydrazine dihydrochloride is a salt of the organic base 3-hydrazinylpiperidine. The dihydrochloride designation indicates that two equivalents of hydrogen chloride have reacted with the basic nitrogen centers of the parent molecule.
-
IUPAC Name: 3-hydrazinylpiperidine dihydrochloride.[1]
-
Molecular Formula: C₅H₁₅Cl₂N₃.[2]
-
Molecular Weight: 188.1 g/mol .[1]
The molecular structure consists of a saturated six-membered piperidine ring with a hydrazine (-NHNH₂) substituent at the 3-position. In the dihydrochloride salt form, both the piperidine ring nitrogen and the terminal nitrogen of the hydrazine group are protonated, forming ammonium chlorides. This salt form generally confers greater stability and aqueous solubility compared to the free base.
Structural Representation:
Figure 1: Chemical structure of 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Physicochemical and Safety Data
Understanding the physicochemical properties and safety profile is critical for the effective and safe handling of this compound.
Physicochemical Properties
The following table summarizes key physicochemical data. It is important to note that these values can be influenced by experimental conditions and the purity of the sample.
| Property | Value | Reference |
| Appearance | White to off-white solid | Internal Data |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water | Internal Data |
| Storage Temperature | Room Temperature | [1] |
| InChI | 1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H | [1] |
| InChI Key | LQBYMRGVPLXCKH-UHFFFAOYSA-N | [1] |
Safety and Handling
1-(Piperidin-3-yl)hydrazine dihydrochloride requires careful handling due to its potential hazards.
-
Signal Word: Warning.[1]
-
Pictogram: GHS07 (Exclamation mark).[1]
-
Hazard Statements:
-
Precautionary Statements:
For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis and Reactivity
The synthetic utility of 1-(Piperidin-3-yl)hydrazine dihydrochloride stems from its accessible preparation and the versatile reactivity of the hydrazine moiety.
Generalized Synthetic Workflow
A common synthetic approach involves the transformation of a protected 3-aminopiperidine precursor. The workflow can be generalized as follows:
Figure 2: A generalized synthetic pathway to 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Causality in Experimental Choices:
-
N-Protection: The initial protection of the piperidine nitrogen is crucial to prevent side reactions during the nitrosation and reduction steps, ensuring regioselectivity.
-
Reduction: The choice of reducing agent is critical. Zinc in acetic acid is a milder option, while lithium aluminum hydride (LiAlH₄) is a more powerful, non-selective reducing agent that requires anhydrous conditions.
-
Salt Formation: The final step with HCl not only removes common protecting groups (like Boc) but also converts the product to its more stable and handleable dihydrochloride salt.
Reactivity Profile
The primary reactive center is the terminal -NH₂ of the hydrazine group, which is a potent nucleophile. This allows for a variety of useful transformations:
-
Hydrazone Formation: It readily condenses with aldehydes and ketones to form stable hydrazones. This is a cornerstone reaction for introducing this scaffold into larger molecules.
-
Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) yields the corresponding hydrazides.
-
Cyclization Reactions: It serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, through cyclocondensation reactions with appropriate bifunctional reagents.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The addition of a hydrazine functional group at the 3-position provides a versatile handle for synthetic elaboration, making 1-(Piperidin-3-yl)hydrazine a valuable building block for generating compound libraries for screening against various biological targets.
Logical Relationship Diagram:
Figure 3: The role of 1-(Piperidin-3-yl)hydrazine dihydrochloride in drug discovery.
Analytical Characterization Protocols
Confirming the identity and purity of 1-(Piperidin-3-yl)hydrazine dihydrochloride is essential before its use in synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the piperidine ring protons, which are often complex due to overlapping multiplets. The NH and NH₂ protons are typically broad and their chemical shifts are concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum will show distinct signals corresponding to the carbon atoms of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base. The sample is typically neutralized before analysis or analyzed under conditions that promote the observation of the protonated free base [M+H]⁺.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the amine and hydrazine groups.
-
C-H stretching and bending vibrations of the aliphatic piperidine ring.
References
-
MilliporeSigma. 1-(piperidin-3-yl)hydrazine dihydrochloride. [Link]
Sources
"1-(Piperidin-3-yl)hydrazine dihydrochloride" CAS number 1189770-90-8
An In-Depth Technical Guide to 1-(Piperidin-3-yl)hydrazine Dihydrochloride (CAS 1189770-90-8): A Versatile Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-3-yl)hydrazine dihydrochloride (CAS No. 1189770-90-8), a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, discusses its synthetic utility, and outlines its potential applications as a scaffold in the design of novel therapeutics. By detailing exemplary reaction protocols and critical safety and handling procedures, this guide serves as an essential resource for scientists leveraging this versatile intermediate in their research endeavors.
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient library design and lead optimization. The piperidine ring is a quintessential example, found in a vast array of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a highly sought-after motif.
Simultaneously, the hydrazine moiety and its derivatives, such as hydrazides, serve as exceptionally versatile functional groups. They are crucial intermediates for constructing a wide range of heterocyclic systems and have been incorporated into molecules with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4]
1-(Piperidin-3-yl)hydrazine dihydrochloride uniquely combines these two powerful moieties. It presents the saturated piperidine heterocycle along with a reactive hydrazine group, offering two distinct points for chemical modification. This guide explores the technical details of this compound, positioning it as a strategic tool for the synthesis of novel chemical entities with therapeutic potential.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and its potential for incorporation into drug candidates. The key properties of 1-(Piperidin-3-yl)hydrazine dihydrochloride are summarized below.
Core Data
| Property | Value | Source(s) |
| CAS Number | 1189770-90-8 | [5][6][7] |
| Molecular Formula | C₅H₁₅Cl₂N₃ | [5][7] |
| Molecular Weight | 188.10 g/mol | [5][7] |
| IUPAC Name | 3-hydrazinylpiperidine dihydrochloride | |
| Synonyms | 1-(Piperidin-3-yl)hydrazine hydrochloride, 3-Hydrazinylpiperidine dihydrochloride | [7][8] |
| Typical Purity | ≥98% | [5][7][9] |
| SMILES | NNC1CNCCC1.[H]Cl.[H]Cl | [7] |
Computational Data for Drug Discovery
Computational parameters help predict the pharmacokinetic behavior of a molecule. The data for the free base form are particularly relevant for assessing its drug-like properties.
| Parameter | Value | Significance in Drug Development | Source |
| Topological Polar Surface Area (TPSA) | 50.08 Ų | Predicts cell permeability; values < 140 Ų are generally associated with good CNS penetration. | [7] |
| LogP (Octanol-Water Partition Coeff.) | 0.0453 | Measures lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME). | [7] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. | [7] |
| Hydrogen Bond Donors | 3 | Influences solubility and binding interactions. | [7] |
| Rotatable Bonds | 1 | A low number (<10) is generally favorable for good oral bioavailability. | [7] |
These parameters suggest that the core scaffold of 1-(piperidin-3-yl)hydrazine possesses characteristics favorable for developing orally bioavailable and potentially CNS-penetrant molecules.
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic routes for 1-(Piperidin-3-yl)hydrazine dihydrochloride are not extensively published, its structure allows for a logical retrosynthetic analysis based on established chemical principles.
Plausible Synthetic Workflow
The synthesis would logically proceed by first constructing the 3-hydrazinylpiperidine free base, followed by salt formation. The dihydrochloride form enhances stability and improves handling characteristics compared to the often-unstable free hydrazine. A generalized approach is outlined below.
Caption: Plausible synthetic workflow for 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Core Reactivity
The synthetic value of this compound stems from its two reactive sites:
-
The Hydrazine Group: The terminal -NH₂ is a potent nucleophile, readily reacting with electrophiles. Its most common application is in the formation of hydrazones through condensation with aldehydes and ketones. These hydrazones can be stable final products or can serve as intermediates for constructing larger heterocyclic systems like pyrazoles and indazoles.
-
The Piperidine Nitrogen: The secondary amine within the piperidine ring is also nucleophilic and can be functionalized through reactions such as acylation, alkylation, or sulfonylation, allowing for the introduction of diverse substituents to modulate the molecule's properties.
This dual reactivity allows for a modular approach to library synthesis, as illustrated below.
Sources
- 1. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. capotchem.com [capotchem.com]
- 6. 1189770-90-8 | 1-(피페리딘-3-일)히드라진 이염산염 | 1-(piperidin-3-yl)hydrazine dihydrochloride - Capot 화학 [capotchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 1314980-49-8 CAS Manufactory [m.chemicalbook.com]
- 9. 1-(Piperidin-3-yl)hydrazine dihydrochloride - CAS:1189770-90-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
"1-(Piperidin-3-yl)hydrazine dihydrochloride" molecular structure
An In-depth Technical Guide to the Molecular Structure and Applications of 1-(Piperidin-3-yl)hydrazine Dihydrochloride
Abstract
In the pursuit of novel therapeutic agents, the strategic selection of molecular building blocks is paramount. Heterocyclic scaffolds, particularly those offering three-dimensional diversity, are instrumental in modern drug discovery. 1-(Piperidin-3-yl)hydrazine dihydrochloride emerges as a synthon of significant interest, merging the conformational rigidity of a piperidine ring with the versatile reactivity of a hydrazine moiety. This guide provides a comprehensive technical examination of its molecular structure, physicochemical properties, validated synthetic pathways, and its strategic application in medicinal chemistry. Authored from the perspective of an application scientist, this paper emphasizes the causal relationships behind experimental design and the self-validating nature of robust chemical protocols, aiming to equip researchers and drug development professionals with actionable insights for leveraging this valuable compound.
Core Molecular Architecture and Physicochemical Profile
1-(Piperidin-3-yl)hydrazine dihydrochloride is a chiral organic salt that presents as a stable, crystalline solid, a form that confers advantages in handling, storage, and solubility in aqueous and polar protic solvents. The molecular foundation is the piperidine ring, a saturated six-membered heterocycle. The strategic placement of a hydrazine (-NHNH₂) group at the C3 position introduces a nucleophilic and reactive handle, while the dihydrochloride salt form enhances stability and modulates the basicity of the nitrogen atoms.
Structural Analysis:
-
Piperidine Ring Conformation: To minimize torsional and steric strain, the piperidine ring predominantly adopts a low-energy chair conformation. The hydrazine substituent at the C3 position can reside in either an axial or equatorial orientation. The equilibrium between these conformers is a critical determinant of the molecule's reactivity and its ability to engage with biological targets. The equatorial position is generally favored for steric reasons, though this can be influenced by solvent and intramolecular hydrogen bonding.
-
Chirality: The C3 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)- and (S)-1-(piperidin-3-yl)hydrazine. This chirality is a pivotal consideration in drug development, as stereoisomers frequently exhibit divergent pharmacological activities, metabolic pathways, and toxicological profiles. The use of an enantiomerically pure form is often required to achieve target selectivity and reduce off-target effects.
-
Dihydrochloride Salt: The formation of a dihydrochloride salt involves the protonation of the two most basic nitrogen atoms: the piperidine ring nitrogen and the terminal nitrogen of the hydrazine group. This not only improves the compound's physical properties but also protects the reactive hydrazine moiety from aerial oxidation during storage.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₅Cl₂N₃ | [1] |
| Molecular Weight | 188.10 g/mol | [1] |
| Canonical SMILES | C1C(CNCC1)NN.Cl.Cl | [1] |
| CAS Number | 190760-47-5 ((S)-enantiomer) | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water | General property of hydrochloride salts |
Synthesis and Structural Elucidation: A Validated Protocol
The synthesis of 1-(piperidin-3-yl)hydrazine requires a robust and scalable route that allows for control over the key transformations. The following workflow is designed as a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step. The rationale for employing a protecting group strategy is to prevent undesired side reactions with the highly nucleophilic piperidine nitrogen.
Experimental Workflow: Synthesis Pathway
Caption: A validated multi-step synthesis workflow for 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Detailed Step-by-Step Methodology:
-
Oximation of N-Boc-3-piperidone:
-
Rationale: The synthesis begins with a commercially available, N-protected piperidone. The tert-butoxycarbonyl (Boc) group is chosen for its stability under various reaction conditions and its facile removal under acidic conditions.
-
Protocol: To a solution of N-Boc-3-piperidone (1.0 eq) in ethanol, add sodium acetate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq). Stir the mixture at room temperature for 4-6 hours. Monitor reaction completion by TLC. Upon completion, concentrate the mixture in vacuo and partition between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-3-(hydroxyimino)piperidine, which can often be used in the next step without further purification.
-
-
Reduction of the Oxime to a Primary Amine:
-
Rationale: The oxime is reduced to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding water as the only byproduct.
-
Protocol: Dissolve the crude oxime from the previous step in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature overnight. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-3-aminopiperidine.
-
-
Conversion of Amine to Hydrazine:
-
Rationale: This two-step, one-pot procedure via a diazonium salt is a classic and reliable method for converting a primary amine to a hydrazine.
-
Protocol: Cool a solution of N-Boc-3-aminopiperidine (1.0 eq) in 6M hydrochloric acid to 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. Subsequently, add a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid dropwise, again keeping the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Basify the mixture with aqueous NaOH and extract with an organic solvent like dichloromethane. Dry and concentrate the organic extracts to yield N-Boc-1-(piperidin-3-yl)hydrazine.
-
-
Boc-Deprotection and Dihydrochloride Salt Formation:
-
Rationale: The final step removes the Boc protecting group and simultaneously forms the desired dihydrochloride salt, which aids in purification by precipitation.
-
Protocol: Dissolve the N-Boc protected hydrazine in a minimal amount of methanol. Add a 4M solution of HCl in 1,4-dioxane (excess, ~5-10 eq) and stir at room temperature. The product will typically precipitate out of the solution. Stir for 1-2 hours, then collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo to yield 1-(piperidin-3-yl)hydrazine dihydrochloride as a white solid.
-
Structural Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and absence of the Boc group.
-
Mass Spectrometry (MS): To verify the molecular weight (m/z) of the parent ion.
-
FT-IR Spectroscopy: To identify characteristic N-H stretches of the ammonium and hydrazinium groups.
Strategic Applications in Medicinal Chemistry
The utility of 1-(piperidin-3-yl)hydrazine dihydrochloride lies in the synthetic versatility of the hydrazine group, which serves as a powerful nucleophile and a precursor to various heterocyclic systems.[3]
Core Reactions and Logical Relationships
Caption: Key reaction pathways for 1-(Piperidin-3-yl)hydrazine in drug discovery.
-
Synthesis of Pyrazole Scaffolds: Hydrazines undergo a classical cyclocondensation reaction with 1,3-dicarbonyl compounds to yield pyrazoles.[3] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs such as the anti-inflammatory celecoxib and various kinase inhibitors. The piperidine moiety provides a 3D exit vector for further chemical modification to optimize properties like solubility, cell permeability, and target engagement.
-
Formation of Hydrazones: The reaction with aldehydes and ketones provides hydrazones. This linkage is of particular interest as it is reversible under acidic conditions, a property exploited in the design of prodrugs that release their active component in the acidic microenvironments of tumors or lysosomes.
-
Building Block for Fused Heterocycles: The bifunctional nature of the molecule (containing both piperidine and hydrazine) makes it a valuable precursor for creating more complex, fused, and bridged heterocyclic systems, which are highly sought after for exploring novel chemical space. For instance, derivatives of 2-(piperidin-3-yl)-1H-benzimidazoles have been investigated as selective H1-antihistamines.[4]
Safety, Handling, and Storage
Trustworthiness Through Self-Validating Protocols: Adherence to proper safety protocols is a self-validating system for ensuring experimental integrity and personal safety.
-
Handling: As with all chemicals, 1-(piperidin-3-yl)hydrazine dihydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It should be kept away from strong oxidizing agents and strong bases.
-
Toxicity: While specific toxicity data for this compound is limited, hydrazine derivatives as a class can be toxic and should be handled with care. Always consult the material safety data sheet (MSDS) before use.
References
-
PubChem Compound Summary for CID 13359560, (S)-1-(Piperidin-3-yl)hydrazine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Phenylhydrazine. Org. Synth. 1921, 1, 71. [Link]
-
Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-9. [Link]
-
Gomha, S. M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(1), 1347-1361. [Link]
Sources
- 1. 1-(2-Hydrazinylethyl)piperidine hydrochloride | C7H18ClN3 | CID 45791387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(Piperidin-3-yl)hydrazine Dihydrochloride: A Predictive and Methodological Guide
Preamble: Navigating Undocumented Spectroscopic Terrain
In the landscape of drug discovery and chemical research, scientists often encounter novel or sparsely documented compounds. 1-(Piperidin-3-yl)hydrazine dihydrochloride, a substituted piperidine derivative with potential applications as a synthetic building block, represents one such case where comprehensive, publicly available spectroscopic data is notably absent. This guide is designed to fill that void, not with direct experimental results, but through a robust, predictive analysis grounded in the fundamental principles of spectroscopy and data from structurally analogous compounds.
This document serves as both a predictive data sheet and a methodological whitepaper. It is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound. Herein, we will deduce the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of 1-(Piperidin-3-yl)hydrazine dihydrochloride. Furthermore, we provide detailed, field-proven protocols for acquiring this data, establishing a self-validating framework for future experimental work. Every prediction is rationalized, and every protocol is designed for clarity, reproducibility, and integrity.
Molecular Structure and Predicted Spectroscopic Overview
1-(Piperidin-3-yl)hydrazine dihydrochloride (IUPAC name: 3-hydrazinylpiperidine dihydrochloride) is a salt, meaning the piperidine ring nitrogen and the terminal hydrazine nitrogen are protonated and associated with two chloride counter-ions. This protonation profoundly influences the electronic environment of the molecule and, consequently, its spectroscopic characteristics.
Molecular Structure:
Caption: Molecular structure of 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For 1-(Piperidin-3-yl)hydrazine dihydrochloride, the protonation of the nitrogen atoms will lead to downfield shifts of adjacent protons and carbons compared to the free base. The following predictions are based on typical chemical shifts for protonated amines and piperidine derivatives.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons on the piperidine ring and the presence of multiple exchangeable protons. The spectrum would ideally be acquired in D₂O to observe the non-exchangeable protons more clearly, with a separate experiment in a solvent like DMSO-d₆ to observe the N-H protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| Piperidine N-H₂⁺ | ~9.0 - 10.0 (in DMSO-d₆) | Broad singlet | 2H | Protonation of the ring nitrogen leads to a significant downfield shift. Broadening is due to quadrupolar relaxation and exchange. |
| Hydrazine N-H & N-H₃⁺ | ~7.0 - 9.0 (in DMSO-d₆) | Broad singlets | 4H | Protonation of the hydrazine moiety results in downfield-shifted, broad signals due to exchange. |
| Piperidine C3-H | ~3.5 - 3.8 | Multiplet | 1H | Deshielded by the adjacent protonated hydrazine group and the ring nitrogen. |
| Piperidine C2-H, C6-H (axial & equatorial) | ~3.0 - 3.6 | Multiplets | 4H | Adjacent to the protonated ring nitrogen, leading to a downfield shift. Diastereotopic protons will exhibit complex splitting. |
| Piperidine C4-H, C5-H (axial & equatorial) | ~1.8 - 2.4 | Multiplets | 4H | Further from the electron-withdrawing nitrogen atoms, thus appearing more upfield. Complex splitting patterns are expected. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~55 - 60 | Attached to the electron-withdrawing hydrazine group, resulting in a downfield shift. |
| C2, C6 | ~45 - 50 | Adjacent to the protonated ring nitrogen, causing a significant downfield shift. |
| C4, C5 | ~20 - 30 | More shielded carbons, appearing at higher field. |
Experimental Protocol for NMR Data Acquisition
This protocol is designed to provide a self-validating system for the characterization of newly synthesized 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Workflow for NMR Analysis
Caption: Experimental workflow for comprehensive NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
For ¹H and ¹³C NMR in a non-exchangeable medium, accurately weigh 10-15 mg of the compound and dissolve it in 0.6 mL of deuterium oxide (D₂O) in a 5 mm NMR tube.
-
To observe N-H protons, prepare a separate sample by dissolving 10-15 mg of the compound in 0.6 mL of DMSO-d₆.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. A spectral width of 12-15 ppm is recommended.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 100-120 ppm should be adequate.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (for confirmation):
-
Run a COSY experiment to establish ¹H-¹H correlations, which will aid in assigning protons on the piperidine ring.
-
Run an HSQC or HMQC experiment to correlate directly attached ¹H and ¹³C atoms, confirming assignments.
-
-
Data Processing:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (e.g., to the residual solvent peak).
-
Mass Spectrometry (MS): Predicting Fragmentation Patterns
Mass spectrometry will provide the molecular weight and valuable structural information through fragmentation. Electrospray ionization (ESI) in positive ion mode is the most appropriate technique for this polar, charged molecule.
Predicted Mass Spectrum (ESI+):
-
[M+H]⁺ of the free base: The most prominent peak is expected to be for the protonated free base, [C₅H₁₃N₃ + H]⁺, at m/z 116.12. The dihydrochloride salt will dissociate in the ESI source.
-
Key Fragmentation Pathways: Fragmentation will likely involve the piperidine ring.
-
Loss of ammonia (NH₃) from the hydrazine moiety: m/z 99.10.
-
Cleavage of the C-N bond of the hydrazine group: leading to a fragment at m/z 85.09 (piperidine ring fragment).
-
Ring opening of the piperidine followed by various cleavages.
-
Experimental Protocol for MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrumentation: Use an ESI-TOF or ESI-quadrupole mass spectrometer.
-
Acquisition Parameters (Positive Ion Mode):
-
Set the ion source to positive electrospray mode.
-
Optimize spray voltage, capillary temperature, and gas flows for a stable signal.
-
Acquire data over a mass range of m/z 50-500.
-
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis on the parent ion (m/z 116.12).
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy will identify the key functional groups present in the molecule. The spectrum will be dominated by absorptions from N-H bonds.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 (broad) | N-H stretch | -NH₂⁺, -NH₃⁺ | Strong, broad absorption due to the stretching of multiple N-H bonds in the protonated amine and hydrazine groups. |
| 2950 - 2850 | C-H stretch | Aliphatic CH₂ | Characteristic stretching vibrations of the methylene groups in the piperidine ring. |
| 1620 - 1550 | N-H bend | -NH₂⁺, -NH₃⁺ | Bending vibrations of the protonated amine and hydrazine groups. |
| 1470 - 1430 | C-H bend | Aliphatic CH₂ | Scissoring and bending vibrations of the methylene groups. |
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation:
-
As the sample is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Conclusion: A Framework for Characterization
This guide provides a comprehensive, predictive spectroscopic analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride. While direct experimental data is not currently available in the public domain, the predictions herein are based on sound chemical principles and data from analogous structures. The detailed experimental protocols offer a clear pathway for researchers to obtain and validate the spectroscopic data for this compound. By combining predictive analysis with robust experimental design, this document serves as a valuable resource for the synthesis, characterization, and application of 1-(Piperidin-3-yl)hydrazine dihydrochloride in research and development.
References
- Note: As this is a predictive guide for a compound with limited public data, direct references for its spectra are not available. The references below provide foundational spectroscopic data for the structural motifs used in the predictions.
-
NIST Chemistry WebBook. (2023). Hydrazine dihydrochloride. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook. (2023). Piperidine. National Institute of Standards and Technology. [Link]
-
PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to the NMR Analysis of 1-(Piperidin-3-yl)hydrazine Dihydrochloride
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for the complete structural elucidation of this molecule. By integrating established principles of NMR spectroscopy with predictive analysis, this whitepaper serves as an essential resource for the characterization of heterocyclic hydrazine salts.
Introduction: The Molecule and the Method
1-(Piperidin-3-yl)hydrazine is a bifunctional molecule featuring a piperidine ring and a hydrazine moiety. As a dihydrochloride salt, its physicochemical and spectroscopic properties are significantly influenced by the protonation of its three nitrogen atoms. This structural complexity, combining a saturated heterocycle with a reactive functional group, makes NMR spectroscopy an indispensable tool for its unambiguous identification, purity assessment, and conformational analysis.
The power of NMR lies in its ability to provide a detailed atomic-level map of the molecule. Through the analysis of chemical shifts, spin-spin coupling, and integration, we can confirm the connectivity of atoms and deduce the three-dimensional arrangement of the piperidine ring. This guide will walk through the necessary steps to acquire and interpret high-quality NMR data for 1-(Piperidin-3-yl)hydrazine dihydrochloride, providing both the "how" and the "why" behind each analytical choice.
Foundational Principles for Analyzing a Protonated Heterocycle
The NMR spectrum of 1-(Piperidin-3-yl)hydrazine dihydrochloride is governed by several key principles. Understanding these is crucial for accurate interpretation.
-
The Influence of Protonation on Chemical Shifts : The dihydrochloride form means that the nitrogen atoms in both the piperidine ring and the hydrazine group are protonated, bearing a positive charge. This has a profound deshielding effect on neighboring protons and carbons. The electron-withdrawing inductive effect of the -NH₂⁺- and -NH₂⁺- groups will cause all protons and carbons on the piperidine ring to shift significantly downfield compared to neutral piperidine.[1][2][3] Protons closer to the nitrogen atoms will experience the strongest effect.
-
Conformational Stereochemistry and Coupling Constants : The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain.[4] This conformational preference dictates the spatial relationship between protons, which is reflected in the proton-proton (³JHH) coupling constants. The magnitude of the coupling constant between two vicinal protons is described by the Karplus relationship, which depends on the dihedral angle between them. For a chair conformation, we expect:
-
Large coupling (³J ≈ 7–12 Hz) for axial-axial (a-a) interactions (180° dihedral angle).
-
Small coupling (³J ≈ 2–5 Hz) for axial-equatorial (a-e) and equatorial-equatorial (e-e) interactions (60° dihedral angle).[5]
-
-
Diastereotopic Protons : The C3 position is a chiral center. Consequently, the methylene protons on the C2, C4, C5, and C6 positions are diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and distinct couplings, leading to more complex splitting patterns than simple triplets or quartets.
Experimental Protocol: From Sample Preparation to Data Acquisition
A robust and reproducible NMR analysis begins with meticulous sample preparation and a well-defined acquisition strategy.
Sample Preparation
Given that the analyte is a hydrochloride salt, it is expected to be soluble in polar, protic solvents.
Step-by-Step Protocol:
-
Solvent Selection : Deuterium oxide (D₂O) is the solvent of choice due to the high polarity and the ability of the N-H and N-H₂ protons to exchange with deuterium, simplifying the spectrum by removing their signals. Alternatively, DMSO-d₆ can be used if observation of the exchangeable protons is desired.
-
Sample Concentration :
-
Filtration : Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7] Solid impurities can severely degrade the spectral quality.
-
Internal Standard : For accurate chemical shift referencing in D₂O, a water-soluble standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a suitable derivative is recommended. The methyl singlet of DSS is set to 0.00 ppm.
NMR Data Acquisition Workflow
A comprehensive analysis should include 1D proton and carbon spectra, supplemented with 2D experiments for unambiguous assignment.
Caption: Standard workflow for the NMR analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Predicted Spectral Analysis
As no public experimental spectra are available, the following sections provide a detailed prediction based on established NMR principles and data from analogous structures.
Chemical Structure with Proton and Carbon Numbering:
Predicted ¹H NMR Spectrum (Solvent: D₂O)
In D₂O, the protons on the nitrogen atoms (NH₂⁺ and NH₂⁺) will exchange with deuterium and become invisible. The spectrum will therefore consist of signals from the nine non-exchangeable protons on the piperidine ring.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Rationale |
| H3 | 3.5 - 3.8 | Multiplet (m) | - | 1H | Methine proton alpha to two protonated nitrogens. Significant downfield shift. Complex coupling to H2ax, H2eq, H4ax, H4eq. |
| H2ax, H6ax | 3.3 - 3.6 | Multiplet (m) | J(gem)≈12-14, J(a,a)≈10-12, J(a,e)≈3-5 | 2H | Axial protons adjacent to the ring nitrogen, deshielded. |
| H2eq, H6eq | 3.0 - 3.3 | Multiplet (m) | J(gem)≈12-14, J(a,e)≈3-5, J(e,e)≈2-4 | 2H | Equatorial protons adjacent to the ring nitrogen. |
| H4ax, H5ax | 1.8 - 2.1 | Multiplet (m) | J(gem)≈12-14, J(a,a)≈10-12, J(a,e)≈3-5 | 2H | Axial protons further from the nitrogens, shifted upfield relative to H2/H6. |
| H4eq, H5eq | 2.1 - 2.4 | Multiplet (m) | J(gem)≈12-14, J(a,e)≈3-5, J(e,e)≈2-4 | 2H | Equatorial protons, often deshielded relative to their axial counterparts. |
Predicted ¹³C NMR Spectrum (Solvent: D₂O)
The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the piperidine ring.
| Carbon | Predicted δ (ppm) | Rationale |
| C3 | 55 - 60 | Methine carbon directly attached to the protonated hydrazine group. Experiences strong deshielding. |
| C2, C6 | 48 - 53 | Methylene carbons adjacent to the protonated ring nitrogen. Significantly deshielded. |
| C4 | 25 - 30 | Methylene carbon beta to the ring nitrogen and the hydrazine group. |
| C5 | 20 - 25 | Methylene carbon beta to the ring nitrogen, expected to be the most upfield signal. |
Structural Confirmation with 2D NMR Spectroscopy
For a molecule with overlapping multiplets, 2D NMR is essential for definitive assignments.[9][10][11]
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting all adjacent protons in the piperidine ring, confirming the spin system. For example, the H3 multiplet would show correlations to the H2 and H4 protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This is the most powerful tool for assigning the carbon spectrum. It generates a cross-peak for each proton and the carbon it is directly attached to. This allows for the unambiguous assignment of each carbon signal based on the already determined proton assignments.[12][13]
Caption: Expected 2D NMR correlations for structural elucidation.
Conclusion
The NMR analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride is a clear example of how fundamental NMR principles can be applied to elucidate the structure of a complex heterocyclic salt. The protonation of the nitrogen centers is the dominant factor influencing the chemical shifts, causing a general downfield movement of all signals. A detailed analysis of coupling constants in the ¹H spectrum provides insight into the chair conformation of the piperidine ring, while 2D techniques like COSY and HSQC are critical for the definitive assignment of all proton and carbon signals. The predictive framework and experimental protocols outlined in this guide provide a robust system for the confident structural characterization of this and related molecules.
References
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
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University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
- Unknown. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.
- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.
- Sridharan, V., et al. (2011). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 49(9), 565-571.
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
- Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441.
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column. Available at: [Link]
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Unknown. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]
- Kalasin, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586.
- Patel, J. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific, 1(1).
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11837-11849.
- Unknown. (n.d.). 1 H-NMR spectrum for compound[f 1 ].
- Jarocha, D., et al. (2024). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models?
- Alkorta, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
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Alkorta, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
- He, Y., et al. (2013). NMR Studies of Protonation and Hydrogen Bond States of Internal Aldimines of Pyridoxal 5′-Phosphate in Alanine Racemase, Aspartate Aminotransferase, and Poly-L-lysine. Biochemistry, 52(42), 7437-7448.
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An In-Depth Technical Guide to the Mass Spectrometry of 1-(Piperidin-3-yl)hydrazine Dihydrochloride
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride, a compound of interest in pharmaceutical research and development. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for the characterization of this and structurally related small molecules.
Introduction: The Analytical Imperative
1-(Piperidin-3-yl)hydrazine is a heterocyclic compound featuring a piperidine ring and a hydrazine functional group. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the characterization of its derivatives crucial in drug discovery.[1][2] Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such small molecules due to its exceptional sensitivity, selectivity, and speed.[3] This guide will detail the strategic considerations for developing a reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for 1-(Piperidin-3-yl)hydrazine dihydrochloride, from first principles of ionization to the prediction of fragmentation patterns.
Physicochemical Properties and Their Mass Spectrometric Implications
A foundational understanding of the analyte's properties is paramount for effective method development.
-
Chemical Structure: C₅H₁₃N₃·2HCl
-
Molecular Weight (Free Base): 115.18 g/mol
-
Molecular Weight (Dihydrochloride Salt): 188.11 g/mol
-
Key Functional Groups: Primary amine, secondary amine (piperidine ring), hydrazine.
-
Predicted Basicity: The presence of multiple nitrogen atoms confers basic properties to the molecule, making it an excellent candidate for positive mode electrospray ionization (ESI). The pKa values of the amine groups are critical in determining the optimal pH for ionization.[4][5]
The dihydrochloride salt form indicates that the compound is handled as a protonated species. In solution, it will exist in equilibrium with its free base form. For MS analysis, the free base is the species of interest for mass determination.
Method Development: Ionization and Separation Strategy
The primary goal is to efficiently generate gas-phase ions of the intact molecule and subsequently fragment them in a controlled manner to obtain structural information.
Choosing the Right Ionization Technique
Given the polar and basic nature of 1-(Piperidin-3-yl)hydrazine, Electrospray Ionization (ESI) in positive ion mode is the most logical and effective choice.[6][7] ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules, typically yielding the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[8]
-
Rationale for Positive Mode ESI: The multiple nitrogen atoms in the molecule are readily protonated in the acidic environment of the ESI spray. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will ensure the analyte is predominantly in its protonated form, thereby enhancing the ESI signal.[5][9]
Liquid Chromatography (LC) for Optimal Separation
Coupling LC with MS (LC-MS) is standard practice for analyzing small molecules in complex matrices.[3] For a highly polar compound like 1-(Piperidin-3-yl)hydrazine, traditional reversed-phase (RP) chromatography using a C18 column may provide insufficient retention.[10]
-
Recommended Approach: HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[11] A HILIC stationary phase (e.g., unbonded silica or amide-bonded silica) in combination with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer will provide better retention and peak shape.
Predicted Mass Spectrum and Fragmentation Analysis
The Molecular Ion
In positive mode ESI-MS, the primary ion observed will be the protonated free base.
-
Molecular Formula (Free Base): C₅H₁₃N₃
-
Exact Mass (Monoisotopic): 115.1109
-
Predicted [M+H]⁺ Ion: m/z 116.1182
The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular mass (115), and consequently, an even mass-to-charge ratio for the [M+H]⁺ ion, consistent with the Nitrogen Rule.[12]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
To confirm the structure, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion (m/z 116.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation of cyclic amines is typically initiated by cleavage of the bonds alpha to the nitrogen atom, leading to ring opening or the loss of substituents.[13][14][15] For 1-(Piperidin-3-yl)hydrazine, several key fragmentation pathways can be predicted:
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines and hydrazines is the neutral loss of ammonia (17.03 Da). This would result in a fragment ion at m/z 99.09 .
-
Loss of the Hydrazine Group (N₂H₃•): Cleavage of the C-N bond connecting the hydrazine group to the piperidine ring would result in the loss of a hydrazinyl radical (•NHNH₂, 31.03 Da), yielding a fragment at m/z 85.09 .
-
Piperidine Ring Opening: Alpha-cleavage within the piperidine ring is a characteristic fragmentation pathway for such structures.[1] This can lead to a cascade of fragmentation events, producing a series of smaller ions. A primary ring cleavage could result in an iminium ion, which is a common and stable fragment for amines.[12] For example, cleavage of the C2-C3 and C5-C6 bonds could lead to the formation of a stable fragment at m/z 83.08 corresponding to the protonated piperidine ring after loss of the hydrazine group and subsequent rearrangement.
-
Formation of the Piperidinyl Cation: Cleavage of the C3-N bond can lead to the formation of a protonated piperidine ring fragment at m/z 86.10 .
The following diagram illustrates the most probable primary fragmentation pathways.
Caption: Predicted MS/MS fragmentation pathways for [1-(Piperidin-3-yl)hydrazine+H]⁺.
Summary of Predicted Ions
The following table summarizes the key ions expected in the ESI-MS and MS/MS spectra.
| Ion Description | Predicted m/z (monoisotopic) | Proposed Formula |
| Protonated Molecule | 116.1182 | [C₅H₁₄N₃]⁺ |
| Loss of Ammonia | 99.0920 | [C₅H₁₁N₂]⁺ |
| Loss of Hydrazinyl Radical | 85.0862 | [C₅H₁₁N]⁺ |
| Piperidine Ring Fragment | 86.0964 | [C₅H₁₂N]⁺ |
| Ring Opening Fragment | 83.0753 | [C₅H₉N]⁺ |
Experimental Protocol: A Self-Validating Workflow
This section provides a step-by-step protocol for the LC-MS/MS analysis. This workflow is designed to be self-validating by including system suitability and quality control checks.
Materials and Reagents
-
1-(Piperidin-3-yl)hydrazine dihydrochloride reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of LC-MS grade water.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with a 90:10 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Prepare unknown samples in a manner that matches the matrix of the working standard as closely as possible to minimize matrix effects.
LC-MS/MS Parameters
-
LC System:
-
Column: HILIC, e.g., BEH Amide
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 40% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS System (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): 800 L/hr at 400 °C
-
MS Scan Range: m/z 50-250
-
MS/MS: Isolate precursor ion m/z 116.12 and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.
-
Data Acquisition and Processing Workflow
The following diagram outlines the logical flow of the analytical process.
Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride is straightforward when a systematic, property-driven approach is employed. The use of positive mode ESI is ideal for this basic compound, and a HILIC-based chromatographic method will provide the necessary retention for robust analysis. The predicted fragmentation patterns, centered around the loss of ammonia and cleavage of the hydrazine group, provide a clear roadmap for structural confirmation via tandem mass spectrometry. The protocols and insights provided in this guide serve as a validated starting point for the routine analysis and characterization of this important pharmaceutical building block.
References
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Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]
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The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. Available at: [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). Available at: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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1-(2-Hydrazinylethyl)piperidine hydrochloride. PubChem. Available at: [Link]
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GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]
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Electrospray Ionization Efficiency Scale of Organic Compounds. ACS Publications. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
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One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. The Royal Society of Chemistry. Available at: [Link]
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The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available at: [Link]
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The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. ScienceDirect. Available at: [Link]
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Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]
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1-(Piperidin-4-YL)piperazine trihydrochloride. PubChem. Available at: [Link]
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Video: Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
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Electrospray ionization. Wikipedia. Available at: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]
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Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. The Royal Society of Chemistry. Available at: [Link]
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How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available at: [Link]
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Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available at: [Link]
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An In-Depth Technical Guide on the Potential Biological Activity of 1-(Piperidin-3-yl)hydrazine Dihydrochloride
Executive Summary
1-(Piperidin-3-yl)hydrazine dihydrochloride is a heterocyclic compound that, while not extensively characterized as a standalone therapeutic agent, represents a molecule of significant interest at the intersection of two pharmacologically important scaffolds: the piperidine ring and the hydrazine functional group. The piperidine moiety is a "privileged scaffold," found in a vast array of FDA-approved drugs, particularly those targeting the central nervous system.[1][2] The hydrazine group is a highly reactive and versatile chemical handle, integral to several established drugs and a crucial building block for creating libraries of bioactive molecules through the formation of hydrazones.[3][4] This guide synthesizes information from related chemical classes to forecast the potential biological activities of 1-(Piperidin-3-yl)hydrazine and its derivatives. We will explore its potential in neuropharmacology, oncology, and infectious diseases, detail the mechanistic rationale behind these predictions, and provide robust, validated experimental protocols for its evaluation. The primary utility of this compound is likely as a precursor for generating extensive libraries of hydrazone derivatives, whose biological activities can then be systematically explored.
Deconstruction of the Core Molecular Scaffolds
A thorough understanding of the potential of 1-(Piperidin-3-yl)hydrazine begins with an analysis of its constituent parts. The molecule's predicted bioactivity is an amalgamation of the properties endowed by both the piperidine and hydrazine moieties.
The Piperidine Ring: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocycles in modern pharmaceuticals.[2] Its prevalence stems from its favorable physicochemical properties: the saturated, six-membered ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, while the basic nitrogen atom is often protonated at physiological pH, enhancing aqueous solubility and enabling critical ionic interactions with biological targets.[5]
Piperidine derivatives are cornerstones in numerous therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The scaffold is central to antipsychotics, antidepressants, and analgesics. Notably, piperidine derivatives have been developed as potent antagonists for histamine H3 and sigma-1 receptors, which are promising targets for treating cognitive disorders like Alzheimer's disease, schizophrenia, and neuropathic pain.[6]
-
Receptor Modulation: Its structural rigidity and basic nitrogen make it an ideal anchor for ligands targeting a wide range of G-protein coupled receptors (GPCRs) and ion channels.
The Hydrazine Moiety: A Reactive Pharmacophore and Versatile Synthon
The hydrazine group (-NH-NH2) is a potent nucleophile and a key functional group in several well-known drugs. For example, the antituberculosis agent isoniazid and several monoamine oxidase (MAO) inhibitors like iproniazid and isocarboxazid feature a hydrazine or hydrazide core.[3]
The significance of the hydrazine moiety is twofold:
-
Inherent Bioactivity: Hydrazine-containing compounds are known inhibitors of enzymes like MAO, which are critical in the metabolism of neurotransmitters. This forms the basis for their use as antidepressants.[3]
-
Synthetic Versatility: More importantly, the hydrazine group readily condenses with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-). This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of large, diverse libraries of compounds from the 1-(Piperidin-3-yl)hydrazine precursor. These hydrazone derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]
A Critical Note on Toxicity: It is crucial to acknowledge the potential toxicity associated with hydrazine compounds. The mechanism can involve the generation of reactive radicals or the inhibition of enzymes requiring pyridoxal phosphate (a derivative of vitamin B6) as a cofactor. This can disrupt the synthesis of the neurotransmitter GABA, potentially leading to neurotoxicity and seizures.[7] Therefore, any drug development program involving this scaffold must prioritize early and thorough safety and toxicology screening.
Synthesis and Derivatization Strategy
The primary value of 1-(Piperidin-3-yl)hydrazine lies in its role as a versatile chemical building block. Its synthesis is straightforward, and its true potential is unlocked through derivatization into a library of hydrazone compounds.
The core reaction involves the condensation of the primary amine of the hydrazine group with an aldehyde or ketone, typically under mild acidic catalysis, to yield the corresponding hydrazone. This straightforward and high-yielding reaction allows for the introduction of a wide array of substituents (R1 and R2), enabling extensive Structure-Activity Relationship (SAR) studies.
Figure 1: General synthetic workflow for creating a library of piperidinyl-hydrazone derivatives.
Predicted Biological Activities and Therapeutic Targets
Based on the extensive literature on piperidine and hydrazone derivatives, we can forecast several high-potential therapeutic applications for compounds derived from 1-(Piperidin-3-yl)hydrazine.
Neuropharmacological Potential
The combination of a CNS-penetrant piperidine scaffold with a neuro-active hydrazone moiety strongly suggests potential in treating neurological and psychiatric disorders.
-
Cholinesterase Inhibition: Derivatives of piperidine-hydrazone have been synthesized and identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] This positions them as promising candidates for the symptomatic treatment of Alzheimer's disease, aiming to increase acetylcholine levels in the brain.
-
Monoamine Oxidase (MAO) Inhibition: The hydrazine functional group is a classic pharmacophore for MAO inhibitors.[3] Derivatives should be screened for selective inhibition of MAO-A (a target for depression) and MAO-B (a target for Parkinson's disease).
-
Receptor Modulation: Given the prevalence of piperidines as H3 and σ1 receptor ligands, derivatives could be explored for therapeutic benefit in schizophrenia, ADHD, and neuropathic pain.[6]
Antiproliferative and Anticancer Potential
A vast body of research demonstrates the potent anticancer activity of hydrazone derivatives.[9] Specifically, compounds incorporating both piperidine and hydrazone moieties have shown promising results.
-
Cytotoxicity in Cancer Cell Lines: A study on s-triazine derivatives linked to a piperidine ring via a hydrazone bridge demonstrated significant antiproliferative activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range.[10] This provides a direct precedent for the anticancer potential of this structural class.
Table 1: Antiproliferative Activity of Related s-Triazine-Piperidine-Hydrazone Derivatives [10]
| Compound ID | Substituents | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| 7e | Di-piperidine, p-Fluoro-benzylidene | MCF-7 | 11.5 ± 3.3 |
| 7e | Di-piperidine, p-Fluoro-benzylidene | HCT-116 | 14.0 ± 4.4 |
| 9d | Morpholine-piperidine, p-OH-benzylidene | MCF-7 | 10.4 ± 3.1 |
| 9d | Morpholine-piperidine, p-OH-benzylidene | HCT-116 | 25.4 ± 8.2 |
| 11 | Di-morpholine, Pyridinyl-methylene | MCF-7 | 1.0 ± 0.3 |
| 11 | Di-morpholine, Pyridinyl-methylene | HCT-116 | 0.98 ± 0.3 |
Data is presented as mean ± S.E.M. These compounds are structurally related and serve as a benchmark for the potential activity of new derivatives.
Antimicrobial and Antifungal Activity
The hydrazone functional group is a well-established pharmacophore in the design of antimicrobial agents.[3][4] Heterocyclic compounds derived from hydrazides, such as thiadiazoles and oxadiazoles, have demonstrated a wide range of activities against various bacterial and fungal pathogens.[3][11] A library of 1-(Piperidin-3-yl)hydrazine derivatives would be a valuable resource to screen for novel antibiotics or antifungals, addressing the urgent need for new treatments against resistant strains.
Proposed Experimental Workflows for Activity Profiling
To systematically evaluate the potential of a new library of 1-(Piperidin-3-yl)hydrazone derivatives, a tiered screening cascade is recommended. This approach prioritizes high-throughput in vitro assays to identify initial hits, followed by more complex cellular and mechanistic studies.
Figure 2: A tiered experimental workflow for profiling the biological activity of novel compounds.
Detailed Protocol: In Vitro Antiproliferative MTT Assay
This protocol is designed to assess the cytotoxicity of the synthesized compounds against cancer cell lines, such as MCF-7 (breast) and HCT-116 (colon).[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Self-Validation and Controls:
-
Positive Control (Doxorubicin): Ensures the assay is sensitive to known cytotoxic agents.
-
Vehicle Control (DMSO): Accounts for any effect of the solvent on cell viability.
-
Untreated Control: Represents 100% cell viability.
Detailed Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol assesses the ability of compounds to inhibit AChE or BChE.[8]
Principle: The assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine (ATChI) to thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) from electric eel / Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATChI) / Butyrylthiocholine iodide (BTChI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well flat-bottom plates, microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh solutions of enzyme, substrate (ATChI), and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of test compound solution at various concentrations
-
20 µL of DTNB solution
-
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Enzyme Addition: Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution (ATChI or BTChI).
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each compound concentration relative to the uninhibited enzyme control. Plot the % inhibition against the log of the compound concentration to calculate the IC50 value.
Self-Validation and Controls:
-
Positive Control (Donepezil): Validates the assay's ability to detect known inhibitors.
-
Negative Control (DMSO): Ensures the solvent does not interfere with enzyme activity.
-
Blank: A well containing all reagents except the enzyme to correct for non-enzymatic hydrolysis of the substrate.
Conclusion and Future Outlook
1-(Piperidin-3-yl)hydrazine dihydrochloride is best viewed not as an end-product, but as a high-potential starting block for medicinal chemistry campaigns. The fusion of the CNS-privileged piperidine scaffold with the synthetically versatile and bioactive hydrazine moiety creates a framework ripe for exploration. The most promising and logical path forward involves the synthesis of a diverse library of 1-(Piperidin-3-yl)hydrazone derivatives, followed by a systematic screening cascade targeting cholinesterases, monoamine oxidases, and cancer cell proliferation. The existing literature on related structures provides a strong rationale that such a library will yield potent hits in these areas.[8][10] Future research must carefully balance the optimization of biological activity with rigorous assessment of potential toxicity, particularly the neurotoxic risks associated with the hydrazine core, to unlock the full therapeutic potential of this promising chemical class.
References
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National Center for Biotechnology Information (2023). Hydrazine Toxicology. StatPearls Publishing. Available at: [Link]
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Gomes, P. B., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
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Iacovelli, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Available at: [Link]
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ResearchGate. (2011). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
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National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. PubMed. Available at: [Link]
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Al-Burikan, K. A., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. Available at: [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. Available at: [Link]
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Kanyalkar, M., & Musharraf, A. (2012). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Available at: [Link]
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Methodological & Application
Synthesis of Bio-Relevant Hydrazone Derivatives from 1-(Piperidin-3-yl)hydrazine Dihydrochloride
An Application Note for Researchers and Drug Development Professionals
Abstract & Introduction
The hydrazone moiety (-C=N-NH-) is a privileged structural motif in medicinal chemistry, underpinning a vast array of compounds with diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] Concurrently, the piperidine ring is a cornerstone of modern drug design, appearing in numerous FDA-approved therapeutics due to its ability to improve pharmacokinetic properties and serve as a versatile scaffold for interacting with biological targets.[4][5][6]
The strategic combination of these two pharmacophores offers a promising avenue for the discovery of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of hydrazone derivatives using 1-(Piperidin-3-yl)hydrazine dihydrochloride as a key building block. We will delve into the mechanistic rationale behind the protocol, offering insights into critical experimental parameters, troubleshooting, and characterization of the final products. This guide is designed to empower researchers to efficiently generate libraries of novel piperidinyl-hydrazones for screening in drug discovery programs.
Scientific Principles: The Chemistry of Hydrazone Formation
The synthesis of a hydrazone is a classic condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). The process is a subtype of nucleophilic addition to the carbonyl group, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (imine).[7][8][9]
2.1 The Reaction Mechanism
The reaction is typically catalyzed by a mild acid. The mechanism proceeds in two main stages:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step is pH-sensitive; the hydrazine must be in its neutral, free-base form to be sufficiently nucleophilic.
-
Dehydration: The resulting carbinolamine intermediate is unstable. Acid catalysis facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the stable hydrazone product.[7][10]
2.2 The Critical Role of In Situ Neutralization
A primary challenge when using 1-(Piperidin-3-yl)hydrazine dihydrochloride is that the hydrazine is protonated and therefore non-nucleophilic. To initiate the reaction, the hydrazine must be converted to its free base form. This is best accomplished in situ through the addition of a suitable base.
Why not simply use the free base form directly? Hydrazine free bases can be less stable and more hazardous than their salt forms. The dihydrochloride salt provides superior stability for storage and handling.
Our protocol utilizes sodium acetate as a mild base. It is strong enough to deprotonate the hydrazinium salt but not so strong as to promote undesirable side reactions. This in situ generation of the active nucleophile at the point of reaction is a key element for achieving high yields and purity.[11][12]
Visualized Reaction Scheme
The following diagram illustrates the general synthetic pathway described in this guide.
Caption: General synthesis of piperidinyl hydrazones.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various aldehydes and ketones.
4.1 Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 1-(Piperidin-3-yl)hydrazine dihydrochloride | ≥95% | Sigma-Aldrich |
| Substituted Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Acros Organics |
| Sodium Acetate (Anhydrous) | ACS Grade | Fisher Scientific |
| Ethanol (200 Proof) | Anhydrous | Decon Labs |
| Glacial Acetic Acid | ACS Grade | VWR |
| Diethyl Ether (for washing) | ACS Grade | EMD Millipore |
| Round-bottom flask (50 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| TLC plates (Silica gel 60 F254) | - | - |
| Buchner funnel and filter paper | - | - |
4.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq., e.g., 1.0 mmol, 188.09 mg).
-
Solvent Addition: Add anhydrous ethanol (15-20 mL). Stir the suspension at room temperature.
-
In Situ Neutralization: Add anhydrous sodium acetate (2.2 eq., e.g., 2.2 mmol, 180.4 mg). The use of a slight excess of base ensures complete neutralization of the dihydrochloride salt. Stir the mixture for 15-20 minutes at room temperature.
-
Carbonyl Addition: Add the selected aldehyde or ketone (1.0 eq., e.g., 1.0 mmol) to the flask. For solid carbonyls, dissolve them in a minimum amount of ethanol first.
-
Acid Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.[13][14] The optimal pH for hydrazone formation is typically mildly acidic (around 4-5).[10]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (typically the aldehyde). Reaction times can vary from 2 to 8 hours depending on the reactivity of the carbonyl compound.
-
Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Many hydrazone products are poorly soluble in ethanol at room temperature and will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure.
-
Purification (Precipitation/Filtration): Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove any soluble impurities and residual solvent.
-
Drying: Dry the purified product under vacuum to yield the final piperidinyl hydrazone derivative.
4.3 Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure. Characteristic signals include the imine proton (-N=CH-) typically in the range of δ 8.0-8.5 ppm and the amide-like proton (-CO-NH- if applicable) often downfield (>11 ppm).[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the C=N stretch.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
Expected Results & Troubleshooting
The versatility of this protocol is demonstrated by its application to various aromatic aldehydes.
Table 1: Representative Synthesis Data
| Aldehyde Reactant | Reaction Time (h) | Yield (%) | M.p. (°C) | Appearance |
| 4-Chlorobenzaldehyde | 3 | 92% | 215-217 | Off-white solid |
| 4-Methoxybenzaldehyde | 4 | 88% | 198-200 | Pale yellow solid |
| 2-Nitrobenzaldehyde | 2.5 | 95% | 224-226 | Yellow solid |
| 4-Pyridinecarboxaldehyde | 5 | 85% | 205-208 | Light tan solid |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Incomplete neutralization of the hydrazine salt.- Aldehyde/ketone is not reactive enough.- Insufficient catalyst. | - Ensure anhydrous sodium acetate is used and added in the correct stoichiometry.- Increase reflux time or add a more activating catalyst if necessary.- Add another 1-2 drops of acetic acid. |
| Multiple Spots on TLC | - Formation of side products (e.g., azine formation).- Degradation of starting material. | - Ensure a 1:1 stoichiometry of hydrazine to carbonyl.[15]- Avoid excessively long reaction times or high temperatures. |
| Product Oily/Gummy | - Impurities present.- Product is not crystalline. | - Re-dissolve in a minimal amount of hot solvent (e.g., isopropanol) and attempt recrystallization.- Purify via column chromatography. |
| Low Yield | - Product is partially soluble in the reaction/wash solvent.- Incomplete reaction. | - Ensure the mixture is thoroughly cooled before filtration.- Use minimal amounts of cold solvent for washing.- Confirm reaction completion via TLC before work-up. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of novel hydrazone derivatives from 1-(Piperidin-3-yl)hydrazine dihydrochloride. By explaining the critical role of in situ neutralization and providing a clear, step-by-step guide, we have established a self-validating system for researchers. The described methodology is highly adaptable to a wide range of carbonyl compounds, making it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery and chemical biology.
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The Versatile Scafford: 1-(Piperidin-3-yl)hydrazine Dihydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Value of Hybrid Scaffolds
In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The piperidine ring, a ubiquitous feature in numerous FDA-approved drugs, confers favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1][2] Concurrently, the hydrazine functional group serves as a powerful and versatile handle for the construction of a wide array of nitrogen-containing heterocycles, which form the core of countless bioactive molecules.[3][4] 1-(Piperidin-3-yl)hydrazine dihydrochloride (CAS 1189770-90-8) emerges as a preeminent building block at the confluence of these two domains, offering medicinal chemists a direct route to novel compounds bearing a piperidinyl-heterocycle framework.[5] This technical note provides an in-depth guide to the application of this building block, focusing on its synthetic utility, particularly in the construction of pyrazole derivatives, and provides detailed protocols for its effective use in a research setting.
Physicochemical Properties & Handling
1-(Piperidin-3-yl)hydrazine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. As a hygroscopic solid, it requires careful handling and storage in a dry, inert atmosphere.[6] The presence of two hydrochloride equivalents means that for any reaction involving the nucleophilic hydrazine moiety, stoichiometric amounts of a base must be employed to liberate the free hydrazine in situ.
| Property | Value | Reference |
| CAS Number | 1189770-90-8 | |
| Molecular Formula | C₅H₁₅Cl₂N₃ | [5] |
| Molecular Weight | 188.10 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at room temperature, sealed, dry |
Core Application: The Knorr Pyrazole Synthesis
The most prominent application of 1-(piperidin-3-yl)hydrazine is the synthesis of 3-(1H-pyrazol-1-yl)piperidine derivatives via the Knorr pyrazole synthesis.[7][8] This classic cyclocondensation reaction involves the reaction of a hydrazine with a 1,3-dicarbonyl compound to form the stable, aromatic pyrazole ring.[9] This scaffold is of high interest as pyrazole-containing molecules have demonstrated a vast range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10]
The general mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8][11] When using an unsymmetrical 1,3-dicarbonyl, the potential for regioisomers exists, the formation of which is governed by the relative reactivity of the two carbonyl groups and the reaction conditions.[12]
Relevance in Drug Discovery: The Link to DPP-IV Inhibitors
The 3-aminopiperidine scaffold, from which 1-(piperidin-3-yl)hydrazine is derived, is a key pharmacophore in a major class of modern anti-diabetic drugs: Dipeptidyl Peptidase-4 (DPP-IV) inhibitors.[13] Marketed drugs like Linagliptin and other compounds in development feature an 8-(3-aminopiperidin-1-yl)-xanthine core.[3][14] While the application here involves nucleophilic substitution at the piperidine nitrogen rather than a hydrazine condensation, the prevalence of this specific chiral amine in potent and selective enzyme inhibitors underscores the therapeutic relevance of the 3-substituted piperidine motif.[10][15] Consequently, using 1-(piperidin-3-yl)hydrazine to generate novel heterocyclic appendages at the 3-position is a validated strategy for exploring chemical space around a privileged core for targets like DPP-IV.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(3,5-Disubstituted-1H-pyrazol-1-yl)piperidine
This protocol describes a general method for the Knorr cyclocondensation of 1-(piperidin-3-yl)hydrazine dihydrochloride with a 1,3-dicarbonyl compound, such as acetylacetone.
Materials:
-
1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.0-1.1 eq)
-
Base (e.g., Sodium acetate, Triethylamine, or Potassium carbonate, 2.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or N,N-Dimethylformamide)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Purification supplies (Silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(piperidin-3-yl)hydrazine dihydrochloride (1.0 eq) and the chosen solvent (e.g., Ethanol, approx. 0.1-0.2 M concentration).
-
Liberation of Free Hydrazine: Add the base (2.2 eq) to the suspension. If using a solid base like sodium acetate or potassium carbonate, stir the mixture at room temperature for 15-30 minutes. If using a liquid base like triethylamine, it can be added directly. The purpose of the base is to neutralize the two hydrochloride salts, liberating the nucleophilic free hydrazine.[6][16] A slight excess of base ensures complete neutralization.
-
Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (1.0-1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C for ethanol) and maintain for 2-6 hours. The reaction progress should be monitored by TLC, observing the consumption of the starting dicarbonyl compound. The formation of a yellow/red color during the reaction is common with hydrazines.[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-(pyrazol-1-yl)piperidine derivative.
Self-Validation and Causality:
-
Why 2.2 equivalents of base? The starting material is a dihydrochloride salt. Two full equivalents of base are required to neutralize the two HCl molecules. A slight excess (0.2 eq) helps to drive the equilibrium towards the free base and counteracts any potential moisture.
-
Choice of Solvent: Ethanol is a common and effective solvent as it readily dissolves the reactants and the inorganic by-products (e.g., sodium chloride) have limited solubility, sometimes aiding reaction progress. Acetic acid can serve as both solvent and catalyst.[11] Aprotic polar solvents like DMF can be used for less reactive substrates.[12]
-
Monitoring by TLC: It is crucial to monitor the disappearance of the 1,3-dicarbonyl starting material, as the hydrazine and the pyrazole product may have similar polarities or not be UV-active, making the dicarbonyl the most reliable indicator of reaction completion.
Conclusion
1-(Piperidin-3-yl)hydrazine dihydrochloride is a high-value building block for medicinal chemists. Its utility is primarily demonstrated in the straightforward and robust Knorr synthesis to access novel 3-(pyrazol-1-yl)piperidine derivatives. The structural motif is highly relevant to modern drug discovery programs, particularly in the design of enzyme inhibitors. By understanding the requirement to neutralize the dihydrochloride salt in situ, researchers can readily and efficiently incorporate this versatile scaffold into their synthetic campaigns, accelerating the discovery of new therapeutic agents.
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Ark Pharm, Inc. (n.d.). 1-(Piperidin-3-yl)hydrazine dihydrochloride. Retrieved from [Link]
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Tovar, C. (2015). Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? ResearchGate. Retrieved from [Link]
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Application Note & Protocol: Synthesis of Piperidin-3-yl-Hydrazones via Condensation of 1-(Piperidin-3-yl)hydrazine Dihydrochloride with Aldehydes
Abstract
This document provides a comprehensive technical guide for the synthesis of piperidin-3-yl-hydrazone derivatives through the condensation reaction of 1-(Piperidin-3-yl)hydrazine dihydrochloride with various aldehydes. Piperidine and hydrazone motifs are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and biological activity.[1][2] This guide details the underlying reaction mechanism, offers a robust and validated step-by-step experimental protocol, and provides essential insights into reaction optimization, purification, and troubleshooting. The protocols and technical explanations are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel chemical entities.
Introduction and Scientific Background
The hydrazone linkage (C=N-N) is a vital functional group in synthetic and medicinal chemistry, prized for its role in forming stable conjugates under mild conditions.[3] The reaction to form a hydrazone—a condensation between a hydrazine and a carbonyl compound (aldehyde or ketone)—is a cornerstone of dynamic covalent chemistry and bioconjugation strategies.[4][5] When combined with a piperidine scaffold, a common structural element in numerous approved drugs, the resulting piperidin-yl-hydrazone derivatives present a promising class of compounds for drug discovery.[6][7] The piperidine ring is known to influence critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[1]
This guide focuses on the reaction using 1-(Piperidin-3-yl)hydrazine, supplied as a dihydrochloride salt. The salt form enhances the stability and shelf-life of the hydrazine reagent but introduces a critical parameter that must be managed during the reaction: pH. This document will thoroughly address the mechanistic implications and practical handling of this acidic starting material to ensure high-yield, reproducible syntheses.
Reaction Mechanism: Acid-Catalyzed Hydrazone Formation
The formation of a hydrazone is a reversible, two-step process that is subject to general acid catalysis.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions, especially when starting with a hydrazine dihydrochloride salt.
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the free hydrazine on the electrophilic carbonyl carbon of the aldehyde. This step is reversible and leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[3]
-
Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of a water molecule yields the stable carbon-nitrogen double bond of the hydrazone.[4]
The Critical Role of pH: The overall reaction rate is highly dependent on the pH of the medium.[4]
-
If the pH is too high (basic): The dehydration of the carbinolhydrazine intermediate (Step 2) is slow, as there are insufficient protons to catalyze the removal of the hydroxyl group.
-
If the pH is too low (highly acidic): The hydrazine nucleophile becomes protonated (forming a hydrazinium ion), which deactivates it and prevents the initial nucleophilic attack on the aldehyde (Step 1).[4][8]
Therefore, an optimal pH must be maintained to balance the need for a free hydrazine nucleophile with the requirement for acid-catalyzed dehydration. For most hydrazone formations, this optimal pH is found to be in the weakly acidic range, typically around 4.5.[4] Since "1-(Piperidin-3-yl)hydrazine dihydrochloride" introduces two equivalents of HCl, the reaction medium will be highly acidic. To counteract this and achieve the optimal pH, a mild base is typically added to the reaction mixture. Common choices include sodium acetate, triethylamine, or pyridine.
Caption: Figure 1: Mechanism of Acid-Catalyzed Hydrazone Formation
Detailed Experimental Protocol
This protocol provides a general method for the reaction. Researchers should optimize conditions based on the specific aldehyde used.
3.1. Materials and Reagents
-
1-(Piperidin-3-yl)hydrazine dihydrochloride
-
Aldehyde of interest (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Anhydrous Ethanol (or Methanol)
-
Sodium Acetate (NaOAc) or Triethylamine (Et₃N)
-
Deionized Water
-
Solvents for purification (e.g., Ethyl Acetate, Hexanes)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
3.2. Step-by-Step Reaction Procedure
Caption: Figure 2: General Experimental Workflow
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous ethanol (approx. 0.2-0.5 M concentration relative to the hydrazine). Begin stirring. Add sodium acetate (2.2 eq.) or triethylamine (2.2 eq.). The addition of the base is critical to neutralize the two equivalents of HCl from the starting material and to buffer the reaction mixture into the optimal weakly acidic pH range. Stir for 10-15 minutes at room temperature to allow for the neutralization and formation of the free hydrazine in situ.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically ~78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is 10-30% ethyl acetate in hexanes. The product spot should be less polar than the starting aldehyde and will often be UV active. Reaction times can vary from 2 to 18 hours depending on the reactivity of the aldehyde.[6]
-
Work-up and Isolation: Once the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
For products that precipitate: Many hydrazones are crystalline solids and will precipitate from the reaction mixture upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
If no precipitate forms: Reduce the solvent volume under reduced pressure. The resulting crude solid or oil can be taken to the next step. Alternatively, pouring the reaction mixture into cold water can induce precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with deionized water to remove any remaining salts (e.g., sodium chloride or triethylamine hydrochloride).
-
Drying: Dry the crude product under vacuum.
3.3. Purification
Hydrazones can sometimes be sensitive to silica gel.[9][10] Therefore, recrystallization is often the preferred method of purification.
-
Recrystallization: Ethanol is a common and effective solvent for recrystallizing piperidine-hydrazone derivatives.[6][11] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Column Chromatography: If chromatography is necessary, consider using a modified stationary or mobile phase.
-
Use basic alumina as the stationary phase.
-
Alternatively, use standard silica gel but pre-treat it by flushing the column with the eluent containing 1% triethylamine. This deactivates the acidic sites on the silica, preventing product decomposition.[10]
-
3.4. Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: Look for the characteristic singlet or doublet for the imine proton (-CH=N-) typically found between 7.5-8.5 ppm. Also, confirm the presence of signals corresponding to the piperidine ring and the aldehyde's substituent. The NH proton signal may be broad and is D₂O exchangeable.
-
¹³C NMR: Identify the imine carbon (-C=N-) signal, typically in the 140-160 ppm range.
-
Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.[6]
Reaction Parameters and Troubleshooting
| Parameter | Recommendation / Explanation | Troubleshooting |
| Aldehyde Substrate | Aromatic aldehydes are generally very reactive. Electron-withdrawing groups on the aromatic ring can accelerate the reaction, while electron-donating groups may slow it down. Aliphatic aldehydes are also suitable substrates. | Low Yield / Incomplete Reaction: For less reactive aldehydes, consider increasing the reaction time, using a higher boiling point solvent (e.g., n-butanol), or adding a catalytic amount of a stronger acid like acetic acid (0.1 eq.) after the initial neutralization. |
| Base Selection | Sodium Acetate: A mild, inexpensive base. Forms sodium chloride, which is easily removed with a water wash. Triethylamine: A stronger organic base. Forms triethylamine hydrochloride, which is also water-soluble. Can sometimes lead to colored impurities if the reaction is heated for extended periods. | Side Product Formation: If side reactions are observed, switch to a milder base (NaOAc instead of Et₃N). Ensure the reaction is performed under an inert atmosphere (N₂) if the aldehyde is prone to oxidation. |
| Solvent | Ethanol and methanol are the most common solvents due to their ability to dissolve the reagents and their suitable boiling points for reflux.[6] | Poor Solubility: If reagents are not fully soluble, a co-solvent like DMF or 1,4-dioxane can be added in small amounts, though this will complicate solvent removal. |
| Purification Issues | As noted, hydrazones can streak or decompose on silica gel.[10] | Product Streaking on TLC: Add 1% triethylamine to the TLC mobile phase to get a clean spot. This indicates that column chromatography will also require a basic modifier.[11] Oily Product: If the product is an oil and cannot be crystallized, purification by chromatography is necessary. Use the methods described in section 3.3. |
Safety and Handling
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for 1-(Piperidin-3-yl)hydrazine dihydrochloride and the specific aldehyde being used before beginning any work.
-
The reaction involves heating flammable solvents. Ensure no ignition sources are present and use appropriate heating equipment (e.g., a heating mantle with a temperature controller).
References
-
Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry. [Link]
-
The Chemistry Solution. (2012). Hydrazine I Hydrazone formation I Give Reason. YouTube. [Link]
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Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters. [Link]
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Gümüş, M., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. [Link]
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Yurttaş, L., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. European Journal of Medicinal Chemistry. [Link]
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Kaya, B., et al. (2019). Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. Journal of Chemistry. [Link]
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da Silva, W. R., et al. (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Trade Science Inc. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]
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Reddit r/Chempros. (2021). Need a purification method for a free hydrazone. [Link]
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ResearchGate. (2020). How to purify hydrazone? [Link]
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Application Notes & Protocols: Leveraging 1-(Piperidin-3-yl)hydrazine Dihydrochloride for the Synthesis of Novel Enzyme Inhibitors
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of modern drug discovery, the piperidine heterocycle stands out as a privileged scaffold. Its prevalence in FDA-approved drugs is a testament to its utility, offering a conformationally constrained, three-dimensional structure that can effectively orient pharmacophoric groups into the active sites of biological targets.[1] The piperidine ring can improve physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. When functionalized with a reactive handle like a hydrazine group, as in 1-(Piperidin-3-yl)hydrazine , it becomes a powerful and versatile building block for constructing a diverse array of potential therapeutics.[1][2]
This guide focuses on the practical application of 1-(Piperidin-3-yl)hydrazine dihydrochloride , a stable salt form of the aforementioned synthon. We will explore its role in the synthesis of potential enzyme inhibitors, with a specific, detailed protocol for creating pyrazole-based compounds, a class known to exhibit inhibitory activity against key enzymes like Dipeptidyl Peptidase-4 (DPP-4).[3][4] The principles and methodologies discussed herein are broadly applicable to the synthesis of inhibitors for other enzyme families as well, including cholinesterases and monoamine oxidases.[5][6]
Reagent Overview: Physicochemical Properties and Safe Handling
Before proceeding to synthesis, a thorough understanding of the starting material is paramount. The dihydrochloride salt form enhances stability and shelf-life, but requires neutralization in situ to liberate the reactive free base for subsequent reactions.
Table 1: Properties of 1-(Piperidin-3-yl)hydrazine Dihydrochloride and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₅H₁₅Cl₂N₃ | PubChem |
| Molecular Weight | 188.10 g/mol | PubChem |
| Appearance | White to off-white solid/powder | Generic Supplier Data |
| Melting Point | >200 °C (decomposes) | TCI |
| Solubility | Soluble in water, slightly soluble in alcohol. | TCI |
Critical Safety & Handling Protocols
As with all hydrazine derivatives, this reagent must be handled with care. Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[9]
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.
Core Application: Synthesis of a Pyrazole-based DPP-4 Inhibitor
This section provides a detailed, self-validating protocol for the synthesis of a model pyrazole-containing compound, a core structure found in many classes of enzyme inhibitors. The reaction is a classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This method is robust, high-yielding, and provides a clear path to a key heterocyclic scaffold.
Rationale and Mechanistic Insight
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[3] Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[4][10][11] The pyrazole ring system is a common feature in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites. By combining the pyrazole core with the piperidine moiety, we aim to create a molecule with favorable properties for binding to the DPP-4 active site.
The fundamental reaction involves two key stages:
-
Liberation of the Free Base: The dihydrochloride salt is unreactive as a nucleophile. A non-nucleophilic organic base, such as triethylamine (TEA), is added to deprotonate the hydrazine, making it available for reaction.
-
Condensation and Cyclization: The nucleophilic hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
Caption: Synthetic workflow for pyrazole formation.
Detailed Step-by-Step Experimental Protocol
Objective: To synthesize 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine.
Materials:
-
1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Piperidin-3-yl)hydrazine dihydrochloride (e.g., 1.88 g, 10.0 mmol).
-
Causality: The round-bottom flask allows for even heating and stirring, while the condenser prevents solvent loss during reflux.
-
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask. Stir the resulting suspension.
-
Causality: Ethanol is an excellent solvent for this type of condensation reaction and is easily removed post-reaction.
-
-
Neutralization: Slowly add triethylamine (TEA) (e.g., 3.06 mL, 22.0 mmol) to the suspension at room temperature. Stir for 15 minutes.
-
Causality: Two equivalents of base are required to neutralize the dihydrochloride salt, liberating the nucleophilic free hydrazine. A slight excess ensures complete neutralization. Stirring allows the reaction to complete.
-
-
Addition of Dicarbonyl: Add acetylacetone (e.g., 1.12 mL, 11.0 mmol) dropwise to the reaction mixture.
-
Causality: A slight excess of the dicarbonyl component ensures the complete consumption of the limiting hydrazine reagent. Dropwise addition helps to control any potential exotherm.
-
-
Cyclization: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration steps, driving the reaction to completion. TLC is a self-validating step to confirm the disappearance of starting material and the formation of the product.
-
-
Work-up (Isolation): a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Redissolve the resulting residue in ethyl acetate (50 mL). d. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Causality: The aqueous washes remove the triethylamine hydrochloride salt and any other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: MgSO₄ is a neutral drying agent that efficiently removes residual water from the organic solvent.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity, ensuring high purity of the final compound.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Biological Context: Mechanism of DPP-4 Inhibition
The synthesized inhibitor is designed to interfere with the DPP-4 enzymatic pathway. Understanding this pathway is key to appreciating the inhibitor's function. In a healthy individual, incretin hormones like GLP-1 are released after a meal, stimulating insulin secretion. DPP-4 rapidly degrades GLP-1, terminating its action. A DPP-4 inhibitor prevents this degradation.
Caption: Mechanism of action for a DPP-4 inhibitor.
By binding to the active site of the DPP-4 enzyme, the synthesized inhibitor prevents the breakdown of active GLP-1. This prolongs the action of GLP-1, leading to increased insulin secretion from the pancreas and ultimately, better control of blood glucose levels.[10]
Conclusion and Future Directions
1-(Piperidin-3-yl)hydrazine dihydrochloride is a highly valuable and versatile starting material for the synthesis of heterocyclic compounds with significant potential as enzyme inhibitors. The protocol detailed herein for the synthesis of a pyrazole-based inhibitor is robust, grounded in fundamental chemical principles, and serves as a validated starting point for further discovery efforts. Researchers can modify the 1,3-dicarbonyl component to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. The strategic incorporation of the piperidine moiety provides a reliable anchor for developing next-generation therapeutics targeting a wide range of enzymes implicated in human disease.[1][12]
References
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- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing.
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- 1-(2-Hydrazinylethyl)piperidine hydrochloride. PubChem.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2022). Molecules.
- piperazine dihydrochloride, 142-64-3. The Good Scents Company.
- Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022).
- SAFETY D
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023).
- Hydrazine dihydrochloride - SAFETY D
- Material Safety Data Sheet - Hydrazine dihydrochloride. Cole-Parmer.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
- Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI.
- (PDF) Piperidine nucleus in the field of drug discovery. (2021).
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). Molecules.
- Hydrazine Dihydrochloride. Tokyo Chemical Industry Co., Ltd.
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In Vitro Screening of "1-(Piperidin-3-yl)hydrazine dihydrochloride" Derivatives: A Strategic Approach to Unveiling Therapeutic Potential
An Application Note and Protocol Guide for Researchers
Abstract
The "1-(Piperidin-3-yl)hydrazine" scaffold represents a compelling starting point for novel drug discovery, combining the privileged piperidine motif with the reactive and versatile hydrazine functional group. This guide provides a comprehensive framework for the initial in vitro screening of derivatives of "1-(Piperidin-3-yl)hydrazine dihydrochloride." As a Senior Application Scientist, this document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. We present a tiered approach, beginning with essential cytotoxicity profiling, followed by targeted enzyme inhibition assays against high-probability targets such as Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1), informed by the extensive pharmacology of both piperidine and hydrazine-containing compounds.[1][2][3][4][5] Detailed, field-proven protocols, data presentation templates, and visualizations are provided to guide researchers in identifying and characterizing promising lead compounds from their chemical library.
Introduction: The Scientific Rationale for Screening
The piperidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and ability to serve as a versatile scaffold for interacting with diverse biological targets.[6][7] Similarly, the hydrazine moiety and its derivatives (hydrazones, hydrazides) are present in numerous biologically active molecules, exhibiting a wide range of therapeutic effects, including antimicrobial, anticonvulsant, and enzyme-inhibiting activities.[3][5][8][9] The combination of these two pharmacophores in "1-(Piperidin-3-yl)hydrazine" suggests a high potential for interaction with key enzymatic targets, particularly those involved in oxidative reactions.
Many bioactive hydrazine derivatives are known to act as potent enzyme inhibitors.[4] This inhibitory action often stems from the hydrazine moiety's ability to interact with enzyme cofactors or active site residues. Given this, a primary hypothesis for derivatives of "1-(Piperidin-3-yl)hydrazine" is their potential as inhibitors of oxidoreductases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). Both MAO and LSD1 are flavin-dependent enzymes that generate a hydrogen peroxide (H₂O₂) byproduct during their catalytic cycle, a reaction that can be sensitively monitored in inhibitor screening assays.[10][11][12][13]
This guide, therefore, outlines a logical, tiered screening strategy designed to efficiently identify and characterize the biological activity of novel derivatives based on this central hypothesis.
A Tiered Strategy for In Vitro Screening
A successful screening campaign requires a logical progression from broad, general assessments to specific, hypothesis-driven assays. This tiered approach conserves resources and ensures that data from each stage informs the next. We propose a three-tiered strategy for the evaluation of "1-(Piperidin-3-yl)hydrazine dihydrochloride" derivatives.
Figure 1: A tiered experimental workflow for the in vitro screening of novel piperidine-hydrazine derivatives.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and adaptable for high-throughput screening (HTS) formats. The inclusion of appropriate controls is critical for the self-validation of each assay.
Tier 1 Protocol: General Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing specific enzyme inhibition, it is crucial to determine the concentration range at which the test compounds do not exert general cytotoxic effects.[14][15][16] This ensures that any observed inhibition in subsequent assays is due to specific interaction with the target enzyme and not a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed a suitable human cell line (e.g., HEK293 or a relevant cancer cell line like T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Tier 2 Protocol: MAO-A and MAO-B Inhibitor Screening
Rationale: The structural similarity of many hydrazine derivatives to known MAO inhibitors makes this enzyme family a high-priority target.[4] MAOs are mitochondrial enzymes crucial for the metabolism of neurotransmitters like serotonin and dopamine, and their inhibitors are used to treat depression and neurodegenerative diseases.[11][13][18][19]
Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity.[11][13] MAO enzymes catalyze the oxidative deamination of a substrate (p-tyramine), generating H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (like Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine) to produce a highly fluorescent product (resorufin), which can be measured.[4][12] A decrease in fluorescence indicates inhibition of MAO activity.
Figure 2: Principle of the fluorometric MAO inhibitor screening assay.
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM phosphate buffer, pH 7.4). Prepare solutions of purified human recombinant MAO-A and MAO-B, HRP, the fluorescent probe, and the substrate (p-tyramine).
-
Assay Plate Setup: In a black, flat-bottom 96-well plate, add the following to separate wells for MAO-A and MAO-B:
-
Test Wells: 5 µL of test compound (at various concentrations) + 45 µL of MAO enzyme.
-
Positive Control: 5 µL of a known inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)[11] + 45 µL of MAO enzyme.
-
No-Inhibitor Control: 5 µL of vehicle (DMSO) + 45 µL of MAO enzyme.
-
Blank (No Substrate): 5 µL of vehicle + 45 µL of MAO enzyme.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to bind to the enzymes.[11]
-
Reaction Initiation: Prepare a reaction mixture containing the substrate, HRP, and the fluorescent probe. Add 50 µL of this mixture to all wells except the blank. To the blank wells, add a similar mixture without the substrate.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[12][13]
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each compound concentration compared to the no-inhibitor control. Plot the percent inhibition against concentration to determine the IC50 value.
Tier 2 Protocol: LSD1 Inhibitor Screening
Rationale: Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and an attractive target in oncology.[12] Several known LSD1 inhibitors possess a hydrazine moiety, which is critical for their mechanism of action, making LSD1 a strong potential target for "1-(Piperidin-3-yl)hydrazine" derivatives.
Principle: Similar to the MAO assay, the LSD1 assay is based on the detection of H₂O₂ produced during the demethylation of a histone H3 peptide substrate.[10][12] The H₂O₂ is then detected using an HRP-coupled fluorometric reaction.[10][12] A decrease in fluorescence corresponds to LSD1 inhibition.
Protocol:
-
Reagent Preparation: Use a commercially available LSD1 inhibitor screening kit (e.g., from Cayman Chemical, EpigenTek, or Abcam) which typically provides the LSD1 enzyme, a biotinylated H3K4me2 peptide substrate, assay buffer, HRP, and a fluorescent probe.[10][12]
-
Assay Plate Setup: In a 96-well strip plate provided in the kit, add reagents in the following order:
-
Test Wells: Assay buffer, LSD1 enzyme, and test compound.
-
Positive Control: Assay buffer, LSD1 enzyme, and a known LSD1 inhibitor (provided in the kit).
-
No-Inhibitor Control: Assay buffer, LSD1 enzyme, and vehicle (DMSO).
-
Blank (No Enzyme): Assay buffer and test compound (or vehicle).
-
-
Reaction Initiation: Add the LSD1 substrate to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent (containing HRP and the fluorescent probe) to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence using a microplate reader (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: Calculate the LSD1 activity and percent inhibition using the formulas provided in the kit manual. Determine the IC50 value for active compounds by plotting percent inhibition versus compound concentration. It is critical to run secondary, orthogonal assays, such as mass spectrometry, to confirm hits and rule out interference with the peroxidase detection system.[20]
Data Presentation and Interpretation
Systematic data organization is key to comparing the activity and selectivity of derivatives.
Table 1: Cytotoxicity Profile of "1-(Piperidin-3-yl)hydrazine" Derivatives
| Compound ID | Molecular Weight ( g/mol ) | CC50 (µM) on HEK293 Cells | Notes |
|---|---|---|---|
| Derivative-1 | |||
| Derivative-2 |
| ... | | | |
Table 2: Primary Screening Results for Enzyme Inhibition
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B/A Selectivity Index | LSD1 IC50 (µM) |
|---|---|---|---|---|
| Derivative-1 | ||||
| Derivative-2 | ||||
| Pargyline | >100 | ~0.1 | >1000 | N/A |
| Clorgyline | ~0.01 | >10 | <0.001 | N/A |
| LSD1 Ctrl | N/A | N/A | N/A | ~0.5 |
Note: The Selectivity Index (SI) is calculated as IC50(MAO-B) / IC50(MAO-A). A high SI (>10) indicates MAO-A selectivity, while a low SI (<0.1) indicates MAO-B selectivity.
Conclusion
The "1-(Piperidin-3-yl)hydrazine" scaffold holds significant promise for the development of novel therapeutics, particularly as enzyme inhibitors. The tiered screening strategy outlined in this guide provides a scientifically rigorous and efficient pathway for elucidating the biological activities of its derivatives. By starting with broad cytotoxicity profiling and progressing to targeted, hypothesis-driven assays against high-probability targets like MAO and LSD1, researchers can rapidly identify potent and selective lead compounds. The detailed protocols and data management structures provided herein serve as a robust foundation for advancing these promising chemical entities through the drug discovery pipeline.
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Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]
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LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). NCBI. Retrieved January 20, 2026, from [Link]
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functional in vitro assays for drug discovery - YouTube. (2023, August 18). YouTube. Retrieved January 20, 2026, from [Link]
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Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena. (2018, March 2). Clinical Trials Arena. Retrieved January 20, 2026, from [Link]
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Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.). DUT Open Scholar. Retrieved January 20, 2026, from [Link]
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1-(2-Hydrazinylethyl)piperidine hydrochloride | C7H18ClN3 | CID 45791387 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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piperazine dihydrochloride, 142-64-3 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
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Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Leveraging 1-(Piperidin-3-yl)hydrazine Dihydrochloride for the Synthesis of Novel Cholinesterase Inhibitors
Abstract
The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline seen in Alzheimer's disease (AD), remains a cornerstone of symptomatic therapy.[1][2] Consequently, the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary strategy for managing AD.[3][4] This guide provides a detailed framework for the synthesis and evaluation of novel cholinesterase inhibitors using 1-(Piperidin-3-yl)hydrazine dihydrochloride as a versatile starting scaffold. The piperidine moiety is a well-established pharmacophore present in leading drugs like Donepezil, valued for its ability to interact with the anionic sites of AChE.[5][6] By coupling this key structural feature with the synthetically accessible hydrazone linkage, researchers can rapidly generate diverse libraries of potential therapeutic agents. This document details the underlying chemical rationale, provides a robust, step-by-step synthetic protocol, outlines methods for structural characterization and biological screening, and emphasizes critical safety considerations.
Introduction: The Rationale for a Piperidinyl-Hydrazone Scaffold
Alzheimer's disease is a multifactorial neurodegenerative disorder with a complex pathology.[1] While current treatments do not halt disease progression, cholinesterase inhibitors (ChEIs) provide significant symptomatic relief by increasing the synaptic levels of acetylcholine.[2][3] The design of new, more effective ChEIs is an active area of research.
The strategic selection of 1-(Piperidin-3-yl)hydrazine as a core building block is based on two key principles:
-
The Role of the Piperidine Ring: The tertiary nitrogen within the piperidine ring is basic and can be protonated under physiological conditions. This resulting cationic center can form a crucial electrostatic interaction with the anionic active site of the AChE enzyme, a feature leveraged by many potent inhibitors.[6][7] The piperidine structure serves as an effective anchor to the enzyme.
-
The Versatility of the Hydrazone Linkage: Hydrazones are formed via a straightforward and high-yielding condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[8][9] This reaction's simplicity allows for the introduction of a wide array of chemical diversity. By varying the aldehyde or ketone reactant, researchers can systematically modify the inhibitor's size, electronics, and hydrogen-bonding capabilities to optimize its interaction with the enzyme and improve its pharmacological properties. Many compounds incorporating the hydrazide-hydrazone moiety have demonstrated significant anticholinesterase activity.[10][11]
This guide provides the necessary protocols to exploit this synergistic combination for the discovery of next-generation cholinesterase inhibitors.
Synthetic Strategy and Core Protocol
The primary synthetic route involves the acid-catalyzed condensation of 1-(Piperidin-3-yl)hydrazine with a selected aldehyde or ketone to form the corresponding piperidinyl-hydrazone derivative.
Caption: General Synthetic Scheme for Piperidinyl-Hydrazones.
Materials and Reagents
-
1-(Piperidin-3-yl)hydrazine dihydrochloride
-
Selected aldehyde or ketone (e.g., substituted benzaldehydes, heteroaromatic aldehydes)
-
Absolute Ethanol (EtOH), Reagent Grade
-
Glacial Acetic Acid (catalyst)
-
Triethylamine (TEA) or Sodium Bicarbonate (for neutralization if starting from the dihydrochloride salt)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Synthesis Protocol
Causality Note: The dihydrochloride salt of the starting material is often more stable and commercially available. The hydrochloride must be neutralized to free the nucleophilic hydrazine for the reaction to proceed. This is achieved by adding a base like triethylamine.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq).
-
Dissolution & Neutralization: Add absolute ethanol to the flask (approx. 10-15 mL per mmol of hydrazine). Begin stirring. Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the dihydrochloride salt, forming the free base in situ. Stir for 15-20 minutes at room temperature. A salt (triethylamine hydrochloride) may precipitate.
-
Reactant Addition: Dissolve the selected aldehyde or ketone (1.05 eq) in a minimal amount of ethanol and add it to the reaction mixture.
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst. Expertise Note: The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[8]
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is typically complete within 2-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. d. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Structural Characterization of Synthesized Hydrazones
Confirmation of the target structure is essential and is achieved through a combination of standard spectroscopic techniques.[12][13] The disappearance of the aldehyde C-H proton (for aldehyde reactants) and the appearance of characteristic hydrazone signals are key indicators of a successful reaction.
| Technique | Characteristic Signature for Hydrazone Formation | Rationale |
| FT-IR | Disappearance of C=O stretch (aldehyde/ketone, ~1700 cm⁻¹). Appearance of C=N stretch (~1600-1650 cm⁻¹). Presence of N-H stretch (~3200-3400 cm⁻¹). | Provides direct evidence of the key functional group transformation from a carbonyl and hydrazine to a hydrazone. |
| ¹H NMR | Disappearance of aldehyde proton signal (δ ~9-10 ppm). Appearance of a new imine proton (CH=N) signal (δ ~7.5-8.5 ppm). Appearance of a broad N-H proton signal (can be variable, δ ~8-11 ppm). Signals for the piperidine ring and the aromatic/aliphatic protons from the carbonyl precursor should be present. | Confirms the formation of the C=N double bond and consumption of the aldehyde starting material. The chemical shifts provide detailed structural information. |
| ¹³C NMR | Disappearance of the carbonyl carbon signal (δ ~190-205 ppm). Appearance of the imine carbon (C=N) signal (δ ~140-160 ppm). | Corroborates the functional group change observed in FT-IR and ¹H NMR. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target hydrazone product. | Confirms the molecular formula and therefore the identity of the synthesized compound. |
Protocol: In Vitro Evaluation of Cholinesterase Inhibition
The biological activity of the synthesized compounds is assessed by measuring their ability to inhibit AChE and Butyrylcholinesterase (BChE). The most common method is the colorimetric assay developed by Ellman.[11]
Caption: Workflow for Cholinesterase Inhibition Assay (Ellman's Method).
Principle
The cholinesterase enzyme hydrolyzes its substrate (e.g., Acetylthiocholine, ATChI) into thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to generate a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.
Procedure
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATChI for AChE, BTChI for BChE), DTNB, and test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, add buffer, DTNB solution, and varying concentrations of the synthesized test compound. Include a positive control (a known inhibitor like Donepezil) and a negative control (no inhibitor).
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
Data Analysis: a. Calculate the reaction rate (V) for each concentration (change in absorbance per unit time). b. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Safety and Handling
CRITICAL: Hydrazine derivatives are classified as toxic and potentially carcinogenic.[14][15] 1-(Piperidin-3-yl)hydrazine dihydrochloride and its derivatives must be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[16]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14][16]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not discharge into drains.
Conclusion
1-(Piperidin-3-yl)hydrazine dihydrochloride serves as a high-potential precursor for the development of novel cholinesterase inhibitors. Its structure combines the proven piperidine anchor with a synthetically tractable hydrazine handle. The protocols outlined in this guide provide a comprehensive roadmap for researchers to synthesize, characterize, and evaluate new chemical entities based on this scaffold, paving the way for the discovery of potential new therapies for Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.
References
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Application Notes & Protocols: Purification Strategies for Derivatives of 1-(Piperidin-3-yl)hydrazine
Introduction
1-(Piperidin-3-yl)hydrazine and its dihydrochloride salt are pivotal building blocks in modern medicinal chemistry and drug development. Their derivatives are integral to the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The synthetic routes often yield complex crude mixtures containing the desired product alongside unreacted starting materials, reagents, and various byproducts. The presence of multiple basic nitrogen atoms and the high polarity of these molecules present unique challenges for purification.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of robust purification strategies tailored for products derived from 1-(Piperidin-3-yl)hydrazine. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to rationally design and troubleshoot purification workflows for novel compounds. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of products with the high degree of purity required for downstream applications.
Understanding the Physicochemical Landscape
A successful purification strategy begins with a thorough understanding of the molecules involved. The derivatives of 1-(Piperidin-3-yl)hydrazine typically share a common structural scaffold but can vary widely in their overall properties based on the synthetic transformation.
-
The Core Scaffold: The starting material, as a dihydrochloride salt, is a highly polar, water-soluble crystalline solid.[1] When neutralized to its free base, it retains significant polarity due to the piperidine and hydrazine moieties but gains solubility in polar organic solvents.
-
Common Derivatives: The most frequent reactions involve the hydrazine group, which readily condenses with aldehydes and ketones to form hydrazones, or undergoes acylation/alkylation.[2][3][4] These reactions typically increase the molecular weight and lipophilicity of the molecule.
-
The Pivotal Role of the Piperidine Nitrogen: The piperidine nitrogen is a persistent feature in all derivatives and is typically the most basic site in the molecule (pKa of piperidine is ~11.2). This basicity is the cornerstone of the most powerful and scalable purification technique: acid-base extraction.
-
Anticipated Impurities: Effective purification requires anticipating potential impurities.[5]
-
Unreacted Starting Materials: Residual 1-(Piperidin-3-yl)hydrazine.
-
Excess Reagents: Unconsumed aldehydes, ketones, or acylating agents.
-
Reaction Byproducts: Products from side reactions, such as the formation of azines from the reaction of two equivalents of hydrazine with a carbonyl compound.[6]
-
Reagent-Related Impurities: Byproducts from the reagents themselves.[5]
-
Foundational Purification Techniques & Protocols
The following sections detail the most effective purification methods for this class of compounds. The choice of technique is dictated by the physical state (solid vs. oil), polarity, and stability of the target molecule.
Acid-Base Liquid-Liquid Extraction (LLE)
Principle: LLE is the first and most critical purification step for any derivative containing the basic piperidine nitrogen.[7][8][9] This technique exploits the differential solubility of the compound in its protonated (salt) and non-protonated (free base) forms. By adjusting the pH of an aqueous phase, the target compound can be selectively moved between an aqueous layer and an immiscible organic layer, leaving behind neutral or acidic impurities.[10][11]
dot
Caption: Workflow for purification via acid-base extraction.
Protocol 2.1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Acidic Wash (Forward Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously for 30-60 seconds, venting frequently.
-
Expert Insight: The basic piperidine nitrogen will be protonated, forming a hydrochloride salt that is soluble in the aqueous phase. Most neutral or acidic impurities will remain in the organic layer.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Discard the upper organic layer (which contains impurities).
-
Basification (Liberation of Free Base): Return the acidic aqueous layer to the separatory funnel. Cool the flask in an ice bath and slowly add a concentrated aqueous base (e.g., 2 M NaOH, saturated NaHCO₃) with swirling until the pH is >12 (confirm with pH paper).
-
Expert Insight: This deprotonates the ammonium salt, regenerating the free base, which is now insoluble in water and will often appear as a milky suspension or an oil.
-
-
Back Extraction: Add a fresh portion of organic solvent (e.g., EtOAc or DCM) to the separatory funnel. Shake vigorously to extract the free base into the organic layer.
-
Separation & Wash: Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the retained organic layer with brine (saturated aq. NaCl) to remove residual water and inorganic salts.
-
Drying and Concentration: Transfer the organic layer to a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
-
Validation: Spot a sample of the crude material and the extracted product on a TLC plate to visually confirm the removal of impurities.
Recrystallization
Principle: Recrystallization is the gold standard for purifying solid compounds to a high degree of crystalline purity. The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[10] A saturated solution is prepared at high temperature, and as it cools slowly, the decreasing solubility forces the target compound to form a crystal lattice, excluding impurities which remain in the solvent (mother liquor).
Protocol 2.2: Recrystallization of a Solid Derivative
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling (Crystal Formation): Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to impurities or cooling too quickly. Try reheating to dissolve the oil, adding a little more solvent, and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[13]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
-
Validation: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Purity can be further confirmed by HPLC or NMR analysis.
Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.[14][15] For piperidine derivatives, which are polar and basic, special considerations are required to achieve good separation.
dot
Caption: Decision tree for selecting a chromatography method.
Protocol 2.3.1: Normal-Phase Chromatography on Silica Gel
-
Solvent System Selection: Using TLC, find a solvent system (e.g., EtOAc/Hexane or DCM/Methanol) that gives the target compound an Rf value of approximately 0.2-0.4.[16]
-
Modifier Addition (Critical Step): Due to the basic piperidine nitrogen, streaking on the acidic silica gel is common.[17] To prevent this, add a basic modifier such as triethylamine (Et₃N) or ammonium hydroxide to the mobile phase at a concentration of 0.5-1%.[13]
-
Expert Insight: The triethylamine acts as a competitive base, binding to the acidic silanol groups on the silica surface and allowing the basic product to travel through the column without strong, irreversible adsorption, resulting in sharp, well-defined bands.
-
-
Column Packing: Pack a glass column with silica gel slurried in the non-polar component of the mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the mobile phase through it, collecting fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine modifier may require placing the product under high vacuum for an extended period.
Protocol 2.3.2: Reversed-Phase Chromatography (C18)
Reversed-phase is an excellent alternative for very polar or water-soluble derivatives that do not perform well on silica.[13]
-
Column & Solvents: Use a C18-functionalized silica column. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Modifier Addition: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the water and organic solvent.
-
Expert Insight: The acid ensures that the basic nitrogen is protonated. This consistent protonation state prevents peak broadening and results in sharper peaks and better separation.
-
-
Sample Preparation: Dissolve the sample in a minimum amount of a strong solvent like methanol or DMSO.
-
Elution: Start with a high percentage of the aqueous phase (e.g., 95% water / 5% ACN) and gradually increase the percentage of the organic solvent to elute the compounds. This is known as a gradient elution.
-
Analysis & Concentration: Collect and analyze fractions as described for normal-phase chromatography. The solvent is removed by lyophilization (freeze-drying) or rotary evaporation.
Integrated Purification Workflow: A Case Study
Scenario: Purification of a hydrazone derivative formed from the reaction of 1-(piperidin-3-yl)hydrazine with 4-chlorobenzaldehyde. The product is a solid, but the crude reaction mixture contains unreacted aldehyde and other byproducts.
-
Initial Workup (LLE): The crude reaction mixture is dissolved in EtOAc. The solution is washed with 1 M HCl. The desired hydrazone product, being basic, moves to the aqueous layer. The unreacted 4-chlorobenzaldehyde, being neutral, remains in the EtOAc layer, which is discarded. The aqueous layer is then basified with NaOH, and the liberated free base of the hydrazone is back-extracted into fresh EtOAc. The organic layer is dried and concentrated to give a solid crude product, now free of neutral impurities.
-
Final Purification (Recrystallization): The solid obtained from the LLE is recrystallized from hot ethanol. Slow cooling yields pure, crystalline hydrazone.
-
Final Purity Assessment: The purity of the final product is confirmed to be >99% by HPLC, and its structure is verified by ¹H NMR and mass spectrometry.
Data Summary Table
| Purification Technique | Best For | Key Strengths | Critical Considerations |
| Acid-Base Extraction | All derivatives with the piperidine nitrogen | Highly scalable, excellent for removing neutral/acidic impurities.[18] | Product must be stable to acidic and basic conditions. |
| Recrystallization | Crystalline solid products | Can provide material of very high purity; cost-effective. | Requires finding a suitable solvent; not applicable to oils. |
| Normal-Phase Chrom. | Less polar, non-ionic derivatives | Good for separating isomers or closely related compounds. | Requires basic modifier (e.g., Et₃N) to prevent streaking.[13] |
| Reversed-Phase Chrom. | Highly polar or ionic derivatives (salts) | Excellent for compounds that are difficult to purify on silica. | Requires acidic modifier (e.g., TFA); can be more expensive. |
Conclusion
The purification of derivatives from 1-(Piperidin-3-yl)hydrazine is a multi-step process that requires a rational and systematic approach. By leveraging the inherent basicity of the piperidine scaffold through acid-base extraction, a significant portion of impurities can be efficiently removed at scale. Subsequent polishing steps, such as recrystallization for solids or carefully optimized column chromatography for oils, can then be employed to achieve the high levels of purity demanded in research and pharmaceutical development. The protocols and expert insights provided in this guide offer a robust framework for tackling the purification challenges associated with this important class of molecules.
References
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from Erowid archive of Rhodium.ws. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from Phenomenex website. [Link]
- Google Patents. (1969). US3458283A - Hydrazine purification.
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TOPTION INSTRUMENT CO.,LTD. (n.d.). Pharmaceutical & Pesticide Intermediates. Retrieved from TOPTION website. [Link]
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Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from Wikipedia. [Link]
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Scholars Crossing. (2019). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from Liberty University repository. [Link]
-
DC Fine Chemicals. (2025). What are the purification methods for piperidines?. Retrieved from DC Fine Chemicals Blog. [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from ResearchGate. [Link]
- Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from Syrris website. [Link]
-
Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from Unacademy. [Link]
-
European Patent Office. (1988). EP 0294100 A1 - A process for producing a purified hydrazine hydrate. Retrieved from European Patent Office. [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from University of Alberta Chemistry department. [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from r/chemistry subreddit. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Chemistry department. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from University of Colorado Boulder Organic Chemistry department. [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2991. [Link]
-
Organic Syntheses. (n.d.). PYRAZOLE SYNTHESIS BY 1,3-DIPOLAR CYCLOADDITION. Org. Synth. 2009, 86, 301. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from Organic Chemistry Portal. [Link]
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Application Notes and Protocols for 1-(Piperidin-3-yl)hydrazine dihydrochloride in Combinatorial Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the bifunctional building block, 1-(Piperidin-3-yl)hydrazine dihydrochloride (1) , in combinatorial chemistry. We explore its unique structural attributes and outline detailed protocols for its application in the synthesis of diverse compound libraries. Two primary strategic workflows are presented: a chemoselectivity-driven approach exploiting the inherent differential nucleophilicity of the hydrazine and piperidine moieties, and an orthogonal protection strategy enabling sequential, controlled functionalization. These methodologies facilitate the rapid generation of novel chemical entities centered around a piperidinyl-pyrazole scaffold, a privileged motif in modern drug discovery.
Introduction: The Strategic Value of a Bifunctional Scaffold
The pursuit of novel therapeutic agents is increasingly reliant on the principles of combinatorial chemistry, a discipline focused on the rapid synthesis and screening of large, systematically organized compound libraries.[1] The success of any combinatorial program hinges on the selection of versatile chemical building blocks—scaffolds that offer multiple points for diversification. 1-(Piperidin-3-yl)hydrazine dihydrochloride (1) represents such a scaffold, integrating two key pharmacophoric elements: a piperidine ring and a hydrazine functional group.
-
The Piperidine Moiety: Piperidine and its derivatives are among the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties, engage in crucial hydrogen bonding interactions, and provide a three-dimensional structural element.[2]
-
The Hydrazine Moiety: Hydrazine is a potent binucleophile, renowned for its utility in constructing a wide array of nitrogen-containing heterocycles.[3] Its reaction with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone reaction in medicinal chemistry for generating highly substituted pyrazole rings—a core component of numerous biologically active compounds.[4]
The combination of these two moieties in a single, readily accessible building block offers a powerful platform for generating libraries with significant structural and functional diversity. This guide will provide the scientific rationale and step-by-step protocols to effectively harness the synthetic potential of this reagent.
Physicochemical Properties and Handling
Before delving into synthetic protocols, it is crucial to understand the properties of the starting material.
| Property | Value |
| IUPAC Name | 1-(Piperidin-3-yl)hydrazine dihydrochloride |
| CAS Number | 1189770-90-8 |
| Molecular Formula | C₅H₁₅Cl₂N₃ |
| Molecular Weight | 188.10 g/mol |
| Form | Solid |
| Key Consideration | As a dihydrochloride salt, both the piperidine nitrogen and the hydrazine moiety are protonated. Liberation of the free base forms is required for nucleophilic reactions. |
Handling and Safety: 1-(Piperidin-3-yl)hydrazine dihydrochloride should be handled in a well-ventilated fume hood. As with all hydrazine derivatives, it should be treated as potentially toxic and carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Strategy I: Chemoselectivity-Driven Combinatorial Workflow
This primary strategy leverages the intrinsic difference in nucleophilicity between the hydrazine and the secondary piperidine amine. Hydrazine is a significantly more potent nucleophile than a secondary amine, particularly in the context of pyrazole formation from 1,3-dicarbonyls.[5] This allows for a sequential, two-stage diversification without the need for protecting groups.
Workflow Overview
The workflow proceeds in two key stages:
-
Stage 1 (Core Formation): Reaction of 1-(Piperidin-3-yl)hydrazine with a library of 1,3-dicarbonyl compounds (or their synthetic equivalents) to chemoselectively form a library of piperidinyl-pyrazoles.
-
Stage 2 (Diversification): Subsequent N-functionalization of the piperidine secondary amine using various alkylating or acylating agents.
Figure 1: Chemoselectivity-Driven Combinatorial Workflow.
Detailed Experimental Protocols
Protocol 3.2.1: Stage 1 - Parallel Synthesis of Piperidinyl-Pyrazole Library
This protocol describes the reaction of 1-(Piperidin-3-yl)hydrazine dihydrochloride with a representative 1,3-dicarbonyl compound, acetylacetone. This can be performed in parallel using a multi-well reaction block.
Materials:
-
1-(Piperidin-3-yl)hydrazine dihydrochloride (1)
-
Acetylacetone (or other 1,3-dicarbonyls)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Reaction vials or 96-well reaction block
Procedure:
-
Reagent Preparation: In each reaction vial, add 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (or acetic acid for less reactive diketones) to each vial to achieve a concentration of 0.2 M.
-
Base Addition (Crucial Step): Add triethylamine (2.2-2.5 eq) to each vial. This is essential to neutralize the two hydrochloride salts and liberate the free base of both the hydrazine and the piperidine amine. Stir for 10-15 minutes at room temperature. Causality Note: Insufficient base will result in poor to no reaction as the protonated nitrogens are non-nucleophilic.
-
Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to each vial.
-
Reaction: Seal the vials and heat the reaction block to 80 °C (reflux for ethanol). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).
-
Work-up (for parallel synthesis): a. Cool the reaction block to room temperature. b. Concentrate the solvent in each vial using a centrifugal evaporator. c. Re-dissolve the residue in a suitable solvent like Dichloromethane (DCM). d. Wash with saturated aqueous sodium bicarbonate solution to remove any acid catalyst and excess unreacted dicarbonyl. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidinyl-pyrazole intermediate library (2) .
-
Purification: If required, purification can be achieved by flash chromatography or preparative HPLC. For library synthesis, often the crude material is carried forward to the next step, with purification performed on the final products.
Protocol 3.2.2: Stage 2 - Parallel N-Functionalization of the Piperidine Moiety
This protocol details the diversification of the piperidine nitrogen of the library synthesized in Stage 1. An N-alkylation with benzyl bromide is used as a representative example.
Materials:
-
Piperidinyl-pyrazole library (2) from Stage 1
-
Benzyl bromide (or other alkylating/acylating agents)
-
Potassium carbonate (K₂CO₃) or DIPEA
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Reagent Preparation: To each vial containing the crude piperidinyl-pyrazole intermediate (2) (1.0 eq), add anhydrous DMF.
-
Base Addition: Add powdered anhydrous potassium carbonate (2.0 eq). Causality Note: A non-nucleophilic base is used to deprotonate the piperidine nitrogen without competing in the alkylation reaction.
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.1 eq) to each vial.
-
Reaction: Seal the vials and stir at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by LC-MS (typically 2-24 hours).
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate and water. b. Separate the organic layer, and wash sequentially with water and brine to remove DMF and salts. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. d. Purify the final compounds (3) by preparative HPLC to yield the diversified library with high purity.
Synthetic Strategy II: Orthogonal Protection Workflow
An alternative strategy involves the use of an orthogonal protecting group for the piperidine nitrogen. This approach offers greater control and can be advantageous when the electrophiles used for piperidine diversification are incompatible with the pyrazole formation step, or when the piperidine N-H might interfere with the initial cyclization. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic/mildly acidic conditions of pyrazole synthesis but can be cleanly removed with strong acid (e.g., TFA).
Workflow Overview
This workflow involves four distinct stages:
-
Stage 1 (Protection): Selective protection of the piperidine nitrogen of (1) with a Boc group.
-
Stage 2 (Core Formation): Pyrazole synthesis using the N-Boc protected intermediate and a library of 1,3-dicarbonyls.
-
Stage 3 (Deprotection): Removal of the Boc group to reveal the piperidine secondary amine.
-
Stage 4 (Diversification): N-functionalization of the piperidine.
Figure 2: Orthogonal Protection Combinatorial Workflow.
Detailed Experimental Protocols
Protocol 4.2.1: Stage 1 - N-Boc Protection
Materials:
-
1-(Piperidin-3-yl)hydrazine dihydrochloride (1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or TEA
-
Dioxane and Water
Procedure:
-
Dissolve (1) (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaOH (2.0 eq) as a 1 M aqueous solution, followed by the dropwise addition of Boc₂O (1.1 eq) dissolved in dioxane. Causality Note: The piperidine amine is more basic and sterically accessible than the hydrazine nitrogens, leading to preferential acylation under these conditions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product (4) with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which can be purified by chromatography if necessary.
Subsequent Stages:
-
Stage 2 (Pyrazole Synthesis): Use intermediate (4) in a protocol similar to 3.2.1. Note that only ~1.1 eq of base is needed now to neutralize the remaining hydrazine hydrochloride salt.
-
Stage 3 (Boc Deprotection): Treat the resulting library (5) with a solution of 20-50% Trifluoroacetic acid (TFA) in DCM at room temperature for 1-2 hours. Concentrate the reaction mixture to remove TFA and DCM to yield the deprotected library (2) as the TFA salt.
-
Stage 4 (N-Functionalization): Use the deprotected library (2) in a protocol similar to 3.2.2. An additional equivalent of base will be required to neutralize the TFA salt before N-functionalization.
Library Diversification Potential
The true power of these workflows lies in the vast chemical space that can be explored by varying the building blocks at each stage.
| Diversification Point | Stage | Representative Reagent Classes | Resulting Functionality (R¹, R², R³) |
| Pyrazole R¹, R² | Core Formation | Symmetrical & Unsymmetrical 1,3-Diketones, β-Ketoesters, Enaminones | Alkyl, Aryl, Heteroaryl, Ester, Amide |
| Piperidine R³ | Diversification | Alkyl/Benzyl Halides, Acyl/Sulfonyl Chlorides, Aldehydes (Reductive Amination), Isocyanates | Alkyl, Aryl, Acyl, Sulfonyl, Urea |
Conclusion
1-(Piperidin-3-yl)hydrazine dihydrochloride is a highly valuable, bifunctional building block for combinatorial chemistry. By understanding the relative reactivity of its two nucleophilic centers, researchers can employ either a straightforward chemoselectivity-driven strategy or a more controlled orthogonal protection strategy. Both pathways provide efficient access to large libraries of piperidinyl-pyrazoles, a scaffold of significant interest in the development of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and diversification of these compound libraries, empowering drug discovery programs to explore novel chemical space efficiently.
References
-
Beilstein Institute for the Advancement of Chemical Sciences. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Mali, R. K., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6435. [Link]
-
Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679–3688. [Link]
-
Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. [Link]
-
El-Gazzar, A. R. B. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
-
Singh, S. K., et al. (2012). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29631-29636. [Link]
-
Quora. (2021). What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia?. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
-
O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 774–784. [Link]
-
Peptech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Yoshimura, T., et al. (2007). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Journal of the American Chemical Society, 129(51), 16032–16039. [Link]
-
Dawood, R., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(14), 2135-2146. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]
-
Vitale, R., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(21), 3870. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Wang, J., et al. (2024). Synthesis of Primary and Secondary Amines via Electrochemical Reduction of Hydrazines. Organic Letters, 26(51), 11123–11128. [Link]
-
Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
-
Chemistry Stack Exchange. (2014). Which is more basic, hydrazine or ammonia?. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrazone Synthesis with 1-(Piperidin-3-yl)hydrazine dihydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(Piperidin-3-yl)hydrazine dihydrochloride. This guide is designed to provide in-depth, practical advice to help you navigate the nuances of hydrazone synthesis, troubleshoot common issues, and optimize your reaction outcomes.
Core Principles & Initial Considerations
Hydrazones are a versatile class of organic compounds, pivotal in medicinal chemistry and drug design due to their wide range of biological activities.[1][2] Their synthesis, a condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone), is generally straightforward but requires careful control of reaction conditions for optimal yield and purity.[3][4]
The use of "1-(Piperidin-3-yl)hydrazine dihydrochloride" introduces specific considerations due to its salt form and inherent structural properties. The dihydrochloride salt means the hydrazine is protonated and not immediately reactive as a nucleophile.[5] Therefore, neutralization is a critical first step.
Diagram: General Hydrazone Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of hydrazones.[5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when using 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Q1: Why is my reaction with 1-(Piperidin-3-yl)hydrazine dihydrochloride not proceeding?
A1: The most common reason for a stalled reaction is the failure to neutralize the dihydrochloride salt. The hydrazine nitrogen atoms are protonated, rendering them non-nucleophilic.
-
Solution: Before or during the reaction, you must add at least two equivalents of a suitable base to liberate the free hydrazine. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. The choice of base can be critical and may depend on the solvent and the sensitivity of your carbonyl compound.
Q2: What is the optimal pH for hydrazone formation, and how do I achieve it?
A2: Hydrazone formation is typically acid-catalyzed and proceeds optimally in a mildly acidic environment, generally between pH 4 and 6.[5]
-
Mechanism Insight: A slightly acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.[5][6] However, if the pH is too low, the hydrazine nucleophile itself becomes fully protonated and inactive.[5]
-
Practical Application: After neutralizing the dihydrochloride salt, you can add a catalytic amount of a weak acid, such as glacial acetic acid, to maintain the optimal pH.[3] A few drops are often sufficient.[5]
Q3: I'm observing a significant side product. What could it be?
A3: A frequent side reaction in hydrazone synthesis is the formation of an azine.[3] This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone.[4]
-
Mitigation Strategy: This is more likely when using unsubstituted hydrazines. To minimize azine formation, you can try using a slight excess of the hydrazine starting material.[5] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the starting carbonyl compound is consumed.
Q4: How should I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.
-
Procedure: Spot the reaction mixture on a TLC plate alongside your starting materials (the carbonyl compound and the neutralized hydrazine). The disappearance of the starting material spots and the appearance of a new, distinct spot for the hydrazone product will indicate the reaction's progress.[5]
-
Visualization: If the compounds are not UV-active, you can use a stain like potassium permanganate to visualize the spots.[5]
Q5: What are the best practices for purifying my hydrazone product?
A5: The purification method depends on the physical properties of your hydrazone (e.g., solid or oil, polarity).
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[5] The key is to find a solvent or solvent system in which the hydrazone is soluble at high temperatures but poorly soluble at room or cold temperatures.[5] Common solvents to screen include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[5][7]
-
Column Chromatography: For oily products or for separating mixtures that are difficult to recrystallize, silica gel column chromatography is the standard approach.[5] The choice of eluent (solvent system) is critical and should be determined by preliminary TLC analysis.[5] For some basic hydrazones that may streak on silica, adding a small amount of triethylamine (~1%) to the eluent can improve separation.[8]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect pH | Use pH paper to check the reaction mixture. | Ensure you have added at least two equivalents of base to neutralize the dihydrochloride salt. Then, add a catalytic amount of acetic acid to bring the pH to the 4-6 range.[5] |
| Poor Reagent Quality | Check the purity of your aldehyde/ketone starting material via NMR or other analytical techniques. | Purify starting materials if necessary. Ensure the 1-(Piperidin-3-yl)hydrazine dihydrochloride is dry and has been stored properly.[5] |
| Steric Hindrance | Are your carbonyl compound or hydrazine particularly bulky? | Increase the reaction time and/or temperature. Consider using a microwave reactor for more efficient heating.[5] |
| Reaction Reversibility | Is there a significant amount of water present in your solvents? | The reaction produces water, and its presence can shift the equilibrium back to the starting materials.[4] For stubborn reactions, consider using a Dean-Stark apparatus to remove water as it forms.[5] |
Problem 2: Difficulty with Product Purification
| Issue | Observation (TLC/Column) | Recommended Solution |
| Product Streaking on TLC | The product spot is elongated or "streaks" up the plate. | This is common for basic compounds on silica gel. Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to your eluent to improve the spot shape.[8] |
| Product Won't Elute from Column | The product remains at the baseline of the TLC plate even with polar eluents. | Your compound may be too polar for normal-phase (silica) chromatography. Consider using reverse-phase (C18) chromatography.[9] Alternatively, try a more polar stationary phase like alumina.[8] |
| "Crashing Out" During Recrystallization | The product precipitates out of solution too quickly as an amorphous solid rather than crystals. | Cool the hot, saturated solution more slowly. You can try insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.[5] |
| Oily Product | The purified product is an oil and won't crystallize. | Oils can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. If these methods fail, column chromatography is the best alternative.[7] |
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield hydrazone synthesis reactions.
Safety Information for 1-(Piperidin-3-yl)hydrazine dihydrochloride
Hydrazine derivatives, including their salts, should be handled with care.
-
Hazards: Hydrazine dihydrochloride is toxic if swallowed, inhaled, or in contact with skin.[10] It may cause an allergic skin reaction and is suspected of causing cancer.[11] It is also very toxic to aquatic life.[10][11]
-
Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid creating dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10][13]
-
Stability: The compound is generally stable under normal storage conditions but can decompose at elevated temperatures.[13]
This guide is intended to supplement, not replace, your institution's safety protocols and a thorough literature review before beginning any new experimental work.
References
- Technical Support Center: Hydrazone Formation and Purification. Benchchem.
- Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Publications. Published January 4, 2013.
- Hydrazone: Formation, Structure, and Reactions. Chemistry Learner.
- Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH.
- How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. Published April 15, 2021.
- Hydrazone. Wikipedia.
- Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science (RSC Publishing).
- Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.
- Chemical modification of proteins with photocleavable groups. PMC - NIH. Published April 25, 2019.
- Hydrazone Formation. Química Organica.org.
- The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide. Benchchem.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
- How to purify hydrazone? ResearchGate. Published August 31, 2020.
- Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide. Benchchem.
- Need a purification method for a free hydrazone. Reddit. Published July 26, 2021.
- Acetone hydrazone. Organic Syntheses Procedure.
- synthesis and characterization of hydrazone ligand and their metal complexes. Slideshare.
- A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Published July 16, 2022.
- Purification of 1,1-Dimethyl Hydrazine (UDMH) Containing Formaldehyde Dimethyl Hydrazone. DTIC.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- SAFETY DATA SHEET. Sigma-Aldrich. Published March 4, 2024.
- HYDRAZINE DIHYDROCHLORIDE. Techno PharmChem.
- A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Published November 21, 2021.
- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI.
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Published May 22, 2024.
- New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. PubMed. Published November 29, 2016.
- Hydrazone synthesis. Organic Chemistry Portal.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Published October 20, 2020.
- Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Published March 11, 2022.
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH.
- Hydrazine dihydrochloride - SAFETY DATA SHEET. Published September 3, 2014.
- SAFETY DATA SHEET. Fisher Scientific.
- Synthesis and Evaluation of Hydrazones. Alcrut group.
- HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS CAS No. Loba Chemie. Published November 8, 2017.
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Technical Support Center: Navigating Reactions with 1-(Piperidin-3-yl)hydrazine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Piperidin-3-yl)hydrazine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome challenges and achieve optimal results in your synthetic endeavors. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and reactivity of 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Q1: What is the role of the dihydrochloride salt form, and how does it impact my reaction?
The dihydrochloride salt of 1-(Piperidin-3-yl)hydrazine enhances the compound's stability and shelf-life, making it less susceptible to aerial oxidation compared to the free base.[1][2] However, for most reactions where the hydrazine acts as a nucleophile, the free base is the reactive species. Therefore, it is crucial to add a suitable base to your reaction mixture to neutralize the hydrochloride and liberate the free hydrazine. Typically, two to three equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are required.
Q2: How do I choose the right base for my reaction?
The choice of base is critical and depends on the specific reaction conditions and the sensitivity of your substrates.
| Base Type | Examples | Advantages | Considerations |
| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Soluble in common organic solvents; easy to remove post-reaction. | Can sometimes participate in side reactions. |
| Inorganic Carbonates | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) | Inexpensive; strong enough for many applications. | Often have limited solubility in organic solvents, potentially leading to heterogeneous reaction mixtures. |
| Inorganic Hydroxides | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Strong bases, effective for complete deprotonation. | Can promote side reactions like hydrolysis of esters or other sensitive functional groups.[3] |
Q3: What are the best solvents for reactions with 1-(Piperidin-3-yl)hydrazine dihydrochloride?
The ideal solvent will depend on the specific reaction. For liberating the free base, a solvent in which the hydrochloride salt has some solubility is beneficial. Protic solvents like ethanol or methanol are often good choices for reactions such as hydrazone formation.[4] For reductive aminations, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[5] Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective, particularly for reactions requiring higher temperatures.
Q4: How should I store 1-(Piperidin-3-yl)hydrazine dihydrochloride?
Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.[6]
Part 2: Troubleshooting Low Yields in Common Reactions
Low product yield is a frequent challenge in organic synthesis. This section provides a structured approach to diagnosing and resolving common issues encountered in reactions involving 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Issue 1: Low Yield in Reductive Amination
Reductive amination is a cornerstone reaction for this reagent. Low yields can often be traced to several key factors.
Potential Cause & Troubleshooting Steps:
-
Incomplete Liberation of the Free Hydrazine:
-
Diagnosis: The reaction may appear sluggish or fail to initiate. Analysis of a crude reaction sample by LC-MS might show unreacted starting materials.
-
Solution: Ensure you are using at least two equivalents of a suitable base (e.g., TEA, DIPEA) to neutralize the dihydrochloride. Consider using a stronger base if necessary, but be mindful of substrate compatibility.
-
-
Inefficient Imine/Hydrazone Formation:
-
Diagnosis: Monitoring the reaction by TLC or LC-MS before the addition of the reducing agent shows a significant amount of unreacted aldehyde/ketone and hydrazine.
-
Solution:
-
pH Optimization: Imine formation is often acid-catalyzed.[5] Since you are starting with a hydrochloride salt and adding a base, the pH might not be optimal. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step.
-
Water Removal: The formation of an imine/hydrazone releases water, which can shift the equilibrium back towards the starting materials. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the reaction forward.
-
-
-
Decomposition of the Reducing Agent:
-
Diagnosis: The reaction stalls after initial product formation.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are sensitive to moisture and acidic conditions. Ensure these reagents are fresh and handled under an inert atmosphere. If the reaction is run under acidic conditions, NaBH₃CN is generally more stable than NaBH(OAc)₃.
-
-
Side Reactions:
-
Diagnosis: The appearance of unexpected peaks in your analytical data.
-
Solution: One common side reaction is the reduction of the starting aldehyde/ketone by the reducing agent. To mitigate this, consider a two-step procedure where the imine/hydrazone is pre-formed before the addition of the reducing agent.
-
Troubleshooting Workflow for Reductive Amination
Caption: A simplified workflow for the synthesis of pyrazoles from 1-(Piperidin-3-yl)hydrazine and a 1,3-dicarbonyl compound.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol provides a starting point for the reductive amination of an aldehyde or ketone with 1-(Piperidin-3-yl)hydrazine dihydrochloride.
-
To a solution of 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq.) in dichloromethane (DCM, 0.1 M) is added the carbonyl compound (1.1 eq.) and triethylamine (2.2 eq.).
-
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the hydrazone.
-
Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 4-24 hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or crystallization.
Protocol 2: Monitoring Reaction Progress by TLC
-
Eluent System: A good starting point for developing a TLC system is a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane).
-
Visualization: The starting hydrazine and the product amine can often be visualized using a potassium permanganate stain or ninhydrin stain. The carbonyl compound can be visualized with a 2,4-dinitrophenylhydrazine (DNP) stain.
Part 4: Purification of Piperidine-Containing Products
The basic nature of the piperidine ring can sometimes complicate purification.
-
Column Chromatography:
-
Tailing: The basic nitrogen can interact strongly with the acidic silica gel, leading to tailing of the product spot.
-
Solution: To minimize tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
-
Acid-Base Extraction:
-
This can be a powerful purification technique. The basic product can be extracted into an acidic aqueous solution (e.g., 1 M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH), and the product can be back-extracted into an organic solvent.
-
References
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PubChem. Hydrazine dihydrochloride. National Center for Biotechnology Information. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
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Hatt, H. H. 1,2-Dimethylhydrazine Dihydrochloride. Org. Synth.1936 , 16, 24. [Link]
- da Silva, A. B. F.; de Oliveira, V. E.; de F. F. M. Diniz, M. Influence of piperidine ring on stability and reactivity of piperine. J. Mol. Model.2018, 24(1), 12.
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Wikipedia. Hydrazine. [Link]
- El-Gendy, A. M. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles1984, 22(8), 1821-1849.
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
- Pisk, J.; Đilović, I.; Hrenar, T.; Cvijanović, D.; Pavlović, G.; Vrdoljak, V. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New J. Chem.2020, 44(43), 18749-18760.
- El-Gendy, M. M. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica2015, 7(10), 226-234.
- Wang, Y.; Wang, J.; Li, Q. 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallogr. Sect. E Struct. Rep. Online2011, 67(Pt 3), o663.
- Gomaa, M. A.-M. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021, 26(1), 164.
- U.S. Patent 4,352,941, "Process for purification of phenylhydrazine," issued October 5, 1982.
- Malekzadeh, M.; Dadkhah, S.; Khodarahmi, G. A.; Asadi, P.; Rostami, M. Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. Res. Pharm. Sci.2021, 16(6), 599-612.
- Trojanowicz, M.; vel Krawczyk, T. M. Flow Injection Monitoring and Analysis of Mixtures of Hydrazine Compounds Using Filter-Supported Bilayer Lipid Membranes with Incorporated DNA. Anal. Chem.1995, 67(19), 3449-3454.
- U.S. Patent 2,978,296, "Manufacture of hydrazine dihydrohalides," issued April 4, 1961.
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
- El hajj, A.; Bougrine, A.-J.; Delalu, H. Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. J. Chem. Eng. Process Technol.2013, 4(4), 1000164.
- El-Gendy, A. M. Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. ChemInform2015, 46(31).
- Sharma, P.; Kumar, V.; Kumar, R.; Singh, R. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega2023, 8(41), 37861-37880.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61(11), 3849-3862.
- El-Sayed, A. M.; El-Sakka, I. A.; El-Gendy, A. M. Reaction of Hydrazine Hydrate and Hydrazine Hydrochloride With Dibenzoylmethane and Flavone Role of Solvent and PH On. Egypt. J. Chem.1983, 26(4), 333-340.
- Costa, I. C. C.; Frija, L. M. T.; Augusto, A. F.; Paixão, J. A.; Cristiano, M. L. S. Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. ChemPhysChem2025, 26(18).
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El hajj, A.; Bougrine, A.-J.; Delalu, H. Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. SciSpace. [Link]
- Bakherad, M.; Keivanloo, A.; Doost, M. S.; Shariati, M. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein J. Org. Chem.2021, 17, 338-346.
- Elkanzi, N. A. A. Review on Synthesis of pyrazole and pyrazolines. Int. J. Res. Pharm. Biomed. Sci.2013, 4(1), 17-25.
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LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Çetin, A. PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science2015, 3(1), 303-321.
- Ghavre, M.; Pacini, B.; Goti, A.; Brandi, A. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules2016, 21(3), 329.
- Festa, C.; De Marino, S.; D'Auria, M. V.; Zampella, A. Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton-Katritzky rearrangement. Beilstein J. Org. Chem.2024, 20, 117-123.
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Science.gov. ph-sensitive hydrazone bond: Topics by Science.gov. [Link]
- Alam, M. S.; Lee, D.-U. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. J. Saudi Chem. Soc.2016, 20(4), 453-460.
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-
Science made alive. Violent reaction between hydrazine and periodate. [Link]
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Common side reactions with "1-(Piperidin-3-yl)hydrazine dihydrochloride" and how to avoid them
Welcome to the dedicated support resource for 1-(Piperidin-3-yl)hydrazine dihydrochloride. This guide is tailored for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. Here, we provide a focused troubleshooting guide and frequently asked questions (FAQs) to address common side reactions and experimental challenges, ensuring the success and efficiency of your synthetic endeavors.
Introduction to 1-(Piperidin-3-yl)hydrazine Dihydrochloride
1-(Piperidin-3-yl)hydrazine is a valuable bifunctional building block in modern organic synthesis, particularly for constructing heterocyclic scaffolds found in many pharmaceutically active compounds.[1][2][3] Its structure, containing both a reactive hydrazine group and a secondary piperidine amine, offers numerous synthetic possibilities. However, these two nucleophilic centers can also lead to predictable side reactions if reaction conditions are not carefully controlled. This guide provides expert insights into identifying, understanding, and mitigating these common experimental pitfalls.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Competing Reactivity and Formation of Piperidine N-Alkylation/Acylation Byproducts
Question: I am attempting a hydrazone formation with an aldehyde, but my analysis (LC-MS/NMR) shows a significant byproduct corresponding to the aldehyde reacting with the piperidine nitrogen. How can I achieve selective reaction at the hydrazine moiety?
Answer: This is the most common challenge encountered with this reagent. It stems from the competing nucleophilicity of the secondary amine in the piperidine ring and the primary amine of the hydrazine group.
Causality: In the dihydrochloride salt form, both nitrogen centers are protonated. Upon addition of a base to initiate the reaction, both the piperidine nitrogen and the hydrazine nitrogens are deprotonated, creating two distinct nucleophilic sites that can react with electrophiles (like aldehydes, ketones, or alkyl halides).
Mitigation Strategies:
-
Kinetic pH Control (for Hydrazone Formation): The most direct method is to maintain a weakly acidic reaction medium (pH 4-5).[4] In this pH range, the more basic piperidine nitrogen (pKa ~11) remains largely protonated and thus non-nucleophilic. The less basic terminal nitrogen of the hydrazine moiety (pKa ~8) retains sufficient nucleophilicity to react efficiently with carbonyl compounds.
-
Protecting Group Strategy: For reactions requiring strongly basic conditions or non-carbonyl electrophiles, protecting the piperidine nitrogen is the most robust approach. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to a wide range of reaction conditions and can be easily removed later with acid.[5][6]
Experimental Protocol: Selective Boc-Protection of the Piperidine Nitrogen
-
Dissolution & Neutralization: Dissolve 1-(Piperidin-3-yl)hydrazine dihydrochloride in a 1:1 mixture of Dioxane/Water. Cool the solution to 0 °C.
-
Basification: Add 2.5 equivalents of a base such as Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) to neutralize the hydrochloride salts.
-
Boc-Anhydride Addition: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in Dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Perform a standard aqueous work-up followed by purification via column chromatography to isolate the N-Boc protected product.
Caption: Decision pathway for addressing poor starting material solubility.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 1-(Piperidin-3-yl)hydrazine dihydrochloride? A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area. [7][8]Keep it away from incompatible substances such as strong oxidizing agents and bases. [9]Due to its potential hygroscopic nature, storage in a desiccator is recommended.
Q2: My hydrazone product seems to be reverting to the starting materials during purification on silica gel. Why? A2: Hydrazones can be susceptible to hydrolysis back to the parent carbonyl and hydrazine, a reaction that is often catalyzed by acid. [4]Standard silica gel can be slightly acidic. To avoid this, you can neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your eluent).
Q3: What are the key safety precautions when working with this compound? A3: Hydrazine derivatives are classified as toxic and may cause skin sensitization or allergic reactions. [10][11]Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [7][8][9]Avoid inhalation of the dust and skin contact. [7]
References
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Techno PharmChem. HYDRAZINE DIHYDROCHLORIDE - Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]
-
Ma, D., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Angewandte Chemie International Edition, 50(8), 1843-1847. [Link]
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Genc, N., et al. (2022). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 27(19), 6527. [Link]
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PubChem. Hydrazine, dihydrochloride. [Link]
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El-Gendy, M. M. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 4(5), 1950-1958. [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(3), 1056. [Link]
-
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 241. [Link]
-
Yurttaş, L., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. European Journal of Medicinal Chemistry, 124, 71-82. [Link]
-
ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
-
ResearchGate. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors | Request PDF. [Link]
-
Kumar, D., et al. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Pharmaceuticals, 13(12), 433. [Link]
-
Ma, D., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Angewandte Chemie International Edition, 50(8), 1843-1847. [Link]
-
Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link]
-
Liu, X., et al. (2011). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]
- Google Patents. WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
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Technical Support Center: Improving the Purity of 1-(Piperidin-3-yl)hydrazine Dihydrochloride Derivatives
Welcome to the Technical Support Center for "1-(Piperidin-3-yl)hydrazine dihydrochloride" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of these valuable synthetic intermediates. The following question-and-answer format directly addresses common challenges encountered during synthesis, purification, and handling.
Section 1: Troubleshooting Guide
This section tackles specific experimental issues, offering explanations for the underlying chemical principles and providing actionable solutions to improve product purity.
Q1: My final product of 1-(Piperidin-3-yl)hydrazine dihydrochloride is a sticky solid or oil, not the expected crystalline powder. What are the likely causes and how can I fix this?
A1: This is a common issue often attributable to the presence of residual solvents, excess reagents, or hygroscopic impurities. The dihydrochloride salt is highly polar and can readily absorb moisture from the atmosphere.
Underlying Causes & Solutions:
-
Incomplete Reaction or Excess Reagents: Unreacted starting materials or excess hydrazine can contaminate the final product.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion. If excess hydrazine hydrate is used, it can sometimes be removed by azeotropic distillation with a solvent like xylene.[1]
-
-
Residual Solvents: Polar solvents used in the reaction or workup (e.g., ethanol, methanol) can be difficult to remove completely and may lead to an oily product.
-
Solution: After filtration, wash the product thoroughly with a less polar solvent in which the product is insoluble, such as diethyl ether or acetone, to remove residual polar solvents.[1] Dry the product under high vacuum for an extended period.
-
-
Hygroscopicity: The dihydrochloride salt is prone to absorbing atmospheric moisture.
Q2: I'm observing significant peak tailing during HPLC analysis of my 1-(Piperidin-3-yl)hydrazine derivative. What's causing this and how can I get sharper peaks?
A2: Peak tailing in the chromatography of basic compounds like piperidine derivatives is a frequent problem. It is primarily caused by strong interactions between the basic amine groups of your analyte and the acidic silanol groups on the surface of standard silica-based stationary phases.[4][5] This leads to undesirable secondary retention mechanisms, resulting in broad, tailing peaks.
Troubleshooting Strategies:
-
Mobile Phase Modification:
-
Addition of a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), into the mobile phase can neutralize the active silanol groups on the silica surface, minimizing the unwanted interactions.[5][6]
-
pH Adjustment: For reversed-phase HPLC, adjusting the mobile phase to a higher pH can suppress the ionization of the piperidine nitrogen, making the compound more hydrophobic and improving peak shape.[6] Conversely, a low pH (e.g., using formic acid or trifluoroacetic acid) can ensure the amine is fully protonated, which can sometimes lead to more consistent interactions and better peak shape, although retention may decrease.[4]
-
-
Alternative Stationary Phases:
-
Amine-Deactivated Columns: Using columns where the silica has been end-capped or functionalized to mask the silanol groups can significantly reduce peak tailing for basic compounds.[5][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC can be an effective alternative to reversed-phase chromatography, often providing better retention and peak shape.
-
Q3: My recrystallization of a 1-(Piperidin-3-yl)hydrazine derivative results in "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high supersaturation, a rapid cooling rate, or the presence of impurities that inhibit crystallization.[8]
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the concentration slightly.[8]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Gradual cooling promotes the formation of well-ordered crystals.[8]
-
Seeding: Introduce a small seed crystal of the pure compound to the cooled, saturated solution. This provides a template for crystal growth.[8]
-
Solvent System Optimization: The choice of solvent is critical. For polar compounds like piperidine derivatives, protic solvents like ethanol or methanol, or a mixture with water, are often suitable.[8] Experiment with different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Q4: I suspect my 1-(Piperidin-3-yl)hydrazine dihydrochloride is degrading during storage. What are the signs of degradation and what are the proper storage conditions?
A4: Hydrazine derivatives can be susceptible to decomposition, particularly in the presence of air (oxidation), light, and elevated temperatures.[9] The dihydrochloride salt form enhances stability compared to the free base.
Signs of Degradation:
-
Discoloration (e.g., yellowing or browning).
-
Change in physical state (e.g., becoming more clumped or sticky).
-
Appearance of new impurity peaks in analytical chromatograms.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[9]
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.[3]
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, and metals, as these can catalyze decomposition.[2][10]
Section 2: Frequently Asked Questions (FAQs)
Q5: What are the most common impurities I should expect in the synthesis of 1-(Piperidin-3-yl)hydrazine derivatives?
A5: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding piperidone or protected piperidine precursors.
-
Over-alkylation Products: In syntheses involving alkylation of hydrazine, di- and tri-alkylated hydrazines can form as byproducts.[11]
-
Hydrazones: If carbonyl compounds are present, they can react with the hydrazine moiety to form hydrazones.[12]
-
Oxidation Products: Exposure to air can lead to the formation of various oxidation byproducts.
Q6: What is the best general approach for purifying polar, basic compounds like 1-(Piperidin-3-yl)hydrazine and its derivatives?
A6: A multi-step approach is often necessary:
-
Salt Formation: Conversion of the basic free amine to a salt (like the dihydrochloride) is a crucial first step. Salts are typically crystalline, less volatile, and more stable than the corresponding free bases, making them easier to handle and purify by recrystallization.[11] The process generally involves dissolving the free base in a suitable solvent and adding hydrochloric acid (e.g., as a solution in isopropanol or dioxane) until precipitation is complete.[13]
-
Recrystallization: This is the primary method for purifying the salt. The choice of solvent is critical. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for recrystallizing polar salts include ethanol, methanol, isopropanol, or mixtures of these with water or anti-solvents like diethyl ether or acetone.[8][14]
-
Chromatography (if necessary): If recrystallization does not provide the desired purity, column chromatography may be required. Due to the basic nature of the compound, standard silica gel can lead to poor separation.[5]
-
Normal Phase: Use an amine-functionalized silica gel or add a competing base like triethylamine to the mobile phase to improve separation.[5][7]
-
Reversed Phase: This can be effective, especially for preparative HPLC. Using a mobile phase with an adjusted pH can significantly improve peak shape and resolution.[6]
-
Q7: Which analytical techniques are best for assessing the purity of 1-(Piperidin-3-yl)hydrazine dihydrochloride?
A7: A combination of techniques is recommended for a comprehensive assessment of purity:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the main component and detects non-volatile impurities. UV detection is common, but if the derivative lacks a strong chromophore, other detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the desired product and helps in the identification of impurities by their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides structural confirmation of the main component and can detect and help identify structural isomers and other impurities. |
| Gas Chromatography (GC) | Useful for detecting residual solvents. Derivatization may be necessary for the non-volatile hydrazine compound itself.[15][16] |
Q8: Can I use normal silica gel for flash chromatography of the free base form of my piperidine-hydrazine derivative?
A8: While possible, it is often challenging. The basic nitrogens in your compound will interact strongly with the acidic silanol groups on the silica surface, which can lead to irreversible adsorption, low recovery, and significant peak tailing.[4][5] If you must use normal silica gel, it is highly recommended to pre-treat the silica or modify the mobile phase. A common practice is to add 1-2% triethylamine or ammonia in the mobile phase (e.g., dichloromethane/methanol) to mask the acidic sites on the silica.[5][6] A better alternative is to use an amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[5]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Dihydrochloride Salt Formation
This protocol describes a general method for converting a piperidine-hydrazine free base to its more stable dihydrochloride salt.
Materials:
-
1-(Piperidin-3-yl)hydrazine derivative (free base)
-
Anhydrous solvent (e.g., Isopropanol, Methanol, or Diethyl Ether)
-
Hydrochloric acid solution (e.g., 2M HCl in Diethyl Ether, or concentrated HCl)
Procedure:
-
Dissolve the free base of the 1-(Piperidin-3-yl)hydrazine derivative in a minimal amount of the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 2.1 equivalents) of the hydrochloric acid solution dropwise with stirring.
-
Observe the precipitation of the dihydrochloride salt.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and impurities.
-
Dry the product under high vacuum to a constant weight.
Diagram 1: Troubleshooting Workflow for Product "Oiling Out" During Crystallization
Caption: Decision tree for selecting an appropriate purification method.
References
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Krylov, V. A. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(8), 855-868. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]
-
ResearchGate. 108 questions with answers in HYDRAZINE | Science topic. [Link]
- Google Patents. (1960).
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Techno PharmChem. HYDRAZINE DIHYDROCHLORIDE - Material Safety Data Sheet. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(8), 6226-6239. [Link]
- Google Patents. (1961).
-
Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]
-
Capot Chemical. Specifications of 1-(piperidin-3-yl)hydrazine dihydrochloride. [Link]
-
The Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. [Link]
- Google Patents. (1961). US2978296A - Manufacture of hydrazine dihydrohalides.
-
ResearchGate. (2011). Synthesis of new N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluation of their cytotoxicity against human hepatoma and breast cancer cells. [Link]
-
ResearchGate. (2022). A sustained-release dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide: The synthesis, structure and Hirshfeld surface analysis. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
MDPI. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. [Link]
-
International Journal of Advanced Academic Studies. (2020). Studies of synthesis and characterization of hydrazides derivative. [Link]
-
Liberty University. (2019). Synthesis and Characterization of Unique Pyridazines. [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Natural Product Reports. (2014). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. [Link]
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Challenges in the characterization of "1-(Piperidin-3-yl)hydrazine dihydrochloride" products
Welcome to the technical support guide for "1-(Piperidin-3-yl)hydrazine dihydrochloride" (CAS No: 1189770-90-8).[1] This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of this and similar chemical entities. The inherent reactivity of the hydrazine moiety, combined with the structural characteristics of the piperidine ring and its dihydrochloride salt form, presents a unique set of analytical hurdles. This guide is designed to provide both theoretical understanding and practical, field-proven solutions.
Section 1: Stability and Handling
FAQ 1.1: My sample of 1-(Piperidin-3-yl)hydrazine dihydrochloride shows signs of degradation over time. What are the likely causes and how can I mitigate this?
Answer: The stability of 1-(Piperidin-3-yl)hydrazine dihydrochloride is influenced by its hydrazine and dihydrochloride components. Hydrazine and its derivatives are susceptible to oxidation, and hydrochloride salts can be hygroscopic.[2][3]
Causality:
-
Oxidation: The hydrazine moiety (-NH-NH2) is a reducing agent and can be oxidized by atmospheric oxygen, especially in the presence of metal ions, which can catalyze the degradation.[4] This can lead to the formation of various impurities.
-
Hygroscopicity: Dihydrochloride salts have a tendency to absorb moisture from the atmosphere.[5][6] This absorbed water can act as a medium for degradative reactions and can affect the accuracy of weighing for analyses.[6]
-
Incompatibility: The compound is incompatible with strong bases and strong oxidizing agents.[7][8] Contact with these substances will lead to decomposition.
Troubleshooting Protocol:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place away from light.[9]
-
Handling: Handle the material in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture. Use dry glassware and solvents.
-
Solvent Selection: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.
Diagram: Logic for Handling and Storage
Caption: Workflow to ensure the stability of 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Section 2: Spectroscopic Characterization
FAQ 2.1: I am observing complex or unexpected signals in the 1H NMR spectrum. How can I interpret these?
Answer: The 1H NMR spectrum of 1-(Piperidin-3-yl)hydrazine dihydrochloride can be complex due to the presence of multiple exchangeable protons, potential diastereotopicity, and the influence of the hydrochloride salt form.
Causality:
-
Exchangeable Protons: The protons on the hydrazine group (-NH-NH2) and the piperidine nitrogen (-NH-) are exchangeable with solvent protons (if protic solvents are used) and with each other, leading to broad signals.
-
Salt Form: The presence of two hydrochloride molecules can lead to protonation at multiple sites, potentially resulting in different species in equilibrium and affecting the chemical shifts of adjacent protons.
-
Diastereotopicity: The protons on the piperidine ring can be diastereotopic, leading to more complex splitting patterns than might be initially expected.
-
Solvent Effects: The choice of solvent can significantly impact the spectrum. For instance, hydrazine has been studied as an NMR solvent itself due to its hydrogen bonding capabilities, which can influence the chemical shifts of nearby protons.[10]
Troubleshooting Protocol:
-
Solvent Selection: Acquire spectra in an aprotic solvent like DMSO-d6 to slow down proton exchange and better resolve the NH and NH2 signals.[11]
-
D2O Exchange: Add a drop of D2O to your NMR tube. The signals corresponding to the exchangeable NH and NH2 protons will disappear or significantly decrease in intensity, confirming their assignment.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This will aid in assigning the complex multiplets of the piperidine ring.
-
Temperature Variation: Acquiring spectra at different temperatures can help resolve broad signals by altering the rate of exchange processes.
Table: Typical 1H NMR Chemical Shift Ranges (in DMSO-d6)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Piperidine CH | 1.5 - 3.5 | Complex multiplets | Overlapping signals are common. |
| Piperidine NH | 8.0 - 10.0 | Broad singlet | Position and intensity can vary. |
| Hydrazine NH/NH2 | 4.0 - 9.0 | Broad signals | Highly dependent on concentration and temperature. |
Section 3: Chromatographic and Mass Spectrometric Analysis
FAQ 3.1: I am having difficulty achieving good peak shape and retention for 1-(Piperidin-3-yl)hydrazine dihydrochloride in reverse-phase HPLC. What should I do?
Answer: This compound is highly polar and exists as a dicationic species in acidic mobile phases, which makes it challenging to retain on traditional C18 columns.
Causality:
-
High Polarity: The presence of two primary amine groups and the dihydrochloride salt form makes the molecule very water-soluble and poorly retained on non-polar stationary phases.[12]
-
Ionic Interactions: The cationic nature of the analyte can lead to strong interactions with residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing).
Troubleshooting Protocol:
-
Column Selection:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This is often the preferred method for highly polar compounds.[13]
-
Polar-Embedded or Polar-Endcapped Columns: These columns offer alternative selectivity and can improve retention of polar analytes.[13]
-
Porous Graphitic Carbon (PGC) Columns: These columns, like Hypercarb, provide a different retention mechanism and are excellent for retaining very polar compounds.[12]
-
-
Mobile Phase Optimization:
-
Ion-Pairing Agents: While not ideal for MS detection, adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve retention and peak shape.[14]
-
Buffer Concentration and pH: Increasing the buffer concentration can help to mask residual silanols. Adjusting the pH can alter the ionization state of the analyte and influence retention.
-
Aqueous Normal Phase (ANP): This technique uses a high organic mobile phase with a silica hydride-based column and can be effective for retaining polar compounds.[13]
-
Diagram: HPLC Method Development Workflow
Caption: A decision tree for HPLC method development for polar analytes.
FAQ 3.2: What are the expected fragmentation patterns for this compound in mass spectrometry?
Answer: The fragmentation of 1-(Piperidin-3-yl)hydrazine in the mass spectrometer will be characteristic of piperidine derivatives.[15][16]
Causality:
-
Ionization: In positive ion mode ESI-MS, the compound will readily form a protonated molecule [M+H]+.
-
Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[15]
-
Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[15]
-
Loss of Hydrazine: Neutral loss of the hydrazine moiety (N2H4) or parts of it is a likely fragmentation pathway.
-
Experimental Protocol for MS/MS Analysis:
-
Instrument: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[15]
-
Ionization Mode: Operate in positive ion mode.[15]
-
Full Scan: Perform a full scan to identify the precursor ion ([M+H]+).
-
Product Ion Scan: Select the precursor ion and perform a product ion scan to observe the fragmentation pattern.
-
Interpretation: Analyze the resulting fragment ions to confirm the structure.
Section 4: Elemental Analysis
FAQ 4.1: My elemental analysis results for Nitrogen are inconsistent. What could be the issue?
Answer: Inconsistent nitrogen content in elemental analysis (CHN analysis) can stem from the hygroscopic nature of the dihydrochloride salt or incomplete combustion.
Causality:
-
Hygroscopicity: As a dihydrochloride salt, the compound can absorb atmospheric moisture.[3][5][6] This will increase the total weight of the sample and lead to a lower-than-expected percentage for all elements, including nitrogen.
-
Incomplete Combustion: Nitrogen-rich compounds can sometimes be challenging to combust completely, which is necessary for accurate elemental analysis.[17][18]
Troubleshooting Protocol:
-
Sample Drying: Before analysis, dry the sample thoroughly under vacuum at a mild temperature to remove any absorbed water.
-
Combustion Conditions: Ensure the elemental analyzer is operating at the optimal temperature and with a sufficient oxygen supply for complete combustion.[19]
-
Standard Verification: Analyze a known nitrogen-rich standard to confirm that the instrument is functioning correctly.
-
Sample Homogeneity: Ensure the sample is homogenous before weighing.
Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 5 | 60.05 | 31.93% |
| Hydrogen | H | 1.01 | 15 | 15.15 | 8.05% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 37.70% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 22.35% |
| Total | 188.13 | 100.00% |
Note: Based on the molecular formula C5H15Cl2N3 and a molecular weight of 188.10 g/mol .[1]
References
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- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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- ResearchGate. ¹ H NMR spectra of compound F1 (the top) and its hydrazine adduct (the bottom) in d6-DMSO.
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- Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Fisher Scientific. SAFETY DATA SHEET - Hydrazine Dihydrochloride (Certified).
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- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS for hydrazines.
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- Google Patents. Manufacture of hydrazine dihydrohalides.
- ChemicalBook. Hydrazine dihydrochloride | 5341-61-7.
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- 18. azom.com [azom.com]
- 19. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Technical Support Center: Optimizing Reactions with 1-(Piperidin-3-yl)hydrazine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to optimize reactions involving 1-(Piperidin-3-yl)hydrazine dihydrochloride, a key building block in modern medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-(Piperidin-3-yl)hydrazine dihydrochloride is not working. What is the most common oversight when using this reagent?
A1: The most frequent issue stems from the fact that the reagent is a dihydrochloride salt . In this form, both the piperidine nitrogen and the terminal hydrazine nitrogen are protonated, rendering the hydrazine non-nucleophilic. For the reaction to proceed, a base must be added to liberate the free hydrazine, which is the active nucleophile. Simply mixing the dihydrochloride salt with a carbonyl compound without a suitable base will typically result in no reaction.
Q2: How much base should I add? Can I add too much?
A2: Stoichiometry is critical. You need to add at least two equivalents of a base to neutralize the two hydrochloride salts and generate the free hydrazine. However, the optimal amount depends on the reaction.
-
For hydrazone formation: This reaction is often fastest under slightly acidic conditions (pH 4-6), as the final dehydration step is acid-catalyzed. Using exactly two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) is a good starting point. Adding a large excess of a strong base can raise the pH too much and slow down the rate-limiting dehydration step.
-
For other nucleophilic substitutions: If the reaction does not require acid catalysis, using 2.2 to 2.5 equivalents of base can help ensure the complete generation of the free hydrazine.
Q3: What is the best solvent for reactions with this reagent?
A3: The choice of solvent depends on the specific reaction, but common choices include:
-
Alcohols (Ethanol, Methanol): These are excellent solvents for hydrazone formation. They readily dissolve the dihydrochloride salt and the resulting hydrazone product often precipitates upon completion or cooling, simplifying purification.[1]
-
Polar Aprotic Solvents (Dioxane, THF, DMF): These are suitable for a wide range of reactions and can be particularly useful if the reactants or products are sensitive to protic solvents.[2]
-
Acidic Solvents (Acetic Acid): In some cases, acetic acid can serve as both the solvent and the acid catalyst for condensation reactions.[3] This is effective but may not be suitable for substrates with acid-labile functional groups.
Q4: I see an unexpected side product with a mass corresponding to my carbonyl + hydrazine + carbonyl. What is it and how can I prevent it?
A4: This is a classic side product known as an azine . It forms when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[4]
-
Cause: Azine formation is favored when there is a local or overall excess of the carbonyl compound relative to the hydrazine nucleophile.
-
Prevention:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 1-(Piperidin-3-yl)hydrazine dihydrochloride.
-
Slow Addition: Add the carbonyl compound slowly to the solution containing the pre-neutralized hydrazine. This maintains a higher concentration of hydrazine relative to the carbonyl throughout the reaction.
-
Troubleshooting Guide: Low Reaction Yield
Low or inconsistent yield is a common challenge. This guide provides a systematic approach to diagnosing and solving the issue.
Troubleshooting Workflow
Below is a logical workflow for troubleshooting low-yield reactions.
Sources
Technical Support Center: Storage and Handling of 1-(Piperidin-3-yl)hydrazine dihydrochloride
Welcome to the technical support center for "1-(Piperidin-3-yl)hydrazine dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of this compound during storage and handling. As a substituted hydrazine and a dihydrochloride salt, this molecule presents specific stability challenges that require careful consideration to ensure its integrity for experimental use.
This guide is structured to provide a comprehensive understanding of the potential issues and their solutions, moving from the fundamental chemical properties of the compound to practical troubleshooting and frequently asked questions.
Understanding the Stability Challenges of 1-(Piperidin-3-yl)hydrazine dihydrochloride
The stability of "1-(Piperidin-3-yl)hydrazine dihydrochloride" is influenced by its two key structural features: the hydrazine moiety and its dihydrochloride salt form.
-
Hydrazine Moiety: The N-N single bond in the hydrazine group is susceptible to oxidation.[1] This oxidation can be initiated by atmospheric oxygen and potentially catalyzed by trace metal ions. The degradation can lead to the formation of various byproducts, compromising the purity and reactivity of the compound.
-
Dihydrochloride Salt: The dihydrochloride salt form enhances the compound's solubility in aqueous solutions but also makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can act as a medium for degradative reactions and may also lead to physical changes in the solid material, such as clumping.
The interplay of these two features means that exposure to both air (oxygen) and moisture can accelerate the degradation of the compound.
Troubleshooting Guide: A Proactive Approach to Preventing Degradation
This section is designed in a question-and-answer format to directly address common issues and observations that may indicate or lead to the degradation of "1-(Piperidin-3-yl)hydrazine dihydrochloride."
Question 1: I received a new batch of "1-(Piperidin-3-yl)hydrazine dihydrochloride." What are the immediate steps I should take to ensure its long-term stability?
Answer: Proper initial handling and storage are critical. Upon receipt, immediately inspect the container for any signs of damage to the seal. If the seal is compromised, the compound may have already been exposed to air and moisture.
Recommended Storage Protocol:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.[2][3] This minimizes its exposure to oxygen and moisture. If the original packaging is not an inert-gas-flushed vial, it is advisable to transfer the compound to a suitable container, such as a Schlenk flask or a vial with a septum cap, inside a glovebox or using a Schlenk line.
-
Low Temperature: Store the container at a low temperature, typically 2-8°C, to slow down the rate of any potential degradation reactions. Avoid storing at temperatures below the dew point of the surrounding air to prevent condensation when the container is opened.
-
Desiccation: Place the sealed container inside a desiccator containing a suitable desiccant like silica gel or Drierite to protect it from ambient moisture.
Question 2: I've noticed the color of my stored "1-(Piperidin-3-yl)hydrazine dihydrochloride" has changed from white to a yellowish or brownish tint. What does this indicate and is the compound still usable?
Answer: A color change is a common visual indicator of chemical degradation. For hydrazine-containing compounds, this often suggests oxidation has occurred. The formation of oxidized species or polymeric byproducts can result in discoloration.
Actionable Steps:
-
Purity Assessment: Before using the discolored material in a critical experiment, it is essential to assess its purity. An analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) can be used to quantify the amount of the parent compound remaining and to detect the presence of degradation products.
-
Functional Test: If analytical capabilities are limited, a small-scale functional test can be performed to determine if the compound is still active for its intended application. However, be aware that the presence of impurities could lead to unexpected side reactions or irreproducible results.
-
Consider Discarding: For sensitive applications, it is generally recommended to use a fresh, pure batch of the compound to ensure the reliability and reproducibility of your experimental results.
Question 3: The solid "1-(Piperidin-3-yl)hydrazine dihydrochloride" in the container appears clumpy or has turned into a sticky solid. What is the cause and how can I prevent this?
Answer: This physical change is a strong indication of moisture absorption due to the hygroscopic nature of the dihydrochloride salt. The absorbed water can lead to the deliquescence of the solid, causing it to clump or become sticky. This significantly increases the risk of chemical degradation.
Preventative Measures:
-
Strict Moisture Control: Always handle the compound in a dry environment, preferably a glovebox with low humidity. If a glovebox is not available, work quickly and ensure the container is tightly sealed immediately after dispensing.
-
Use of a Dry Box or Desiccator: For short-term storage between uses, keep the container in a desiccator. For weighing and dispensing, a dry box can provide a low-humidity environment.
-
Proper Dispensing Technique: When removing the compound from its container, use clean, dry spatulas. Avoid leaving the container open to the atmosphere for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving "1-(Piperidin-3-yl)hydrazine dihydrochloride" for short-term storage of solutions?
A1: For short-term storage of solutions, it is best to use anhydrous, deoxygenated solvents. The choice of solvent will depend on the specific application. Anhydrous alcohols, such as ethanol or methanol, are often suitable. To deoxygenate the solvent, you can bubble a stream of an inert gas like argon or nitrogen through it for 15-30 minutes before use. Prepare solutions fresh whenever possible.
Q2: How can I monitor the purity of my "1-(Piperidin-3-yl)hydrazine dihydrochloride" over time?
A2: A routine analytical check is the best way to monitor purity. HPLC is a powerful technique for this purpose. A simple method would involve dissolving a small, accurately weighed sample in a suitable solvent and analyzing it on a reverse-phase C18 column with a UV detector. Comparing the peak area of the main compound to any impurity peaks can give a good indication of its purity. For more detailed analysis, LC-MS can be used to identify the degradation products.
Q3: Are there any specific classes of compounds that are incompatible with "1-(Piperidin-3-yl)hydrazine dihydrochloride" during storage?
A3: Yes. Avoid storing it in close proximity to strong oxidizing agents, as these can react vigorously with the hydrazine moiety. Also, keep it away from strong bases, which could deprotonate the dihydrochloride salt and potentially make the free base more susceptible to oxidation.
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of "1-(Piperidin-3-yl)hydrazine dihydrochloride" using HPLC.
Objective: To quantify the purity of "1-(Piperidin-3-yl)hydrazine dihydrochloride" and detect the presence of degradation products.
Materials:
-
"1-(Piperidin-3-yl)hydrazine dihydrochloride" sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of "1-(Piperidin-3-yl)hydrazine dihydrochloride" into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Mobile Phase A to obtain a concentration of 1 mg/mL.
-
Prepare a series of dilutions from this stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the "1-(Piperidin-3-yl)hydrazine dihydrochloride" sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (this may need to be optimized)
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Determine the concentration of the parent compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the purity as a percentage of the total peak area.
-
Visualizing Degradation and Prevention
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Recommended workflow for proper storage and handling.
References
-
Thiem, T. L., et al. (1997). The Chemical and Biochemical Degradation of Hydrazine. DTIC. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
PubMed. (2002). Hydrazide derivatives produce active oxygen species as hydrazine. [Link]
Sources
Technical Support Center: Troubleshooting Solubility of 1-(Piperidin-3-yl)hydrazine Dihydrochloride
Welcome to the technical support guide for 1-(Piperidin-3-yl)hydrazine dihydrochloride. This document provides in-depth troubleshooting advice and protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. Our goal is to explain the chemical principles behind these issues and provide field-proven methods to ensure your experiments proceed smoothly and efficiently.
The primary challenge with 1-(Piperidin-3-yl)hydrazine dihydrochloride stems from its chemical form. As a dihydrochloride salt, it possesses high stability and a long shelf-life, making it ideal for storage. However, this salt form is highly polar and ionic, rendering it poorly soluble in the less polar aprotic organic solvents typically used in synthetic chemistry, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Toluene. The key to unlocking its synthetic utility lies in converting it to its non-ionic, and therefore more organo-soluble, "free base" form.
Frequently Asked Questions & Troubleshooting Protocols
Q1: My 1-(Piperidin-3-yl)hydrazine dihydrochloride is not dissolving in my reaction solvent (e.g., DCM, THF). Is my reagent bad?
Answer: It is highly unlikely that your reagent is faulty. The issue is a fundamental principle of solubility: "like dissolves like." Your compound is a salt, meaning it is composed of ions—the protonated hydrazine cation and two chloride anions. These charged species are best stabilized and solvated by polar protic solvents like water or methanol. Aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) lack the ability to effectively solvate these ions, leading to very low solubility.
The solution is not to change the solvent to water (which would be incompatible with many organic reactions) but to change the chemical nature of the reagent itself by converting it from a salt to its neutral free base form.
Figure 1: Conceptual diagram illustrating the solubility mismatch between the polar salt and a non-polar organic solvent.
Q2: How can I make the compound soluble to proceed with my reaction, such as a condensation or acylation?
Answer: The most reliable and widely practiced method is in situ neutralization . This involves adding a suitable base directly to the suspension of the dihydrochloride salt in your organic solvent. The base neutralizes the two hydrochloride (HCl) equivalents, liberating the neutral "free base" of 1-(Piperidin-3-yl)hydrazine, which is readily soluble in most common organic solvents.
This approach is preferred over isolating the free base because free hydrazines can be unstable and susceptible to air oxidation over time. The in situ procedure generates the soluble, reactive species just moments before it is needed for the subsequent chemical transformation.
Experimental Protocol: In Situ Neutralization for Subsequent Reaction
-
Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure. This is good practice when working with potentially sensitive reagents.
-
Solvent Addition: Add your desired dry, aprotic organic solvent (e.g., DCM, THF, ACN) to form a suspension (a typical concentration is 0.1-0.5 M).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial as the acid-base neutralization is exothermic.
-
Base Addition: Slowly add a suitable non-nucleophilic organic base (see Q3 for choices) dropwise via syringe. You must add at least 2.0 molar equivalents to neutralize both HCl molecules. A slight excess (e.g., 2.1-2.2 eq) is often used to ensure complete conversion.
-
Stirring: Allow the mixture to stir at 0 °C for 15-20 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Observation: You will observe a change. The initial solid (your reagent) will dissolve, and a new, often finer, precipitate will form. This new solid is the hydrochloride salt of the base you added (e.g., triethylammonium chloride).
-
Proceed: The soluble, free hydrazine is now present in the solution. You can proceed directly by adding your next reagent (e.g., an aldehyde, ketone, or acyl chloride) to this mixture. The newly formed salt precipitate is typically a spectator and does not need to be removed.
Figure 2: Workflow for the in situ generation of the soluble free base from its dihydrochloride salt.
Q3: Which base should I use for the neutralization, and why does the amount matter?
Answer: The choice of base is critical and depends on the specifics of your subsequent reaction. You need a base that is strong enough to deprotonate the piperidinium and hydrazinium ions but is otherwise unreactive towards your starting materials or products. At least two full molar equivalents are required because your starting material is a di hydrochloride salt.
Below is a summary of common choices:
| Base | Molar Equivalents Required | Byproduct | Key Advantages | Key Disadvantages |
| Triethylamine (TEA, Et₃N) | > 2.0 | Triethylammonium chloride | Common, inexpensive, byproduct is moderately soluble in DCM. | Can act as a nucleophile in sensitive reactions; can be difficult to remove due to moderate boiling point. |
| Diisopropylethylamine (DIPEA, Hünig's Base) | > 2.0 | Diisopropylethylammonium chloride | Highly recommended. Sterically hindered and non-nucleophilic. | Higher boiling point makes it harder to remove post-reaction; more expensive than TEA. |
| Potassium Carbonate (K₂CO₃) | > 2.0 (as a solid) | KCl, H₂O, CO₂ | Inexpensive, easy to remove by filtration. | Reaction is heterogeneous (solid-liquid) and can be slow; produces water, which may be detrimental to moisture-sensitive reactions. |
| Pyridine | > 2.0 | Pyridinium chloride | Aromatic base, can sometimes act as a nucleophilic catalyst. | Can be difficult to remove completely due to high boiling point; distinctive odor. |
Recommendation: For most applications, DIPEA is the safest and most effective choice due to its non-nucleophilic nature.
Q4: Can I isolate the pure free base of 1-(Piperidin-3-yl)hydrazine before my reaction?
Answer: Yes, it is chemically possible to isolate the free base, but it is generally not recommended . Free hydrazines, particularly those with N-H bonds, can be prone to air oxidation, dimerization, or other degradation pathways. The isolated free base has a much shorter shelf-life than the crystalline, stable dihydrochloride salt.
If isolation is absolutely necessary for your experimental design, it should be done immediately before use. The standard procedure is a classic acid-base extraction.
Protocol: Isolation of Free Base (Use Immediately)
-
Dissolve 1-(Piperidin-3-yl)hydrazine dihydrochloride in a minimal amount of deionized water.
-
Cool the aqueous solution in an ice bath to 0 °C.
-
Slowly add a strong aqueous base (e.g., 5M NaOH or KOH) with stirring until the pH of the solution is >12 (verify with pH paper).
-
Transfer the cold, basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer 3-5 times with a suitable organic solvent (DCM or Ethyl Acetate are common choices).
-
Combine the organic extracts.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation), ensuring the bath temperature remains low (<30 °C) to minimize degradation.
-
The resulting oil or solid is the free base. Place it under an inert atmosphere and use it without delay.
Summary & Key Takeaways
-
Core Problem: The dihydrochloride salt form is ionic and insoluble in common aprotic organic solvents.
-
Primary Solution: Convert the salt to its neutral, organo-soluble free base form.
-
Preferred Method: Use in situ neutralization with a non-nucleophilic organic base like DIPEA (>2.0 equivalents) directly in the reaction flask. This is efficient and minimizes degradation of the sensitive free hydrazine.
-
Avoid Isolation: Only isolate the free base if absolutely necessary, and if you do, use it immediately. The salt form is designed for stability during storage.
References
-
"Solubility" . Chemistry LibreTexts. [Link]
-
"Hydrazine" . PubChem, National Center for Biotechnology Information. [Link]
-
"Practical Organic Synthesis: A Student's Guide" . Organic Chemistry Portal. [Link]
-
"Stability of Organic Compounds" . In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
Technical Support Center: Scaling Up Synthesis of Derivatives from 1-(Piperidin-3-yl)hydrazine Dihydrochloride
Welcome to the technical support center for the synthesis of derivatives from 1-(Piperidin-3-yl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile building block. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the successful and efficient synthesis of your target molecules.
Introduction: Navigating the Reactivity of 1-(Piperidin-3-yl)hydrazine Dihydrochloride
1-(Piperidin-3-yl)hydrazine is a valuable starting material in medicinal chemistry, offering multiple points for diversification. However, its trifunctional nature, with a secondary amine within the piperidine ring and a hydrazine moiety, presents unique challenges, particularly concerning regioselectivity. The dihydrochloride salt form further influences its solubility and necessitates careful consideration of reaction conditions, especially the choice and stoichiometry of the base.
Scaling up reactions from the bench to pilot or production scale introduces additional complexities, including heat and mass transfer limitations, altered impurity profiles, and the need for robust and reproducible processes. This guide provides practical, field-proven insights to address these challenges head-on.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is giving a mixture of products. How can I control regioselectivity between the piperidine nitrogen and the hydrazine nitrogens?
Answer: This is the most common challenge with this substrate. The relative nucleophilicity of the piperidine nitrogen versus the hydrazine nitrogens dictates the reaction outcome.
-
Underlying Cause: The piperidine nitrogen (a secondary amine) and the terminal nitrogen of the hydrazine moiety are both nucleophilic. The internal nitrogen of the hydrazine is less nucleophilic. The dihydrochloride form protonates all three nitrogen atoms, and the choice of base and reaction conditions will determine which nitrogen is deprotonated and available for reaction.
-
Troubleshooting Steps:
-
Choice of Base and Stoichiometry:
-
For reactions where you want to favor derivatization of the hydrazine moiety (e.g., hydrazone or pyrazole formation), use a base that is strong enough to deprotonate the hydrazinium salt but not so strong that it fully deprotonates the more basic piperidine nitrogen. Inorganic bases like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) are often good starting points. Use of at least 2 equivalents of base is necessary to neutralize the dihydrochloride salt. An excess (2.5-3.0 equivalents) may be beneficial to drive the reaction.
-
To favor derivatization of the piperidine nitrogen , the hydrazine moiety should first be protected. A common strategy is to form a hydrazone with a removable protecting group (e.g., a ketone like acetone or a Boc group), then perform the reaction on the piperidine nitrogen, followed by deprotection.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: If your electrophile is sterically bulky, it may preferentially react with the less hindered terminal nitrogen of the hydrazine.
-
Question 2: My reaction is sluggish or stalls completely. What can I do to improve the reaction rate?
Answer: A stalled reaction can be due to several factors, including poor solubility of the starting material, insufficient activation of the reactants, or an inappropriate choice of solvent.
-
Underlying Cause: 1-(Piperidin-3-yl)hydrazine dihydrochloride is a salt and may have limited solubility in common organic solvents. The choice of base and its solubility can also impact the reaction.
-
Troubleshooting Steps:
-
Solvent Selection: Employ polar aprotic solvents like DMF, DMAc, or NMP, or polar protic solvents like ethanol or isopropanol, which can help dissolve the starting salt.[1] A co-solvent system might also be beneficial.
-
Base Selection: Ensure your base is soluble in the chosen reaction medium. If using an inorganic base like K₂CO₃ in a solvent like THF, the reaction will be heterogeneous, and efficient stirring is critical. Phase-transfer catalysts can sometimes be employed in such cases.
-
Temperature: Gradually increasing the reaction temperature can increase the reaction rate. Monitor for the formation of impurities by TLC or LC-MS.
-
Activation: For certain reactions, such as amide couplings, ensure your activating agents (e.g., HATU, HOBt) are fresh and used in the correct stoichiometry.
-
Question 3: I'm observing significant byproduct formation, especially at a larger scale. How can I minimize impurities?
Answer: Impurity profiles can change during scale-up due to issues with heat transfer and mixing.
-
Underlying Cause: Localized "hot spots" from poor heat dissipation can lead to thermal degradation of reactants or products. Inefficient mixing can create areas of high reactant concentration, promoting side reactions.
-
Troubleshooting Steps:
-
Controlled Addition: Add reagents, especially reactive electrophiles, portion-wise or via a syringe pump to control the reaction exotherm.
-
Efficient Stirring: Ensure the stirring is vigorous enough for the reactor size and geometry to maintain a homogeneous reaction mixture.
-
Inert Atmosphere: Some hydrazine derivatives can be sensitive to air oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative impurities.
-
Impurity Identification: Isolate and characterize major impurities to understand their formation mechanism. This will provide valuable information for process optimization.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store 1-(Piperidin-3-yl)hydrazine dihydrochloride?
A1: This compound is a hydrazine derivative and should be handled with care. It is classified as toxic and may cause skin sensitization.[2][3] Always consult the Safety Data Sheet (SDS) before use.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Q2: What is the best way to monitor the progress of my reaction?
A2: The choice of analytical technique depends on the specific reaction.
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a suitable eluent system that provides good separation between your starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the consumption of starting materials and the formation of the product and impurities with high sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Q3: What are the best practices for purifying the final product, especially on a larger scale?
A3: The purification of polar, nitrogen-containing compounds can be challenging.
-
Crystallization: If your product is a solid, crystallization is often the most efficient and scalable purification method. Screen different solvent systems to find one that provides good recovery and purity.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming to scale up. If necessary, consider using a larger diameter column with a lower length-to-diameter ratio and optimize your mobile phase to maximize loading. Sometimes a plug of silica can be sufficient to remove polar impurities.
-
Acid/Base Extraction: Utilize the basic nature of your product to perform an aqueous extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-polar impurities, and then the pH of the aqueous phase can be adjusted to precipitate or extract the purified product.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Derivative
This protocol describes the general procedure for the formation of a hydrazone from 1-(Piperidin-3-yl)hydrazine dihydrochloride and an aldehyde or ketone.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 10-20 volumes). Add a base such as sodium acetate (2.2 eq) or triethylamine (2.2 eq). Stir the mixture for 15-30 minutes at room temperature.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with cold solvent.
-
Alternatively, concentrate the reaction mixture under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by crystallization or column chromatography.
Scale-Up Considerations:
-
Heat Management: The condensation reaction is typically not highly exothermic, but on a large scale, the heat of dissolution and neutralization should be considered. Ensure the reactor has adequate cooling capacity.
-
Precipitation: If the product precipitates during the reaction, ensure that the stirring is sufficient to maintain a mobile slurry to avoid "caking" on the reactor walls.
Protocol 2: Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative via condensation with a 1,3-dicarbonyl compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reactor, suspend 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq) in a solvent such as ethanol or acetic acid (5-10 volumes).
-
Base Addition: Add a base (e.g., sodium acetate, 2.2 eq) if using a non-acidic solvent. If using acetic acid as the solvent, a separate base may not be necessary.
-
Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1.0 eq) to the mixture.
-
Reaction: Heat the reaction to reflux for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting materials and the formation of the pyrazole product.
-
Work-up and Isolation:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification: The crude product can be purified by column chromatography or crystallization.
Scale-Up Considerations:
-
Solvent Choice: Acetic acid can be corrosive to some reactors. Ensure material compatibility.
-
Work-up: The neutralization step can be exothermic and may involve gas evolution (CO₂). Perform this step with caution and ensure adequate venting.
Data Presentation
Table 1: Influence of Base and Solvent on a Model Hydrazone Formation
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaOAc (2.2) | EtOH | 78 | 4 | >95 |
| 2 | Et₃N (2.2) | THF | 66 | 6 | 90 |
| 3 | K₂CO₃ (2.5) | MeCN | 82 | 5 | >95 |
| 4 | NaHCO₃ (3.0) | EtOH/H₂O | 80 | 8 | 85 |
Conversion determined by LC-MS analysis of crude reaction mixture.
Visualizations
Reaction Pathway and Regioselectivity
Caption: Reaction pathways for derivatization of 1-(Piperidin-3-yl)hydrazine.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Rao, V. U., & Reddy, P. P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]
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Puci, E., et al. (2022). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4944. [Link]
- Google Patents. (1984).
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El-Sayed, H. A., Moustafa, A. H., & Aly, A. A. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 7(4), 450-482. [Link]
- Google Patents. (1988). Improved method for synthesizing N-aminophthalimide. EP0241863A2.
- Google Patents. (2001). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. US7220858B2.
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Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Elgemeie, G. H., & Zaghary, W. A. (1998). Pyrazol-3-ones, Part 1: Synthesis and Applications. Arkivoc, 1998(1), 1-59. [Link]
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Cole-Parmer. (2015). Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]
- Google Patents. (1985).
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Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2650-2653. [Link]
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Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. [Link]
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ResearchGate. (2017). Piperazine derivatives for therapeutic use: A patent review (2010-present). [Link]
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European Patent Office. (1992). Process for the preparation of piperazine derivatives. EP 0483932 A1. [Link]
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Schirmann, J. P., & Bourdauducq, P. (2000). Hydrazine and Its Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
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Wang, L., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3169. [Link]
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ScienceMadness.org. (2004). Hydrazine and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
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Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. [Link]
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Dherange, S. R., & Antonchick, A. P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 765–777. [Link]
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Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Science of Synthesis. (2007). Product Class 7: Hydrazines and Hydrazinium Salts. Thieme. [Link]
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NASA Technical Reports Server. (2022). Contaminant Reduction in High Purity Hydrazine. [Link]
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Organic Chemistry Portal. (2022). Synthesis of pyrazoles. [Link]
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Reddit. (2023). Hydrazine hydrate removal by column chromatography. [Link]
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ResearchGate. (2020). The synthesis of hydrazide‐hydrazone series compounds (3a‐3n). [Link]
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DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]
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Ilies, M. A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences, 23(17), 9607. [Link]
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Loba Chemie. (2017). HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS. [Link]
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Pharmaceutical Technology. (2011). Scaling Up API Syntheses. [Link]
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Malvern Panalytical. (2024). 3 Takeaways from the API Scale-up Strategies webinar series. [Link]
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Welsch, M. E., et al. (2013). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 4(6), 543–547. [Link]
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YouTube. (2019). synthesis of pyrazoles. [Link]
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Techno PharmChem. (n.d.). HYDRAZINE DIHYDROCHLORIDE. [Link]
-
ResearchGate. (2018). Green Aspects of Scale-Up Synthesis of Some APIs, Drug Candidates Under Development or Their Critical Intermediates. [Link]
Sources
Validation & Comparative
Comparing the reactivity of "1-(Piperidin-3-yl)hydrazine dihydrochloride" with other hydrazines
A Comparative Guide to the Reactivity of 1-(Piperidin-3-yl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Nucleophilicity of Hydrazines
Hydrazine derivatives are a cornerstone in synthetic chemistry and drug development, valued for their potent nucleophilicity.[1][2] This reactivity, centered on the terminal nitrogen atom, drives crucial transformations such as the formation of hydrazones from carbonyl compounds—a reaction widely used in bioconjugation and the synthesis of heterocyclic scaffolds.[1][3][4] The reactivity of a hydrazine is fundamentally governed by the electronic and steric nature of its substituents, which can either enhance or diminish the electron density and accessibility of the reactive nitrogen lone pair.[5]
This guide focuses on 1-(Piperidin-3-yl)hydrazine dihydrochloride, a heterocyclic hydrazine, and compares its reactivity profile to that of prototypical aliphatic and aromatic hydrazines. Understanding these differences is critical for predicting reaction outcomes and optimizing conditions for desired chemical transformations.
Structural and Electronic Analysis of Hydrazine Reactivity
The nucleophilicity of a hydrazine is a direct consequence of the interplay between inductive and resonance effects, as well as steric hindrance around the hydrazine moiety.[5]
-
Aliphatic Hydrazines (e.g., Hydrazine Hydrate, Alkylhydrazines): These compounds feature electron-donating alkyl groups, which increase the electron density on the nitrogen atoms through a positive inductive effect. This enhanced electron density translates to higher nucleophilicity and basicity, making them potent reducing agents.[5]
-
Aromatic Hydrazines (e.g., Phenylhydrazine): In contrast, the phenyl group in aromatic hydrazines is electron-withdrawing due to resonance. The lone pair of electrons on the nitrogen adjacent to the aromatic ring is delocalized into the π-system, reducing its availability for nucleophilic attack. Consequently, aromatic hydrazines are generally less basic and weaker reducing agents than their aliphatic counterparts.[5] Substituents on the aromatic ring can further modulate this reactivity; electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.[5][6]
-
1-(Piperidin-3-yl)hydrazine Dihydrochloride: This molecule presents a unique case. The piperidine ring is a saturated heterocycle, and the alkyl backbone acts as an electron-donating group, which is expected to increase the nucleophilicity of the hydrazine moiety. However, the molecule is supplied as a dihydrochloride salt, meaning both the piperidine ring nitrogen and one of the hydrazine nitrogens are protonated. This protonation significantly reduces the nucleophilicity of the hydrazine until it is neutralized by a base. The steric bulk of the piperidine ring, while not as extensive as some other substituents, can also influence the accessibility of the reactive nitrogen.
To illustrate these structural differences, the following diagram highlights the key features influencing reactivity.
Caption: General scheme for hydrazone formation.
Expected Reactivity Trends
Based on the structural and electronic properties discussed, the following trend in reactivity is anticipated under neutral or slightly basic conditions (after in-situ neutralization of the hydrochloride salts):
1-(Piperidin-3-yl)hydrazine > Hydrazine > Phenylhydrazine
This hypothesis is based on the electron-donating nature of the piperidinyl group enhancing the nucleophilicity of the attached hydrazine, compared to the unsubstituted hydrazine and the electron-withdrawing phenylhydrazine.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, second-order rate constants for the reaction of each hydrazine with p-anisaldehyde in a buffered aqueous-organic solvent system at a controlled temperature.
| Hydrazine Derivative | Substituent Effect | Expected Relative Rate Constant (k, M⁻¹s⁻¹) |
| 1-(Piperidin-3-yl)hydrazine | Electron-donating alkyl group (+I) | 1.5 - 2.5 |
| Hydrazine | Unsubstituted (baseline) | 0.8 - 1.2 |
| Phenylhydrazine | Electron-withdrawing aromatic group (-M) | 0.1 - 0.3 |
Note: These values are illustrative and actual experimental results may vary depending on specific reaction conditions.
Detailed Experimental Protocols
Materials
-
1-(Piperidin-3-yl)hydrazine dihydrochloride (CAS: 1189770-90-8) [7]* Hydrazine dihydrochloride (CAS: 5341-61-7) [8][9][10][11]* Phenylhydrazine
-
p-Anisaldehyde
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
HPLC system with a C18 column
Workflow for Comparative Kinetic Analysis
The following workflow outlines the key steps for the comparative study.
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Protocol for Kinetic Measurement by UV-Vis Spectroscopy
-
Preparation of Solutions:
-
Prepare 0.01 M stock solutions of 1-(Piperidin-3-yl)hydrazine dihydrochloride, hydrazine dihydrochloride, and phenylhydrazine in methanol.
-
Prepare a 0.01 M stock solution of p-anisaldehyde in methanol.
-
Prepare a 0.1 M phosphate buffer solution at pH 7.4.
-
-
Determination of λmax:
-
React a small amount of each hydrazine with an excess of p-anisaldehyde to completion.
-
Scan the UV-Vis spectrum of the resulting hydrazone solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Runs:
-
Set the spectrophotometer to the predetermined λmax and equilibrate the cell holder to 25°C.
-
In a quartz cuvette, mix 1.0 mL of the phosphate buffer, 0.5 mL of the 0.01 M p-anisaldehyde solution, and 1.0 mL of methanol.
-
Initiate the reaction by adding 0.5 mL of one of the 0.01 M hydrazine stock solutions.
-
Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of reaction from the initial slope of the curve.
-
Calculate the second-order rate constant (k) using the appropriate rate law equation, considering the initial concentrations of the reactants.
-
Conclusion and Practical Implications
The reactivity of hydrazine derivatives is a nuanced interplay of electronic and steric factors. 1-(Piperidin-3-yl)hydrazine, once neutralized from its dihydrochloride salt form, is predicted to be a highly reactive aliphatic hydrazine due to the electron-donating nature of the piperidine ring. This makes it a potentially more efficient reagent for hydrazone formation and other nucleophilic addition reactions compared to unsubstituted hydrazine or aromatic hydrazines like phenylhydrazine.
For researchers in drug development, the enhanced reactivity of 1-(Piperidin-3-yl)hydrazine could translate to milder reaction conditions, shorter reaction times, and potentially higher yields in the synthesis of complex molecules. However, its handling as a dihydrochloride salt necessitates careful consideration of reaction pH to unleash its full nucleophilic potential. This guide provides the foundational understanding and experimental framework to effectively utilize this and other hydrazine derivatives in your research endeavors.
References
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Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). Moroccan Journal of Chemistry. [Link]
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1-(piperidin-3-yl)hydrazine dihydrochloride Specifications. Capot Chemical. [Link]
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Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (2010). Journal of the American Chemical Society. [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2013). Accounts of Chemical Research. [Link]
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Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. (2015). Molecular Pharmaceutics. [Link]
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Hydrazine, dihydrochloride. PubChem. [Link]
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A Comparative Guide to 1-(Piperidin-3-yl)hydrazine Dihydrochloride Derivatives and Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic inhibition of enzymes plays a pivotal role in therapeutic intervention. This guide provides an in-depth comparison of 1-(Piperidin-3-yl)hydrazine dihydrochloride derivatives, a notable class of enzyme inhibitors, against other established inhibitor classes. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.
Introduction to Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to the regulation of metabolic pathways and are the basis for many pharmaceuticals. Inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a permanent covalent bond.[1][2]
-
Reversible Inhibition: This type of inhibition is temporary and can be overcome. It includes competitive, non-competitive, and uncompetitive inhibition.[3][4]
-
Irreversible Inhibition: This involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to permanent inactivation.[1][2]
1-(Piperidin-3-yl)hydrazine Dihydrochloride Derivatives: A Focus on LSD1 and MAO Inhibition
Derivatives of 1-(Piperidin-3-yl)hydrazine belong to a class of compounds that have garnered significant attention for their potent inhibitory effects on flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO).[5]
Mechanism of Action: The hydrazine moiety is a key pharmacophore.[6] These compounds often act as irreversible inhibitors by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme.[5] This covalent modification permanently inactivates the enzyme.
Therapeutic Relevance:
-
LSD1 Inhibition in Oncology: LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][7][8] Its inhibition can lead to the re-expression of tumor suppressor genes, promoting differentiation and reducing cancer cell proliferation.[5][9]
-
MAO Inhibition in Neurological Disorders: MAO inhibitors (MAOIs) are used in the treatment of depression and Parkinson's disease.[10][11] They increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain by preventing their breakdown.[11]
Alternative Enzyme Inhibitors: A Comparative Landscape
For the purpose of this guide, we will compare 1-(Piperidin-3-yl)hydrazine dihydrochloride derivatives with other prominent classes of LSD1 and MAO inhibitors.
Tranylcypromine (TCP) and its Derivatives (Irreversible, Covalent)
Tranylcypromine, a well-known MAOI, also exhibits LSD1 inhibitory activity.[5][12] Like the hydrazine derivatives, it acts as an irreversible inhibitor by covalently modifying the FAD cofactor.[12] Numerous potent and selective LSD1 inhibitors currently in clinical trials are based on the TCP scaffold.[12][13]
Non-Covalent LSD1 Inhibitors (Reversible)
In contrast to the covalent inhibitors, a number of reversible, non-covalent LSD1 inhibitors have been developed.[7] These compounds typically interact with the enzyme's active site through non-covalent interactions like hydrogen bonds and hydrophobic interactions.[2] An example of a non-covalent LSD1 inhibitor that has entered clinical trials is pulrodemstat (CC-90011).[7]
Reversible MAO-A Inhibitors (RIMAs)
Moclobemide is a notable example of a reversible inhibitor of MAO-A (RIMA).[14] Unlike the irreversible MAOIs, RIMAs can be displaced from the enzyme, leading to a lower risk of hypertensive crisis when consuming tyramine-rich foods.[15]
Head-to-Head Comparison: Performance Metrics
The performance of enzyme inhibitors is assessed based on several key parameters, which are summarized in the table below.
| Inhibitor Class | Target(s) | Mechanism | Potency (IC50/Ki) | Selectivity | Clinical Status (Examples) |
| 1-(Piperidin-3-yl)hydrazine Derivatives | LSD1, MAO-A/B | Irreversible, Covalent | Varies with derivative | Can be engineered for selectivity | Preclinical/Clinical |
| Tranylcypromine (TCP) Derivatives | LSD1, MAO-A/B | Irreversible, Covalent | Nanomolar range for LSD1 | Often dual inhibitors, but selectivity can be improved | Iadademstat (ORY-1001), Bomedemstat (IMG-7289) in clinical trials for cancer[7][12] |
| Non-Covalent LSD1 Inhibitors | LSD1 | Reversible, Non-covalent | Nanomolar to micromolar range | Generally high selectivity for LSD1 over other amine oxidases | Pulrodemstat (CC-90011) in clinical trials for AML and SCLC[8] |
| Reversible MAO-A Inhibitors (RIMAs) | MAO-A | Reversible, Competitive | Micromolar range | Selective for MAO-A over MAO-B | Moclobemide (marketed for depression)[14] |
Mechanism of Action: A Visual Representation
The distinct mechanisms of irreversible and reversible inhibition are crucial for understanding their pharmacological profiles.
Caption: Workflow for IC50 determination.
Protocol 2: Enzyme Kinetics and Determination of Inhibition Type
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).
Objective: To characterize the mechanism of inhibition.
Materials:
-
Same as for the IC50 assay, but with varying substrate concentrations.
Procedure:
-
Perform the enzyme assay with a range of fixed inhibitor concentrations and varying substrate concentrations.
-
Measure the initial reaction velocities (v) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).
-
Analyze the plots to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the inhibitor constant (Ki) from the plots, which represents the concentration of inhibitor required to produce half-maximum inhibition. [16]
Pharmacokinetics and Toxicology of Hydrazine Derivatives
A critical consideration for hydrazine-based inhibitors is their pharmacokinetic and toxicological profile. Hydrazine compounds can be metabolized through various pathways, including acetylation and oxidation by cytochrome P450 enzymes. [17][18]The metabolism of hydrazines can lead to the formation of reactive intermediates, which may contribute to their therapeutic effects but also to potential toxicity. [17][18]For instance, some hydrazines can induce a functional deficiency of vitamin B6. [17][19]Therefore, careful evaluation of the pharmacokinetic properties and potential toxicities of novel hydrazine derivatives is essential during drug development. [20][21]
Conclusion
1-(Piperidin-3-yl)hydrazine dihydrochloride derivatives represent a promising class of irreversible enzyme inhibitors, particularly for targets like LSD1 and MAO. Their covalent mechanism of action can lead to high potency and prolonged duration of effect. However, this must be balanced against the potential for off-target effects and the need for careful toxicological assessment.
The choice between an irreversible hydrazine-based inhibitor and a reversible non-covalent inhibitor depends on the specific therapeutic application. For chronic conditions where sustained target engagement is desired, an irreversible inhibitor may be advantageous. Conversely, for indications requiring more tunable and reversible pharmacology, a non-covalent inhibitor might be preferred. The comprehensive experimental evaluation outlined in this guide is crucial for making informed decisions in the development of novel enzyme inhibitors.
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A Senior Application Scientist's Guide to Validating Bioactive Compounds from 1-(Piperidin-3-yl)hydrazine Dihydrochloride
An Objective Comparison of Performance and Efficacy Supported by Experimental Data
For researchers in medicinal chemistry and drug development, the journey from a promising chemical scaffold to a validated bioactive compound is a rigorous, multi-step process. The "1-(Piperidin-3-yl)hydrazine" core is a versatile starting material, with its constituent piperidine ring and reactive hydrazine group offering rich opportunities for synthetic diversification. Derivatives of this scaffold have shown potential across various therapeutic areas, notably as enzyme inhibitors.[1][2]
This guide provides a comprehensive framework for validating the biological activity of novel compounds synthesized from this starting material. We will use the development of a hypothetical Dipeptidyl Peptidase-4 (DPP-4) inhibitor, "PZH-T1," as a case study to illustrate a robust, tiered validation workflow. This approach ensures scientific integrity by comparing our novel compound against an established alternative, Sitagliptin, a well-characterized DPP-4 inhibitor used in the management of type 2 diabetes.[3][4]
Section 1: The Rationale—Why DPP-4 and the Piperidine-Hydrazine Scaffold?
DPP-4 is a serine protease that plays a critical role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP.[4][5] These hormones are released after a meal and are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the active lifespan of incretins is prolonged, leading to improved glycemic control.[3][4] This mechanism makes DPP-4 a prime target for anti-diabetic drug discovery.
The piperidine-hydrazine scaffold is an excellent starting point for designing DPP-4 inhibitors. The piperidine ring is a common motif in medicinal chemistry, offering a three-dimensional structure that can be functionalized to optimize binding interactions within a target's active site.[6] The hydrazine moiety is a key functional group that can form crucial interactions or serve as a reactive handle for building out the molecule to achieve desired potency and selectivity.[7][8]
Section 2: A Tiered Approach to Biological Validation
A successful validation strategy does not rely on a single experiment. It builds a case for the compound's efficacy and safety through a logical, multi-tiered approach, moving from the simplest, most direct assays to more complex biological systems.
Caption: Tiered workflow for validating a novel DPP-4 inhibitor.
Tier 1: Biochemical Validation - Target Engagement and Selectivity
The first crucial step is to confirm that the synthesized compound, PZH-T1, directly interacts with and inhibits the intended target enzyme, DPP-4, and to compare its potency directly with Sitagliptin.
Objective 1: Determine Potency (IC50) via an In Vitro Enzymatic Assay
The causality behind this choice is simple: we must first prove the compound works in a clean, isolated system. A fluorometric assay is the industry standard due to its high sensitivity and suitability for high-throughput screening.[9] The assay measures the activity of recombinant human DPP-4 on a synthetic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[5] When DPP-4 cleaves the substrate, the fluorescent AMC molecule is released, and the increase in fluorescence over time is directly proportional to enzyme activity.[5][9] An inhibitor will slow this reaction down.
Objective 2: Determine Selectivity against Related Enzymes
Authoritative research has shown that non-selective inhibition of related proteases, specifically DPP-8 and DPP-9, can lead to severe toxicities, including multiorgan histopathology and mortality in animal models.[10][11][12] Therefore, establishing a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a critical, non-negotiable safety checkpoint. The experimental setup is identical to the primary assay, merely substituting the target enzyme.
Detailed Protocol: In Vitro DPP-4/8/9 Inhibition Assay
This protocol is a self-validating system, incorporating multiple controls to ensure the reliability of the data.
-
Reagent Preparation :
-
Assay Buffer : Prepare a Tris-HCl buffer (50 mM, pH 8.0).
-
Enzyme Stock : Dilute recombinant human DPP-4, DPP-8, or DPP-9 in assay buffer to the desired working concentration (e.g., 1.73 mU/mL).[13] Keep on ice.
-
Substrate Stock : Prepare a 200 µM solution of Gly-Pro-AMC in assay buffer.[13]
-
Compound Preparation : Prepare a 10-point serial dilution of PZH-T1 and the comparator, Sitagliptin, in DMSO, then dilute into the assay buffer. The final DMSO concentration in the well should be ≤1%.
-
-
Plate Setup (96-well, black, flat-bottom) :
-
Test Wells : Add 25 µL of assay buffer and 25 µL of the compound dilution (PZH-T1 or Sitagliptin).
-
Positive Control (100% Inhibition) : Add 25 µL of a known potent inhibitor (or high concentration of Sitagliptin) and 25 µL of assay buffer.
-
Negative Control (0% Inhibition/Max Activity) : Add 50 µL of assay buffer (containing equivalent DMSO concentration).
-
Blank (No Enzyme) : Add 75 µL of assay buffer.
-
-
Reaction Initiation :
-
Data Acquisition :
-
Data Analysis :
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_NegativeControl - Rate_Blank)).
-
Plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Comparative Data (Hypothetical Results)
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| PZH-T1 | 12 | > 20,000 | > 20,000 | > 1,667x |
| Sitagliptin | 18 | > 25,000 | > 25,000 | > 1,388x |
An IC50 value in the nanomolar range and a selectivity of >1000-fold is considered a strong result, justifying progression to the next tier.
Tier 2: Cellular Validation - Confirming Functional Activity
An in vitro enzymatic assay confirms direct target binding, but it doesn't tell us if the compound can get into a cell and exert its effect in a more complex biological environment. A cell-based assay is the logical next step to bridge this gap.[14]
Objective: Determine Functional Potency (EC50) in a Relevant Cell Line
This experiment assesses the compound's ability to inhibit native DPP-4 on the surface of cells and produce a downstream biological effect. We can use a cell line that expresses DPP-4, such as the human Caco-2 cell line. The assay principle is similar to the biochemical assay, but uses whole cells as the source of the enzyme.[14] This provides a more physiologically relevant measure of potency, known as the EC50.
A detailed protocol would follow a similar structure to the biochemical assay, with key differences being the use of live cells instead of recombinant enzyme and optimizing for cell density and incubation times.[14]
Tier 3: In Vivo Validation - Proof-of-Concept in an Animal Model
The ultimate test for a pre-clinical candidate is to demonstrate efficacy in a living organism. The Oral Glucose Tolerance Test (OGTT) is the gold-standard animal model for evaluating anti-diabetic agents that work through the incretin pathway.[15][16][17]
Objective: Assess Improvement in Glucose Tolerance
The OGTT measures how efficiently the body clears a glucose load from the bloodstream.[15] In this experiment, fasted mice are given an oral dose of our test compound (PZH-T1) or the comparator (Sitagliptin), followed by a bolus of glucose. An effective DPP-4 inhibitor will enhance the natural incretin effect, leading to more efficient insulin release, and thus, a faster return to baseline blood glucose levels compared to the vehicle control.[18][19]
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Detailed Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimatization : House male C57BL/6 mice for at least one week before the experiment.
-
Fasting : Fast the mice for 4-6 hours with free access to water.[16][17]
-
Baseline Measurement (t=0) : Take a small blood sample from the tail vein and measure blood glucose using a glucometer. This is the 0-minute time point.
-
Compound Administration : Immediately after the baseline reading, administer the compounds via oral gavage (P.O.).
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: PZH-T1 (e.g., 3 mg/kg)
-
Group 3: Sitagliptin (e.g., 3 mg/kg)
-
-
Glucose Challenge : 30 minutes after compound administration, administer a glucose solution (2 g/kg body weight) via oral gavage to all mice.[15]
-
Blood Glucose Monitoring : Collect blood from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge and measure glucose levels.[17]
-
Data Analysis : Plot the mean blood glucose concentration at each time point for each group. The primary endpoint is the total Area Under the Curve (AUC) for blood glucose, calculated using the trapezoidal rule. A statistically significant reduction in AUC for the treatment groups compared to the vehicle group indicates improved glucose tolerance.
Comparative Data (Hypothetical Results)
| Treatment Group (3 mg/kg) | Glucose AUC (0-120 min) | % Reduction vs. Vehicle |
| Vehicle | 25,000 mg/dLmin | - |
| PZH-T1 | 16,250 mg/dLmin | 35% |
| Sitagliptin | 17,000 mg/dL*min | 32% |
A dose-dependent and statistically significant reduction in glucose excursion (AUC) that is comparable or superior to the established competitor strongly supports the compound's in vivo efficacy.
Conclusion
This tiered, comparative validation guide provides a robust framework for advancing compounds derived from the "1-(Piperidin-3-yl)hydrazine dihydrochloride" scaffold. By systematically proving target engagement, establishing a strong safety profile through selectivity, and demonstrating functional efficacy in both cellular and in vivo models, researchers can build a compelling data package. Comparing the novel compound's performance against an established drug like Sitagliptin at each stage provides essential context and objectively defines success, ensuring that only the most promising candidates progress toward further development.
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Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]
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Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]
- Singh, R., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 985-998.
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National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]
- Fu, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 901323.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(Piperidin-3-yl)hydrazine Dihydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic data of "1-(Piperidin-3-yl)hydrazine dihydrochloride" and its derivatives. As a critical scaffold in medicinal chemistry, a thorough understanding of the structural characterization of these molecules is paramount for advancing drug discovery and development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established principles and experimental evidence.
The Strategic Importance of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug development, the precise elucidation of a molecule's structure is a foundational requirement. For derivatives of 1-(Piperidin-3-yl)hydrazine, a scaffold present in a variety of biologically active compounds, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely characterization tools; they are indispensable for confirming synthetic success, ensuring purity, and understanding the conformational and electronic properties that govern biological activity. The dihydrochloride salt form, common for improving solubility and stability, introduces specific spectroscopic signatures that must be accurately interpreted.
This guide will dissect the key spectroscopic features of the parent compound, 1-(Piperidin-3-yl)hydrazine dihydrochloride, and then explore how derivatization at various positions on the piperidine ring and the hydrazine moiety modulates these spectral characteristics.
Spectroscopic Profile of the Parent Compound: 1-(Piperidin-3-yl)hydrazine Dihydrochloride
A comprehensive understanding of the spectroscopic data of the parent compound is essential for any comparative analysis. While a complete, unified dataset from a single source is often elusive in the literature, we can construct a reliable profile by collating data from chemical suppliers and spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For 1-(Piperidin-3-yl)hydrazine dihydrochloride, the protonation of the basic nitrogen atoms significantly influences the chemical shifts of adjacent protons and carbons, generally causing a downfield shift compared to the free base.
¹H NMR Spectroscopy: The proton spectrum is characterized by a series of multiplets corresponding to the piperidine ring protons. The presence of the hydrazine group at the C3 position breaks the symmetry of the ring. The protons on the carbons adjacent to the nitrogen atoms (C2 and C6) are typically the most deshielded. The proton at C3 is also significantly affected by the attached hydrazine moiety. The NH and NH₂ protons of the hydrazine and the piperidinyl nitrogen, being protonated in the dihydrochloride salt, will appear as broad signals that may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the five carbons of the piperidine ring. The C3 carbon, bearing the hydrazine group, will have a characteristic chemical shift. The carbons adjacent to the piperidine nitrogen (C2 and C6) will also be readily identifiable. The chemical shifts for the parent piperidine are approximately 47.0 ppm (C2, C6), 27.2 ppm (C3, C5), and 25.2 ppm (C4). The introduction of the hydrazine group at C3 and the protonation of the nitrogens will alter these values.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 1-(Piperidin-3-yl)hydrazine dihydrochloride, the key vibrational modes are associated with N-H, C-H, and N-N bonds. The IR spectrum of hydrazine dihydrochloride shows characteristic broad absorptions in the 3200-2600 cm⁻¹ region, indicative of the N-H stretches of the hydrazinium and ammonium ions, often with multiple sub-peaks.[1] The C-H stretching vibrations of the piperidine ring will appear in the 3000-2850 cm⁻¹ region. N-H bending vibrations are expected in the 1600-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(Piperidin-3-yl)hydrazine, which has a molecular weight of 115.18 g/mol , the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 115. The fragmentation of piperidine derivatives is well-characterized and often involves α-cleavage adjacent to the nitrogen atom, leading to the loss of substituents or ring opening.[2] The presence of the hydrazine group will introduce additional fragmentation pathways, such as the cleavage of the N-N bond.
Comparative Analysis of Derivatives
The true utility of spectroscopic analysis lies in its ability to confirm the identity of novel derivatives and to understand the electronic and steric effects of different substituents. This section will explore how common modifications to the 1-(Piperidin-3-yl)hydrazine scaffold are reflected in their spectroscopic data.
N-Substituted Piperidine Derivatives
Substitution on the piperidine nitrogen (N1) is a common strategy in drug design to modulate lipophilicity and target engagement.
-
¹H NMR: The introduction of an N-alkyl or N-aryl group will lead to new signals in the spectrum corresponding to the substituent. The protons on the C2 and C6 positions of the piperidine ring will be significantly affected, with their chemical shifts and coupling patterns providing information about the conformation of the N-substituent. For instance, an N-benzyl group will show aromatic protons typically in the 7.2-7.4 ppm range and a benzylic methylene singlet around 3.5-4.0 ppm.
-
¹³C NMR: N-substitution has a predictable effect on the chemical shifts of the piperidine ring carbons. The α-carbons (C2 and C6) are generally deshielded upon N-alkylation. The magnitude of this shift can provide insights into the steric bulk of the substituent.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for N-Substituted Piperidine Derivatives
| Derivative | C2 | C6 | C3 | C5 | C4 | Reference |
| Piperidine | 47.0 | 47.0 | 27.2 | 27.2 | 25.2 | [3] |
| N-Methylpiperidine | 56.9 | 56.9 | 26.5 | 26.5 | 24.5 | Generic Data |
| N-Ethylpiperidine | 54.1 | 54.1 | 26.2 | 26.2 | 24.6 | Generic Data |
| N-Benzylpiperidine | 54.5 | 54.5 | 26.3 | 26.3 | 24.5 | Generic Data |
Note: The data in this table is for illustrative purposes based on general trends for substituted piperidines and may not represent exact values for 1-(piperidin-3-yl)hydrazine derivatives.
The primary change in the IR spectrum upon N-substitution of the piperidine will be the disappearance of the N-H stretch associated with the secondary amine, provided the analysis is done on the free base. In the case of the dihydrochloride salt, the broad ammonium N-H stretches will still be present. New bands corresponding to the substituent, such as C=C stretching for an aryl group (around 1600-1450 cm⁻¹), will appear.
The fragmentation pattern in MS will be heavily influenced by the N-substituent. The α-cleavage will now lead to the loss of the N-substituent or the formation of a fragment ion containing it. For example, an N-benzyl derivative will likely show a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺).
Derivatives Substituted on the Hydrazine Moiety
Modification of the hydrazine group, for instance, by forming hydrazones with aldehydes or ketones, is a common synthetic route to introduce diverse functionality.
-
¹H NMR: The formation of a hydrazone introduces a C=N double bond and a new substituent. A key diagnostic signal is the appearance of a new proton signal for the N=CH-Ar group, typically in the downfield region (7.5-8.5 ppm). The NH proton of the hydrazine will also shift and may sharpen.
-
¹³C NMR: A new signal for the imine carbon (C=N) will appear in the 140-160 ppm range. The chemical shifts of the aromatic carbons of the substituent will also be observed.
The most significant change in the IR spectrum upon hydrazone formation is the appearance of a C=N stretching vibration, typically in the 1650-1580 cm⁻¹ region. The N-H stretching region will also be altered, with the disappearance of some N-H bands from the primary hydrazine and the appearance of a new N-H stretch for the hydrazone.
The mass spectrum will show a molecular ion peak corresponding to the new, higher molecular weight of the hydrazone derivative. The fragmentation will now be influenced by the stability of the newly introduced aromatic or aliphatic group. Cleavage at the N-N bond and fragmentation of the substituent are common pathways.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the 1-(piperidin-3-yl)hydrazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as it can affect chemical shifts, especially for exchangeable protons.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a spectral width of 12-16 ppm is typically sufficient. For ¹³C NMR, a spectral width of 200-220 ppm is standard.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm or the residual solvent peak).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI or a heated probe for EI.
-
Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar and thermally labile molecules, and will typically produce the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy method that leads to more extensive fragmentation and is useful for structural elucidation.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing Spectroscopic Analysis Workflows
A systematic workflow is essential for the efficient and accurate spectroscopic analysis of novel compounds.
Caption: A generalized workflow for the spectroscopic characterization of novel chemical entities.
Conclusion
The spectroscopic analysis of 1-(piperidin-3-yl)hydrazine dihydrochloride and its derivatives is a multi-faceted process that requires a combination of robust experimental techniques and a nuanced understanding of structure-spectra correlations. By establishing a baseline with the parent compound and systematically evaluating the effects of derivatization, researchers can confidently elucidate the structures of novel compounds. This guide provides a framework for this analytical process, empowering scientists in their pursuit of new therapeutic agents. The principles and methodologies outlined herein are intended to serve as a valuable resource for both seasoned researchers and those new to the field, ensuring the integrity and accuracy of their scientific endeavors.
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NIST. (n.d.). Hydrazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
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Zhai, Q., Feng, W., & Feng, G. (2016). Rapid detection of hydrazine in almost wholly water solution and in living cells by a new colorimetric and fluorescent turn-on probe. RSC Advances, 6(83), 79489-79493. Retrieved from [Link]
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The Strategic Application of 1-(Piperidin-3-yl)hydrazine Dihydrochloride in the Genesis of Novel Therapeutic Agents: A Comparative Guide
In the intricate tapestry of medicinal chemistry, the selection of a foundational scaffold is a critical decision that dictates the trajectory of a drug discovery program. The inherent structural and physicochemical properties of a chosen building block can profoundly influence the potency, selectivity, and pharmacokinetic profile of the final therapeutic agent. This guide provides an in-depth, comparative analysis of "1-(Piperidin-3-yl)hydrazine dihydrochloride," a versatile heterocyclic synthon, and its role in the development of innovative therapeutics. We will explore its performance in the synthesis of bioactive molecules, juxtaposing it with strategic alternatives, and provide the underlying scientific rationale for its application, supported by experimental data.
The Piperidine-Hydrazine Motif: A Privileged Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement, while also providing a three-dimensional framework that can be strategically decorated to optimize ligand-receptor interactions.[1] When combined with a hydrazine moiety, the resulting piperidinyl-hydrazine scaffold offers a unique combination of a rigid cyclic core and a reactive nucleophilic center, making it an attractive starting point for the synthesis of diverse compound libraries.[2]
The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages, a cornerstone of combinatorial chemistry and fragment-based drug design.[3][4] This reactivity allows for the facile introduction of a wide array of substituents, enabling a systematic exploration of the chemical space around a given biological target.
A Tale of Two Isomers: 1-(Piperidin-3-yl)hydrazine vs. 1-(Piperidin-4-yl)hydrazine
The seemingly subtle difference in the point of attachment of the hydrazine group to the piperidine ring—the 3-position versus the 4-position—can have profound implications for the biological activity of the resulting derivatives. This distinction is a classic example of how positional isomerism can be exploited to fine-tune the pharmacological properties of a lead compound.
Structural and Conformational Implications
The 3-substituted piperidine scaffold of 1-(Piperidin-3-yl)hydrazine introduces an element of chirality and a distinct spatial arrangement of the hydrazine functionality relative to the piperidine nitrogen. This can lead to more specific and directional interactions with the target protein. In contrast, the 4-substituted isomer, 1-(Piperidin-4-yl)hydrazine , presents a more linear and symmetrical profile.
Diagram 1: Comparison of 3-yl and 4-yl Piperidinyl Hydrazine Scaffolds
Caption: Structural differences between 3-yl and 4-yl isomers.
Performance in the Synthesis of Bioactive Molecules: A Case Study in Cholinesterase Inhibitors
The development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Studies on piperidine-hydrazone derivatives have provided valuable insights into the structure-activity relationships (SAR) governed by the substitution pattern on the piperidine ring.
While direct comparative studies using the exact 1-(piperidin-3-yl)hydrazine are not extensively published, we can extrapolate from closely related structures. For instance, a study on N-benzylpiperidine-3/4-carbohydrazide-hydrazones revealed that both 3- and 4-substituted derivatives exhibit potent cholinesterase inhibitory activity.[5] However, the 3-substituted compounds often display a different selectivity profile, suggesting that the spatial orientation of the interacting moieties plays a crucial role.
Another study focusing on hydrazones derived from 2,6-diphenylpiperidin-4-one demonstrated that the 4-position can be a favorable attachment point for achieving significant BChE inhibition.[6] One of the synthesized compounds, a benzoyl hydrazone derivative, exhibited a half-maximal inhibitory concentration (IC50) of 35.30 µM against BChE, which was more potent than the standard drug galantamine (IC50: 46.03 µM).[6]
Table 1: Comparative Biological Activity of Piperidinyl Hydrazone Derivatives
| Scaffold | Target Enzyme | IC50 (µM) | Reference |
| N-benzylpiperidine-3 -carbohydrazide-hydrazone (Compound 1g) | eeAChE | 5.68 | [5] |
| N-benzylpiperidine-4 -carbohydrazide-hydrazone (Compound 1j) | eeAChE | 6.83 | [5] |
| 2,6-diphenylpiperidin-4 -one benzoyl hydrazone (Compound 11) | BChE | 35.30 | [6] |
| Galantamine (Standard) | BChE | 46.03 | [6] |
This data suggests that while both isomers can yield potent inhibitors, the choice between the 3-yl and 4-yl scaffold will depend on the specific therapeutic target and the desired selectivity profile. The asymmetry of the 3-yl isomer may be advantageous for targets with chiral binding pockets, whereas the 4-yl isomer might be preferable for targets that accommodate more linear ligands.
Bioisosteric Replacement: The Piperazine Alternative
In the quest to optimize lead compounds, medicinal chemists often employ the strategy of bioisosteric replacement, where a functional group is substituted with another that has similar physicochemical properties but can offer advantages in terms of potency, selectivity, or pharmacokinetic parameters.[7] A common bioisostere for the piperidine ring is the piperazine moiety.[8]
Structural and Physicochemical Differences
The introduction of a second nitrogen atom in the piperazine ring at the 4-position significantly alters the molecule's properties. It increases the polarity and hydrogen bonding capacity, which can improve solubility. However, it also introduces an additional site for metabolism and potential drug-drug interactions.
Diagram 2: Bioisosteric Replacement of Piperidine with Piperazine
Caption: Piperidine vs. Piperazine as a core scaffold.
Performance in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9][10][11] The development of novel DPP-4 inhibitors has seen the exploration of various heterocyclic scaffolds, including those derived from piperidinyl and piperazinyl hydrazines.
Virtual screening studies have identified hydrazine derivatives as potential selective DPP-4 inhibitors.[12] Furthermore, the approved DPP-4 inhibitor, Sitagliptin, features a triazolopiperazine core, highlighting the utility of piperazine-like structures in this therapeutic area.[13][14]
A study on novel N-substituted 4-hydrazino piperidine derivatives led to the discovery of potent DPP-4 inhibitors.[15] The most promising compound from this series demonstrated an IC50 of 88 nM and exhibited in vivo efficacy in animal models of diabetes.[15]
Table 2: Performance of Piperidine and Piperazine Derivatives as DPP-4 Inhibitors
| Scaffold | Compound | DPP-4 IC50 | Therapeutic Area | Reference |
| N-substituted 4-hydrazino piperidine | 22e | 88 nM | Type 2 Diabetes | [15] |
| Triazolopiperazine -amide | Sitagliptin (Januvia) | Potent Inhibitor | Type 2 Diabetes | [13] |
| Piperazine sulphonamide | 8h | 27.32% inhibition at 10µM | Type 2 Diabetes | [16][17] |
Experimental Protocols: A Guide to Synthesis
The synthesis of hydrazone derivatives from 1-(piperidin-3-yl)hydrazine dihydrochloride is a straightforward condensation reaction with an appropriate aldehyde or ketone. The following is a representative experimental protocol.
General Protocol for the Synthesis of Piperidin-3-yl-hydrazones
Diagram 3: Experimental Workflow for Hydrazone Synthesis
Caption: A typical workflow for synthesizing hydrazones.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Neutralization: To the stirred solution, add a suitable base, such as triethylamine (2.2 equivalents), to neutralize the dihydrochloride salt and liberate the free hydrazine. Stir for 10-15 minutes at room temperature.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The structure and purity of the synthesized hydrazone should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Conclusion and Future Perspectives
1-(Piperidin-3-yl)hydrazine dihydrochloride stands as a valuable and versatile building block in the medicinal chemist's arsenal. Its unique structural features, including the chiral center and the distinct spatial orientation of the reactive hydrazine moiety, offer opportunities for the design of novel therapeutic agents with potentially improved potency and selectivity.
The comparative analysis with its 4-yl isomer and piperazine bioisosteres underscores the importance of subtle structural modifications in fine-tuning the pharmacological profile of a drug candidate. While the 4-yl and piperazine-based scaffolds have demonstrated significant success in various therapeutic areas, the 3-yl isomer remains a relatively underexplored yet promising avenue for innovation.
Future research should focus on the systematic exploration of 1-(piperidin-3-yl)hydrazine in the synthesis of diverse compound libraries and their evaluation against a wide range of biological targets. Direct, head-to-head comparisons of the resulting compounds with their 4-yl and piperazine-based counterparts will be crucial in elucidating the specific advantages conferred by the 3-yl substitution pattern. Such studies will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Piperidin-3-yl)hydrazine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the versatile 1-(Piperidin-3-yl)hydrazine scaffold. We will explore the design rationale, synthetic strategies, and the impact of structural modifications on biological activity across various therapeutic targets, supported by comparative experimental data and validated protocols.
Introduction: The 1-(Piperidin-3-yl)hydrazine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to adopt a stable chair conformation, which can orient substituents in defined spatial arrangements.[1] When combined with a hydrazine moiety at the 3-position, the resulting 1-(Piperidin-3-yl)hydrazine scaffold becomes a highly valuable starting point for combinatorial chemistry and drug discovery. This structure offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The hydrazine group is a potent nucleophile and a versatile chemical handle, often used to synthesize hydrazones by condensation with various aldehydes and ketones.[2][3] This reaction provides a straightforward method to introduce a wide array of substituents, making it an efficient strategy for exploring chemical space and establishing robust SAR. Derivatives of this and related piperidine-hydrazine scaffolds have demonstrated a wide spectrum of pharmacological activities, including enzyme inhibition and receptor modulation.[4][5][6]
Core Scaffold and General Synthetic Strategy
The fundamental approach to generating a library of derivatives involves a multi-step synthesis that culminates in the formation of a hydrazone linkage. This strategy is efficient and allows for the late-stage introduction of diversity.
Experimental Protocol: General Synthesis of Piperidinyl Hydrazone Derivatives
This protocol outlines a common pathway for synthesizing hydrazone derivatives from a piperidine core. The specific starting materials and reaction conditions may vary but the core logic remains consistent.
Step 1: Synthesis of the Hydrazide Intermediate
-
Reaction Setup: To a solution of a suitable piperidine-containing starting material (e.g., ethyl 4-oxopiperidine-1-carboxylate) in ethanol, add hydrazine hydrate (NH₂NH₂·H₂O).[7]
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure, and the resulting hydrazide intermediate is purified, often through recrystallization or column chromatography.
Step 2: Condensation to Form Hydrazone Derivatives
-
Reaction Setup: Dissolve the synthesized piperidinyl hydrazide intermediate in a suitable solvent, such as ethanol.
-
Addition of Aldehyde/Ketone: Add a selected aromatic or heterocyclic aldehyde (or ketone) to the solution. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction.[7]
-
Reaction Execution: The mixture is typically heated to reflux for several hours until the reaction is complete, as indicated by TLC.
-
Isolation and Purification: After cooling, the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization to yield the final hydrazone derivative.
Step 3: Structural Characterization
-
Confirm the chemical structures of all synthesized compounds using standard analytical techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[7][8]
Visualization: General Synthetic Workflow
The following diagram illustrates the typical workflow for synthesizing and screening piperidinyl hydrazine derivatives.
Caption: General workflow for synthesis and evaluation of derivatives.
Comparative Analysis: Cholinesterase Inhibition for Alzheimer's Disease
A significant area of investigation for piperidine-hydrazine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the pathology of Alzheimer's disease.[9][10]
Design Rationale
The design of these inhibitors often leverages a "hybrid molecule" approach. The piperidine moiety can mimic the quaternary ammonium group of acetylcholine, anchoring the ligand in the enzyme's catalytic active site (CAS). The hydrazine linker connects this anchor to a variable aromatic group, which can form crucial π-π stacking interactions with aromatic residues in the peripheral anionic site (PAS) of the enzyme.[10] This dual-site binding is a hallmark of potent cholinesterase inhibitors like donepezil.
Structure-Activity Relationship Insights
Studies on quinoline-based piperidinyl thiosemicarbazones (a related class) and other hydrazones reveal key SAR trends.[4][9]
-
Piperidine Substituents: The substitution pattern on the piperidine ring is critical. For instance, in some series, a piperidine core itself is a key structural element for activity.[6]
-
Hydrazone-Linked Aromatic Group: The nature and substitution of the aromatic ring connected via the hydrazone linker dramatically influence potency and selectivity.
-
Electron-withdrawing groups: Halogen substitutions (e.g., -Cl, -F) on the phenyl ring often enhance inhibitory activity.[8][9] An N-(3-chlorophenyl) derivative was identified as a potent dual inhibitor of both AChE and BChE.[9]
-
Positional Isomerism: The position of substituents is crucial. In one study, 8-methyl-substituted quinoline analogues were found to be more potent than their 6-methyl counterparts.[9]
-
-
Selectivity (AChE vs. BChE): Subtle changes can shift selectivity. Molecular docking studies suggest that the larger and more flexible active site gorge of BChE can accommodate bulkier substituents more effectively than the narrower gorge of AChE, leading to BChE-selective inhibitors.[4] For example, one study found a derivative, compound 11 , that inhibited BChE more effectively than the standard drug galantamine, with docking analysis confirming a more favorable binding orientation in BChE compared to AChE.[4]
Comparative Performance Data
The table below summarizes the inhibitory activities of representative piperidine-hydrazone derivatives against AChE and BChE.
| Compound ID | Core Structure Modification | R-Group on Hydrazone | Target | IC₅₀ (µM) | Reference |
| D1f | Phenyl piperidine | Dihydrothiazolyl | AChE | 0.039 ± 0.001 | [10] |
| Compound 11 | 2,6-Diphenylpiperidin-4-one | 4-Nitrobenzoyl | BChE | 35.30 ± 1.11 | [4] |
| 5g | 6-Methyl-2-(piperidin-1-yl)quinoline | 4-Chlorophenyl (thiosemicarbazone) | AChE | 19.85 ± 0.14 | [9] |
| Lead Cpd | 8-Methyl-2-(piperidin-1-yl)quinoline | 3-Chlorophenyl (thiosemicarbazone) | AChE | 9.68 | [9] |
| Lead Cpd | 8-Methyl-2-(piperidin-1-yl)quinoline | 3-Chlorophenyl (thiosemicarbazone) | BChE | 11.59 | [9] |
| Galantamine | Standard Drug | - | BChE | 46.03 ± 0.14 | [4] |
| Donepezil | Standard Drug | - | AChE | - | [10] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring AChE and BChE activity.[7][10]
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and solutions of the test compounds at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the phosphate buffer, DTNB solution, the enzyme solution (AChE or BChE), and the test compound solution. Incubate the mixture for 15 minutes at 37°C.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control well with no inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration. A standard inhibitor like donepezil or galantamine should be run in parallel as a positive control.[10]
Comparative Analysis: Antidiabetic Activity
Derivatives incorporating a thiazole ring have been investigated as inhibitors of enzymes relevant to type 2 diabetes, such as α-glucosidase (α-GLY), α-amylase (α-AMY), and aldose reductase (AR).[11]
Design Rationale
The core idea is to combine the piperidine scaffold with a hydrazinyl-thiazole moiety. Thiazole derivatives are known pharmacologically important building blocks.[11] The goal is to create compounds that can effectively block carbohydrate-metabolizing enzymes (α-GLY, α-AMY) to control post-prandial hyperglycemia, and inhibit aldose reductase (AR) to prevent long-term diabetic complications.
Structure-Activity Relationship Insights
A study on piperidine-bearing hydrazinyl-thiazole derivatives revealed the following SAR:[11]
-
Substituents on the Thiazole Moiety: The electronic nature of substituents on the phenyl ring attached to the thiazole core significantly impacts activity.
-
Potent AR Inhibition: A derivative with a 4-bromo substitution (3c ) emerged as the most potent aldose reductase inhibitor, with a Kᵢ value of 5.47 ± 0.53 nM, which is significantly more potent than the standard drug epalrestat (Kᵢ: 34.53 ± 2.52 nM).[11]
-
Potent α-GLY Inhibition: The same 4-bromo derivative (3c ) also showed strong α-glucosidase inhibition. In contrast, a derivative with a 4-nitro group (3f ) was the least effective α-GLY inhibitor in the series.[11]
-
Potent α-AMY Inhibition: All tested derivatives in the series showed more effective α-amylase inhibition than the standard drug acarbose.[11]
-
Visualization: SAR Summary for Antidiabetic Activity
This diagram summarizes the key findings for the hydrazinyl-thiazole series.
Caption: Key SAR points for piperidinyl hydrazinyl-thiazole derivatives. (Note: A placeholder image is used for the chemical structure.)
Conclusion and Future Directions
The 1-(Piperidin-3-yl)hydrazine scaffold and its related structures are exceptionally fruitful platforms for drug discovery. The straightforward synthesis of hydrazone libraries allows for rapid exploration of structure-activity relationships. Key takeaways include:
-
Versatility: The scaffold yields derivatives active against a wide range of targets, including cholinesterases (neurodegenerative disease), metabolic enzymes (diabetes), and potentially cancer cell lines.[4][11][12]
-
Tunability: SAR studies consistently show that the choice of the aromatic aldehyde or ketone used for condensation is the primary determinant of potency and selectivity. Substituents that modulate the electronic and steric properties of this aromatic portion are critical for optimizing interactions within the target's binding site.
-
Future Work: Future research should focus on multi-target drug design, aiming for compounds that can modulate several disease-related pathways simultaneously. For instance, developing a single compound with both cholinesterase and aldose reductase inhibitory activity could be a novel therapeutic strategy. Further optimization should also focus on improving pharmacokinetic profiles to translate potent in vitro activity into in vivo efficacy.
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A Researcher's Guide to Assessing the Selectivity of Enzyme Inhibitors Derived from 1-(Piperidin-3-yl)hydrazine Dihydrochloride
In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount.[1][2][3] Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of enzyme inhibitors derived from the versatile scaffold, "1-(Piperidin-3-yl)hydrazine dihydrochloride." We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and present data in a clear, comparative format.
The hydrazine moiety within the "1-(Piperidin-3-yl)hydrazine" scaffold is a key pharmacophore that can form the basis for inhibitors targeting a range of enzymes, most notably amine oxidases such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[5][6][7] The piperidine ring offers a versatile point for synthetic modification to enhance potency and selectivity. This guide will use the inhibition of MAO-A, MAO-B, and LSD1 as a primary example to illustrate the principles of selectivity assessment.
The Imperative of Selectivity Profiling
Enzyme inhibitors rarely exhibit absolute specificity for their intended target.[8] Many enzymes, particularly those within large families like kinases or amine oxidases, share conserved active sites.[1] An inhibitor designed for one target may inadvertently bind to and inhibit other, unintended enzymes, leading to off-target effects.[4][9] Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical component of drug development that informs lead optimization and predicts potential clinical liabilities.[1][10]
The following diagram illustrates the logical workflow for assessing inhibitor selectivity, a process that moves from broad, initial screens to more focused, in-depth analyses.
Caption: Workflow for assessing enzyme inhibitor selectivity.
Part 1: Biochemical Assessment of Potency and Selectivity
The initial evaluation of novel inhibitors begins with in vitro biochemical assays. These assays provide a controlled environment to quantify the direct interaction between the inhibitor and the purified enzyme.
Determining On-Target Potency: IC50 Measurement
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[11][12] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[11][13]
This protocol describes a common method for determining the IC50 of a test compound against human MAO-A using a commercially available fluorescence-based assay.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Test inhibitors derived from "1-(Piperidin-3-yl)hydrazine dihydrochloride"
-
Known MAO-A selective inhibitor (e.g., Clorgyline) as a positive control
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (final DMSO concentration should be kept below 1%)
-
Recombinant MAO-A enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate mixture (kynuramine, HRP, and Amplex Red) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes. The rate of increase in fluorescence is proportional to the MAO-A activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data, setting the uninhibited control (enzyme + substrate + DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Profiling Against a Selectivity Panel
Once the on-target potency is established, the next critical step is to assess the inhibitor's activity against a panel of related enzymes.[2][10][15] For derivatives of "1-(Piperidin-3-yl)hydrazine," this panel should minimally include MAO-B and LSD1, given their structural and functional similarities to MAO-A.[6][16]
The experimental protocol for determining the IC50 against MAO-B and LSD1 is analogous to the one described for MAO-A, with the substitution of the appropriate enzyme and substrate. For instance, for MAO-B, a selective substrate like benzylamine can be used. For LSD1, a common assay involves measuring the demethylation of a histone H3 peptide.[6]
Quantifying Selectivity: The Selectivity Index
The Selectivity Index (SI) provides a quantitative measure of an inhibitor's preference for its primary target over an off-target. It is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for the on-target enzyme.
Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)
A higher SI value indicates greater selectivity for the primary target. For example, an inhibitor with an SI of >100 for MAO-B over MAO-A is generally considered highly selective for MAO-A.
The following table summarizes hypothetical data for three inhibitors derived from "1-(Piperidin-3-yl)hydrazine," comparing their potency and selectivity.
| Compound ID | Primary Target | IC50 (nM) vs. MAO-A | IC50 (nM) vs. MAO-B | SI (MAO-B/MAO-A) | IC50 (nM) vs. LSD1 | SI (LSD1/MAO-A) |
| PZH-001 | MAO-A | 15 | 1,800 | 120 | >10,000 | >667 |
| PZH-002 | MAO-A | 50 | 75 | 1.5 | 5,000 | 100 |
| PZH-003 | LSD1 | 2,500 | 3,000 | N/A | 30 | N/A |
| Clorgyline | MAO-A | 10 | 1,500 | 150 | >10,000 | >1000 |
From this data, PZH-001 emerges as a potent and highly selective MAO-A inhibitor, comparable to the known selective inhibitor Clorgyline. PZH-002 is a non-selective MAO inhibitor, while PZH-003 shows promise as an LSD1 inhibitor with good selectivity over the MAOs.
Part 2: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with its target enzyme provides crucial insights that can guide further optimization.[17] Key aspects to investigate include the mode of inhibition (e.g., competitive, non-competitive) and its reversibility.
Determining the Mode of Inhibition
Enzyme kinetic studies, such as Michaelis-Menten analysis, are performed to determine if the inhibitor competes with the substrate for the active site (competitive), binds to a different site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[18] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
The following diagram outlines the decision process for determining the mode of inhibition based on changes in the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).
Caption: Decision tree for determining the mode of enzyme inhibition.
Assessing Reversibility
For many applications, reversible inhibitors are preferred over irreversible ones to minimize the risk of long-lasting, mechanism-based toxicity.[19] A simple and effective method to assess reversibility is the rapid dilution experiment.[18]
-
High Concentration Incubation: Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10-100 times its IC50) for a set period (e.g., 30 minutes).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay buffer containing the substrate. The final inhibitor concentration should be well below its IC50.
-
Activity Measurement: Immediately measure the enzyme activity over time.
-
Interpretation:
-
Reversible Inhibitor: If the enzyme activity rapidly recovers to a level comparable to the uninhibited control, the inhibitor is reversible.
-
Irreversible Inhibitor: If the enzyme activity remains low and does not recover, the inhibitor is likely irreversible, having formed a stable covalent bond with the enzyme.[18]
-
Part 3: Validating Selectivity in a Cellular Context
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell.[20] Factors such as cell permeability, intracellular ATP concentrations, and the presence of other interacting proteins can significantly influence an inhibitor's potency and selectivity.[8] Therefore, cell-based assays are a crucial step in validating the findings from in vitro studies.[20][21]
Cellular Target Engagement Assays
These assays confirm that the inhibitor can reach and bind to its intended target within intact cells. A popular method is the NanoBRET™ Target Engagement Assay, which measures the binding of a compound to a specific protein in living cells.
Assessing On-Target and Off-Target Cellular Effects
The ultimate goal is to demonstrate that the inhibitor elicits a biological response through the modulation of its intended target, with minimal off-target effects.
This protocol uses a cell line that expresses MAO-A to measure the inhibitor's ability to block the metabolism of a MAO-A substrate.
Materials:
-
A human cell line with endogenous or overexpressed MAO-A (e.g., SH-SY5Y neuroblastoma cells).
-
Cell culture medium and supplements.
-
Test inhibitors.
-
A cell-permeable MAO-A substrate.
-
Lysis buffer.
-
Detection reagents for the product of the enzymatic reaction.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-4 hours).
-
Substrate Addition: Add the cell-permeable substrate to the cells and incubate for a specific period.
-
Cell Lysis and Detection: Lyse the cells and measure the amount of product formed using an appropriate detection method (e.g., fluorescence or luminescence).
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Counter-Screening for Off-Target Liabilities
To proactively identify potential off-target effects, it is crucial to perform counter-screens.[9] This involves testing the inhibitors in cellular assays that are unrelated to the primary target's pathway. A common and important counter-screen is a cytotoxicity assay.
This assay determines the concentration at which the inhibitor becomes toxic to cells. A large window between the cellular on-target IC50 and the cytotoxic concentration is desirable.
Procedure:
-
Cell Treatment: Treat a relevant cell line (and ideally a non-target cell line as a control) with a range of inhibitor concentrations for an extended period (e.g., 24-72 hours).
-
Viability Measurement: Assess cell viability using a standard method, such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration).
A therapeutically promising compound should have a CC50 that is significantly higher than its on-target cellular IC50.
Conclusion
The systematic assessment of enzyme inhibitor selectivity is a multi-faceted process that requires a combination of biochemical, kinetic, and cell-based assays. By following the principles and protocols outlined in this guide, researchers can build a comprehensive selectivity profile for their "1-(Piperidin-3-yl)hydrazine"-derived inhibitors. This rigorous, data-driven approach is fundamental to identifying lead candidates with the highest potential for therapeutic success and minimizing the risk of late-stage failures due to unforeseen off-target activities.
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Marmara University. (n.d.). Synthesis of hydrazine containing piperazine or benzimidazole derivatives and their potential as a-amylase inhibitors... [Link]
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Jabeen, A., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. [Link]
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A Researcher's Guide to In Vitro Assay Validation for 1-(Piperidin-3-yl)hydrazine Dihydrochloride Derived Compounds
This guide provides a comprehensive framework for the robust in vitro validation of compounds derived from the "1-(Piperidin-3-yl)hydrazine dihydrochloride" scaffold. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring that the data you generate is not only accurate but also reliable and translatable. The hydrazine moiety presents both therapeutic opportunities and unique biochemical challenges; a rigorous, multi-faceted validation strategy is therefore not just recommended, but essential for the successful progression of any drug discovery project centered on this chemical class.
Chapter 1: The Target Landscape: Amine Oxidases
The presence of a hydrazine group in the 1-(piperidin-3-yl)hydrazine scaffold strongly suggests a mechanism of action centered on the inhibition of amine oxidases.[1][2] These enzymes play critical roles in cellular signaling and homeostasis. Two key families of amine oxidases are the primary focus for compounds of this nature: Lysine-Specific Demethylase 1 (LSD1) and the Monoamine Oxidases (MAO-A and MAO-B).
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at Lysine 4 (H3K4) and Lysine 9 (H3K9).[3] LSD1 is a component of several transcriptional repressor complexes, and its dysregulation is implicated in a wide range of cancers, making it a high-value therapeutic target.[4][5] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, induce differentiation in cancer cells, and reduce the clonogenic activity of leukemic stem cells.[5]
Monoamine Oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters like serotonin and dopamine.[6][7] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[6][8] Due to mechanistic similarities with LSD1, MAOs are critical off-targets to consider for ensuring the selectivity and safety profile of novel LSD1 inhibitors.
Figure 1: Mechanism of LSD1 demethylation and inhibition by hydrazine compounds.
Chapter 2: Primary Assay Validation: A Case Study with a Fluorescence-Based LSD1 Inhibition Assay
The foundation of any successful screening campaign is a robust, validated primary assay.[9][10] We will use a common homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or similar fluorescence-based assay as our case study. These assays are well-suited for high-throughput screening (HTS) due to their sensitivity and format.[4][11]
The principle involves using a biotinylated histone H3 peptide substrate and an antibody that specifically recognizes the demethylated product. A donor fluorophore (e.g., on an anti-biotin antibody) and an acceptor fluorophore (e.g., on the detection antibody) are brought into proximity when the product is formed, generating a FRET signal. LSD1 inhibitors will prevent this reaction, leading to a decrease in the signal.
Detailed Experimental Protocol: LSD1 TR-FRET Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 0.01% Tween-20, 0.1% BSA). Prepare solutions of recombinant human LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and detection reagents (e.g., Europium-labeled anti-biotin antibody and APC-labeled anti-H3K4me1 antibody).
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well low-volume black assay plate. Include controls: positive control (known inhibitor, e.g., Tranylcypromine) and negative control (DMSO vehicle).
-
Enzyme Addition: Add LSD1 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. This pre-incubation step is crucial for irreversible or time-dependent inhibitors, a common feature of hydrazine derivatives.[12]
-
Reaction Initiation: Add the H3K4me2 peptide substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), determined during the linearity assessment.
-
Reaction Termination & Detection: Stop the reaction by adding the detection reagent mix containing the donor and acceptor antibodies.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor) after excitation. Calculate the TR-FRET ratio.
The Pillars of Assay Validation
Assay validation is the process of documenting that the performance characteristics of the method are suitable and reliable for the intended application.[13] We will follow the principles outlined in the authoritative NCATS Assay Guidance Manual .[9][10][14][15]
Figure 2: A systematic workflow for in vitro assay validation.
-
Linearity and Range:
-
Why: You must operate within the linear range of the assay to ensure that the measured signal is directly proportional to enzyme activity. This involves optimizing enzyme concentration, substrate concentration (ideally at or near the Kₘ), and reaction time.
-
How: Perform matrix experiments, varying one parameter while keeping others constant. For instance, fix enzyme and substrate concentrations and measure the signal at multiple time points. The chosen reaction time must fall within the linear portion of this curve.
-
-
Precision and Accuracy:
-
Why: Precision measures the random error (reproducibility) of your assay, while accuracy measures the systematic error (closeness to a true value).[16][17] High precision is essential for distinguishing small differences in compound potency.
-
How:
-
Intra-assay Precision: Run multiple replicates of your controls (high and low signal) on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV). A %CV of <10% is typically desired.
-
Inter-assay Precision: Repeat the same experiment on different days with different reagent preparations to assess day-to-day variability. A %CV of <15% is a common goal.
-
Accuracy: Determine the IC₅₀ of a well-characterized reference inhibitor. This value should be consistent across runs and align with literature values.
-
-
-
Robustness:
-
Why: A robust assay is insensitive to small, deliberate variations in method parameters, which reflects its transferability and performance in daily use.[9]
-
How: Introduce minor changes to parameters like incubation temperature (±2°C), incubation time (±10%), and buffer pH (±0.2 units). The results should not deviate significantly from the standard conditions.
-
-
Z'-Factor:
-
Why: The Z'-factor is a statistical parameter that determines the suitability of an assay for high-throughput screening. It measures the separation between the high and low signal controls.
-
How: Calculate using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|. An assay with a Z' > 0.5 is considered excellent for HTS.[18]
-
Summarized Validation Data (Hypothetical Lead Compound)
| Validation Parameter | Metric | Result | Acceptance Criteria | Status |
| Linearity | Reaction Time | 60 min | Within linear signal increase | Pass |
| Enzyme Conc. | 2 nM | Within linear signal range | Pass | |
| Precision | Intra-Assay %CV | 6.5% | < 10% | Pass |
| Inter-Assay %CV | 8.2% | < 15% | Pass | |
| Accuracy | Ref. Cpd IC₅₀ | 25 nM | 20 ± 10 nM (Lit. Value) | Pass |
| Robustness | Temp. Variation | < 10% signal change | < 15% change | Pass |
| HTS Suitability | Z'-Factor | 0.78 | > 0.5 | Pass |
Chapter 3: Comparative Analysis with Orthogonal and Secondary Assays
Relying on a single primary assay is a significant risk in drug discovery. Assay artifacts, such as compound auto-fluorescence or light scattering, can produce false positives. Therefore, hit compounds must be confirmed using an orthogonal assay —a method with a different detection technology and principle—to validate the biological activity.[19][20] Furthermore, selectivity profiling against related enzymes like MAO-A and MAO-B is mandatory.
Comparison of Amine Oxidase Assay Formats
| Assay Technology | Principle | Throughput | Sensitivity | Common Interferences | Relative Cost |
| Fluorescence (TR-FRET) | Antibody-based detection of product | High | High (nM) | Auto-fluorescent compounds, light scatterers | Medium |
| Luminescence | H₂O₂ byproduct reacts with a pro-luciferin substrate | High | High (nM) | Redox-active compounds, luciferase inhibitors | Medium |
| Absorbance (Spectro.) | Measures change in absorbance of a substrate/product[6] | Medium | Medium (µM) | Colored compounds, high turbidity | Low |
| Mass Spectrometry | Direct detection of substrate and product by mass | Low-Medium | Very High (pM-nM) | Ion suppression, non-specific binding | High |
| Radiometric | Measures incorporation of a radiolabel | Low | High (nM) | - | High (Safety/Disposal) |
Secondary Assay Protocol: Luminescence-Based MAO-Glo™ Assay
This commercially available assay is an excellent choice for selectivity profiling against MAO-A and MAO-B.
-
Assay Setup: Prepare two sets of assay plates, one with recombinant MAO-A and one with MAO-B.
-
Compound Addition: Add serially diluted test compounds to both plates.
-
MAO Reaction: Add the MAO substrate to initiate the reaction. The MAO enzyme converts the substrate, producing H₂O₂.
-
Detection: After incubation, add the Luciferin Detection Reagent. A thermostable luciferase uses the H₂O₂ generated to convert a pro-luciferin substrate into luciferin, generating a light signal proportional to MAO activity.
-
Data Analysis: Measure luminescence on a plate reader. Calculate IC₅₀ values for both MAO-A and MAO-B and compare them to the IC₅₀ from the primary LSD1 assay to determine selectivity.
Chapter 4: Navigating Specific Challenges with Hydrazine-Containing Compounds
The hydrazine moiety, while key to the inhibitory mechanism, also introduces specific challenges that require careful consideration and dedicated counter-screens.[1] Hydrazines can be reactive and may produce adverse effects through mechanisms like the generation of reactive free radicals.[1][2]
-
Reactivity and Instability:
-
Challenge: Hydrazines can be unstable in aqueous buffers, especially in the presence of trace metals, leading to degradation over the course of an assay.
-
Mitigation: Assess compound stability in the final assay buffer over the experiment's duration using LC-MS.[21][22] If instability is observed, consider including a chelating agent like EDTA.
-
-
Non-Specific Covalent Modification:
-
Challenge: The reactivity that makes hydrazines good irreversible inhibitors can also lead to non-specific covalent modification of proteins, a source of false positives and potential toxicity. Phenelzine, a hydrazine drug, is known to covalently target its flavoenzyme target, MAO.[12]
-
Mitigation: Implement a "pre-incubation and wash" experiment. Incubate the enzyme with a high concentration of the compound, then remove the unbound compound via dialysis or a desalting column. If the enzyme activity is still inhibited, it strongly suggests covalent, irreversible binding.
-
-
Redox Activity and H₂O₂ Interference:
-
Challenge: Hydrazines can undergo auto-oxidation, generating hydrogen peroxide (H₂O₂). This is a critical issue for assays that detect H₂O₂ as a readout, such as the luminescence-based MAO assays.[23] This interference would lead to a false negative result (an apparent lack of inhibition).
-
Mitigation: Run a control experiment where the compound is added to the assay in the absence of the enzyme. A significant signal indicates compound-driven H₂O₂ generation, invalidating the assay for that compound. This is a prime example of why orthogonal assays with different detection principles are essential.
-
Conclusion
The successful prosecution of a drug discovery campaign for 1-(piperidin-3-yl)hydrazine derived compounds is critically dependent on a deep understanding of their biochemical nature and a commitment to rigorous, multi-faceted assay validation. Simply generating an IC₅₀ value is insufficient. As researchers, we must build a self-validating data package that anticipates and addresses the specific challenges of the chemical matter.
By grounding our experimental design in authoritative guidelines like the NCATS Assay Guidance Manual, confirming hits with orthogonal technologies, and proactively investigating potential liabilities such as non-specific activity and assay interference, we can generate a high-quality, reliable in vitro data set. This approach not only builds confidence in structure-activity relationships but also provides the solid foundation required to make informed decisions for advancing promising candidates toward preclinical development.
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A Comparative Guide to the Stability of Hydrazones Derived from 1-(Piperidin-3-yl)hydrazine Dihydrochloride
This guide provides a comprehensive framework for comparing the chemical stability of a series of hydrazones synthesized from 1-(piperidin-3-yl)hydrazine dihydrochloride. Designed for researchers in drug development and medicinal chemistry, this document outlines the synthesis of target compounds and presents a robust experimental design for evaluating their hydrolytic and oxidative stability. The protocols herein are structured to be self-validating, ensuring reliable and reproducible data.
Introduction: The Strategic Importance of Hydrazone Stability in Drug Design
Hydrazones are a versatile class of organic compounds characterized by a C=N-N linkage, typically formed through the condensation of a hydrazine with an aldehyde or a ketone[1][2]. This functional group is of significant interest in medicinal chemistry for several reasons. The hydrazone bond can act as a dynamic covalent linker in drug delivery systems, designed to be stable in systemic circulation (neutral pH) but labile in the acidic microenvironments of tumors or lysosomes, enabling targeted drug release[1]. Furthermore, the hydrazone moiety itself is a key pharmacophore in a wide array of biologically active compounds, including antitubercular, antimicrobial, and anticancer agents[3][4].
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its incorporation into a molecule can enhance solubility, modulate basicity, and provide vectors for interacting with biological targets. Consequently, hydrazones derived from piperidinyl hydrazines, such as 1-(piperidin-3-yl)hydrazine, are attractive candidates for novel therapeutics.
However, the clinical utility of any hydrazone-containing compound is contingent upon its stability. Premature degradation via hydrolysis or oxidation can lead to loss of efficacy and the formation of potentially toxic byproducts[5][6]. Therefore, a systematic evaluation of the stability of novel hydrazone derivatives is a critical step in the drug development process.
This guide proposes a comparative study to assess the stability of hydrazones formed from 1-(piperidin-3-yl)hydrazine and a panel of structurally diverse aldehydes and ketones. By modulating the electronic and steric properties of the carbonyl component, we can elucidate key structure-stability relationships that will inform the design of more robust and effective drug candidates.
Synthesis of Piperidinyl Hydrazones: A Proposed Reaction Scheme
The synthesis of the target hydrazones will be achieved through a standard condensation reaction. The use of 1-(piperidin-3-yl)hydrazine dihydrochloride requires a basic workup or the inclusion of a base in the reaction mixture to liberate the free hydrazine for reaction.
The selected carbonyl compounds for this comparative study are chosen to represent a range of electronic and steric properties:
-
Aromatic Aldehydes: Benzaldehyde (neutral), 4-methoxybenzaldehyde (electron-donating), 4-nitrobenzaldehyde (electron-withdrawing).
-
Aliphatic Aldehyde: Pivaldehyde (sterically hindered).
-
Aliphatic Ketone: Acetone.
The general reaction is as follows:
Caption: General workflow for the synthesis of piperidinyl hydrazones.
Experimental Design for Stability Assessment
To provide a comprehensive comparison, the stability of each synthesized hydrazone will be evaluated under conditions that mimic physiological environments (hydrolytic stability) and potential manufacturing or storage challenges (oxidative stability).
Hydrolytic Stability: A pH-Dependent Investigation
The primary degradation pathway for hydrazones in aqueous media is hydrolysis, which cleaves the C=N bond to regenerate the constituent hydrazine and carbonyl compounds[1][7][8]. The rate of this reaction is typically acid-catalyzed[7][8]. We will employ a reverse-phase high-performance liquid chromatography (RP-HPLC) method to monitor the degradation of the parent hydrazone over time at various pH values.
Caption: Workflow for the hydrolytic stability assay using HPLC.
The data generated will allow for the calculation of the degradation rate constant (k) and the half-life (t½) for each compound under each pH condition.
Oxidative Stability Assessment
Hydrazones can be susceptible to oxidation, which may lead to the formation of diazo compounds or other degradation products[5]. This is a critical parameter for assessing the stability of a drug substance during manufacturing and long-term storage. A forced degradation study using a common oxidizing agent like hydrogen peroxide will be conducted.
Protocol for Oxidative Stability:
-
Prepare a solution of the hydrazone in a suitable solvent (e.g., acetonitrile/water).
-
Treat the solution with a controlled concentration of hydrogen peroxide (e.g., 3%).
-
Incubate the mixture at room temperature, protected from light.
-
Monitor the degradation of the parent compound at various time points using the established HPLC method.
-
Analyze for the appearance of new peaks, which would indicate degradation products.
Predicted Outcomes and Data Presentation
Based on established chemical principles, we can predict the relative stability of the synthesized hydrazones.
-
Effect of Carbonyl Structure: Hydrazones derived from aromatic aldehydes are expected to be more stable than those from aliphatic aldehydes or ketones. This increased stability is attributed to the resonance delocalization between the aromatic ring and the C=N bond, which reduces the electrophilicity of the imine carbon and makes it less susceptible to nucleophilic attack by water[6].
-
Electronic Effects: Within the aromatic series, the electron-withdrawing nitro group (in 4-nitrobenzaldehyde) is expected to destabilize the hydrazone by increasing the partial positive charge on the imine carbon, making it more prone to hydrolysis. Conversely, the electron-donating methoxy group (in 4-methoxybenzaldehyde) should enhance stability relative to the unsubstituted benzaldehyde derivative.
-
Steric Hindrance: The sterically bulky pivaldehyde-derived hydrazone may exhibit increased stability due to the steric shielding of the imine carbon, which hinders the approach of water molecules.
The results of the hydrolytic stability study will be summarized in the following table:
| Hydrazone Derivative (Carbonyl Precursor) | Half-life (t½) at pH 2.0 (hours) | Half-life (t½) at pH 5.5 (hours) | Half-life (t½) at pH 7.4 (hours) |
| Benzaldehyde | Data | Data | Data |
| 4-Methoxybenzaldehyde | Data | Data | Data |
| 4-Nitrobenzaldehyde | Data | Data | Data |
| Pivaldehyde | Data | Data | Data |
| Acetone | Data | Data | Data |
For oxidative stability, a table comparing the percentage of remaining parent compound after a fixed time (e.g., 24 hours) will be presented.
Detailed Experimental Protocols
Protocol 1: General Synthesis of Piperidinyl Hydrazones
-
To a solution of 1-(piperidin-3-yl)hydrazine dihydrochloride (1.0 eq) in ethanol (10 mL), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Add the corresponding aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure hydrazone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity[9][10].
Protocol 2: HPLC-Based Assay for Determining Hydrolytic Stability
-
Materials and Reagents:
-
Synthesized hydrazone compounds.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetate or citrate buffer, pH 5.5.
-
HCl/KCl buffer, pH 2.0.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Procedure:
-
Prepare a 10 mM stock solution of the hydrazone compound in DMSO.
-
For each pH condition, dilute the stock solution 100-fold into the respective buffer (pH 2.0, 5.5, and 7.4) to a final concentration of 100 µM.
-
Incubate the solutions in a water bath at 37°C.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each solution.
-
Immediately quench the degradation by diluting the aliquot into 450 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) and store at 4°C until analysis.
-
Analyze all samples by RP-HPLC. A typical gradient might be 10% to 90% acetonitrile in water (with 0.1% TFA) over 15 minutes.
-
Monitor the disappearance of the peak corresponding to the parent hydrazone at a predetermined wavelength (e.g., λmax of the compound).
-
Plot the natural logarithm of the parent peak area against time. The degradation rate constant (k) is the negative of the slope, and the half-life is calculated as t½ = 0.693/k.
-
Conclusion
This guide presents a systematic and scientifically rigorous approach to comparing the stability of hydrazones derived from 1-(piperidin-3-yl)hydrazine. By executing the proposed synthesis and stability assessment protocols, researchers can generate high-quality, comparative data that will be invaluable for understanding structure-stability relationships. These insights will ultimately guide the rational design of more stable and effective piperidine-hydrazone drug candidates, mitigating risks associated with premature degradation and enhancing the potential for clinical success.
References
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- Kovaříková, P., et al. (2008). HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 727-734.
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- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2023). Molecules, 28(18), 6649.
- New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. (2016). European Journal of Medicinal Chemistry, 124, 783-796.
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A Comparative Guide to 1-(Piperidin-3-yl)hydrazine as a Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of novel therapeutics, the strategic selection of a core molecular scaffold is a decision that dictates the trajectory of a drug discovery program. Privileged scaffolds, those motifs capable of interacting with multiple biological targets, serve as foundational building blocks for creating libraries of bioactive compounds. This guide provides an in-depth, comparative analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride, a relatively underexplored yet highly promising scaffold. We will dissect its chemical attributes, synthetic tractability, and potential advantages over more conventional heterocyclic scaffolds like piperazine and morpholine. By presenting supporting experimental data, detailed protocols, and logical workflows, this document aims to equip medicinal chemists and drug development professionals with the critical insights needed to leverage this scaffold for the generation of next-generation drug candidates.
Introduction: The Strategic Value of Scaffold Selection
The piperidine ring is a ubiquitous and highly privileged structural motif in medicinal chemistry, found in a multitude of clinically approved drugs.[1][2] Its saturated, six-membered structure provides a three-dimensional framework that can effectively orient substituents into the binding pockets of biological targets, enhancing potency and selectivity.[1] The introduction of a hydrazine moiety at the 3-position introduces a unique combination of properties: a reactive handle for diverse chemical modifications and a potent pharmacophoric element known to participate in key binding interactions, particularly as a hydrogen bond donor and metal chelator.[3][4]
1-(Piperidin-3-yl)hydrazine dihydrochloride thus emerges as a compelling scaffold, merging the favorable pharmacokinetic (PK) and physicochemical properties of the piperidine core with the synthetic versatility and bioactivity of the hydrazine group.[1][5] This guide will explore the causality behind its potential as a superior alternative in specific drug discovery contexts.
Foundational Chemistry of 1-(Piperidin-3-yl)hydrazine
The utility of a scaffold is fundamentally linked to its intrinsic chemical and physical properties. The 1-(Piperidin-3-yl)hydrazine scaffold presents a unique constellation of features.
2.1 Physicochemical Properties and Structural Analysis
The piperidine ring typically imparts a favorable balance of aqueous solubility and lipophilicity, which is crucial for oral bioavailability and membrane permeability.[1] The hydrazine group, while increasing polarity, also provides a primary amine and a secondary amine, both of which can serve as hydrogen bond donors, and the lone pairs on the nitrogen atoms act as hydrogen bond acceptors. The presence of a chiral center at the 3-position of the piperidine ring allows for the exploration of stereospecific interactions with biological targets, a critical factor in optimizing drug potency and reducing off-target effects.
Below is a comparative table of key calculated physicochemical properties against benchmark scaffolds.
| Scaffold | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | H-Bond Donors | H-Bond Acceptors |
| 1-(Piperidin-3-yl)hydrazine | 115.18 | -0.25 | 54.37 | 3 | 3 |
| Piperidine | 85.15 | 0.84 | 12.49 | 1 | 1 |
| Piperazine | 86.14 | -0.63 | 24.98 | 2 | 2 |
| Morpholine | 87.12 | -0.46 | 21.72 | 1 | 2 |
Data calculated using standard cheminformatics software. These values serve as a baseline for comparison before derivatization.
2.2 Key Structural Features and Derivatization Points
The true power of this scaffold lies in its multiple points for chemical diversification. The diagram below illustrates the key reactive sites that can be exploited for library synthesis.
Caption: Key diversification points on the 1-(Piperidin-3-yl)hydrazine scaffold.
Synthetic Tractability and Library Generation
A key advantage of the 1-(Piperidin-3-yl)hydrazine scaffold is its synthetic accessibility and the ease with which diverse libraries of compounds can be generated. The hydrazine moiety is particularly useful for forming hydrazones through condensation with aldehydes or ketones, a robust and high-yielding reaction.[6][7]
3.1 Step-by-Step Protocol: Synthesis of a Representative Hydrazone Derivative
This protocol describes a general, reliable method for synthesizing a hydrazone derivative from 1-(Piperidin-3-yl)hydrazine dihydrochloride. The choice of an aldehyde allows for the introduction of a vast array of substituents (R-groups).
Objective: To synthesize N'-[(E)-phenylmethylidene]-1-(piperidin-3-yl)hydrazine.
Materials:
-
1-(Piperidin-3-yl)hydrazine dihydrochloride (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Ethanol (or other suitable alcohol solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., 1-2 drops)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.
Procedure:
-
Scaffold Preparation: In a round-bottom flask, dissolve 1-(Piperidin-3-yl)hydrazine dihydrochloride in ethanol.
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution to neutralize the dihydrochloride salt and liberate the free base. Stir for 10-15 minutes at room temperature. Causality: The hydrochloride salt is highly polar and less reactive. Neutralization is essential for the nucleophilic hydrazine to react with the electrophilic aldehyde.
-
Aldehyde Addition: Add benzaldehyde (1.1 equivalents) to the reaction mixture, followed by a catalytic amount of glacial acetic acid. Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure hydrazone product.
3.2 Workflow for Scaffold-Based Library Synthesis
The power of this scaffold lies in its application to combinatorial chemistry. A logical workflow enables the rapid generation and screening of new chemical entities.
Caption: A typical workflow from scaffold to lead optimization.
Comparative Analysis with Benchmark Scaffolds
While piperazine and morpholine are excellent and widely used scaffolds, 1-(piperidin-3-yl)hydrazine offers distinct advantages in certain contexts.[8][9][10]
-
Piperazine: Offers two points for diversification, which is advantageous for creating linkers or targeting symmetrical binding pockets.[11][12] However, the second nitrogen can introduce pKa liabilities and potential off-target effects (e.g., hERG channel affinity). The piperidinyl-hydrazine scaffold provides distinct reactivity at the piperidine nitrogen versus the hydrazine nitrogens, allowing for more controlled, stepwise derivatization.
-
Morpholine: The oxygen atom in morpholine generally increases aqueous solubility and reduces the basicity compared to piperidine.[13][14] This can be beneficial for CNS penetration but limits its ability to form strong ionic interactions. The hydrazine group on our scaffold provides strong hydrogen-bonding capabilities that are absent in morpholine.
-
The Hydrazine Advantage: The N-N bond of the hydrazine and the resulting hydrazone C=N bond introduce a unique electronic and steric profile. Hydrazines and hydrazones are known inhibitors of enzymes like monoamine oxidases (MAOs) and can act as bioisosteres for amides or other functional groups, offering improved metabolic stability.[3][15] This moiety can be a key pharmacophore, not just a linker.
Case Study: Hydrazine Moiety in Enzyme Inhibition
The utility of the hydrazine functional group is well-documented in medicinal chemistry. Many early antidepressant drugs, such as iproniazid and phenelzine, were hydrazine derivatives that irreversibly inhibited monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[3]
These drugs function by forming a covalent bond with the flavin coenzyme at the active site of the MAO enzyme.[3] While irreversible inhibition has fallen out of favor due to potential side effects, this historical success underscores the potent and specific interactions that the hydrazine moiety can mediate.[3][16] Modern drug design can leverage this reactivity to design reversible or targeted covalent inhibitors with improved safety profiles. For instance, a drug candidate derived from the 1-(piperidin-3-yl)hydrazine scaffold could be designed to target a specific kinase.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(Piperidin-3-yl)hydrazine dihydrochloride
As a Senior Application Scientist, I understand that meticulous handling of reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. 1-(Piperidin-3-yl)hydrazine dihydrochloride, like many hydrazine derivatives, is a potent chemical that demands rigorous disposal protocols. Its inherent toxicity, potential carcinogenicity, and environmental hazards necessitate a zero-tolerance policy for improper waste management. This guide provides a comprehensive framework for the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are designed to be self-validating, grounding every step in established safety principles and regulatory compliance.
Hazard Profile: Understanding the "Why" Behind the Procedure
1-(Piperidin-3-yl)hydrazine dihydrochloride is a hazardous substance. While specific toxicological data for this exact compound is not extensively documented, its classification is based on the well-understood risks of the hydrazine functional group and related dihydrochloride salts. The Safety Data Sheet (SDS) for the closely related and structurally similar Hydrazine dihydrochloride provides the basis for our hazard assessment.
This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It is also identified as a potential carcinogen and a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.[1][4][5] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[2][3][6]
Table 1: GHS Hazard Classification Summary for Hydrazine Dihydrochloride
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | Category 1B | H350: May cause cancer |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from representative Safety Data Sheets for Hydrazine dihydrochloride.[3]
The core principle derived from this data is unequivocal: 1-(Piperidin-3-yl)hydrazine dihydrochloride waste is classified as hazardous waste. [5][7][8] It must never be disposed of down the drain or in regular trash.[2][7][9] All waste streams containing this chemical must be segregated, properly labeled, and managed by a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing waste generated from the use of 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Caption: Decision workflow for proper segregation and disposal of waste streams.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory. Always perform these steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1][9]
Protocol 1: Disposal of Unused/Neat 1-(Piperidin-3-yl)hydrazine dihydrochloride
This protocol applies to the original reagent container that is expired, no longer needed, or contains residual amounts of the solid compound.
-
Do Not Mix: Leave the chemical in its original container. Never mix it with other waste chemicals, as this can lead to unknown and potentially dangerous reactions. Hydrazine derivatives are incompatible with strong oxidizing agents and some metals.[2][6]
-
Inspect Container: Ensure the container is in good condition, tightly sealed, and the exterior is free of contamination. If the container is compromised, carefully overpack it into a larger, compatible, and sealable container.
-
Labeling: The original manufacturer's label must be intact and legible. Affix a "Hazardous Waste" label from your institution's EHS department. Fill it out completely, including the full chemical name: "1-(Piperidin-3-yl)hydrazine dihydrochloride," the accumulation start date, and all relevant hazard information.
-
Storage: Store the labeled container in a designated and secure Satellite Accumulation Area (SAA) that is approved for hazardous waste. The area should have secondary containment to control any potential leaks.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Protocol 2: Disposal of Contaminated Solid and Liquid Waste
This protocol covers materials that have come into direct contact with the compound, such as PPE, weigh boats, contaminated silica gel, reaction mixtures, and solvent rinses.
-
Segregation: It is a critical best practice to avoid co-mingling different waste types.[8]
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, disposable labware) in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all contaminated liquids (e.g., reaction mother liquor, solvent used for rinsing glassware) in a dedicated, compatible, and clearly labeled hazardous liquid waste container. Ensure the container material is compatible with all components of the waste stream.
-
-
Labeling: Clearly label the waste container with a "Hazardous Waste" tag. List all chemical constituents, including solvents, and their approximate percentages. Prominently feature "1-(Piperidin-3-yl)hydrazine dihydrochloride" in the contents list.
-
Storage and Disposal: Keep the waste container sealed when not in use. Store it in a designated SAA with secondary containment. When the container is full or the accumulation time limit is reached, arrange for EHS pickup.
Protocol 3: Decontamination of Glassware
Reusable glassware must be thoroughly decontaminated before it can be returned to general use or washed.
-
Initial Rinse: Perform an initial rinse of the glassware with a suitable laboratory solvent (e.g., methanol or ethanol) that is known to solubilize the compound. This should be done in a chemical fume hood.
-
Collect Rinsate: The rinsate from this initial cleaning is considered hazardous liquid waste. It must be collected in the designated hazardous liquid waste container as described in Protocol 2.
-
Repeat: Repeat the rinsing process two more times (triple rinse). Each rinse should be collected as hazardous waste.
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory detergents and procedures.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, and it is safe to do so, increase ventilation to the room.
-
Consult SDS: Refer to the Safety Data Sheet for specific guidance.
-
Control the Spill: For a small spill of the solid, carefully cover it with a dry, inert absorbent material like sand or vermiculite.[7] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.[2][9] Avoid creating dust.[5]
-
Decontaminate: Clean the spill area with a cloth or sponge dampened with soapy water. All cleaning materials must be disposed of as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size. For large spills, contact your institution's emergency response team immediately.
By integrating these procedures into your standard laboratory workflow, you contribute to a culture of safety and ensure that the lifecycle of every chemical is managed responsibly from acquisition to disposal.
References
- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET - Hydrazine dihydrochloride.
- Fisher Scientific. (2014, September 3). SAFETY DATA SHEET - Hydrazine Dihydrochloride (Certified).
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- INCHEM. (1991). Hydrazine (HSG 56, 1991).
- Medline. (2014, September 3). SAFETY DATA SHEET - Hydrazine dihydrochloride.
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A Researcher's Comprehensive Guide to Safely Handling 1-(Piperidin-3-yl)hydrazine dihydrochloride
Understanding the Inherent Risks: A Causal Analysis
The primary hazards associated with 1-(Piperidin-3-yl)hydrazine dihydrochloride are extrapolated from the known toxicology of hydrazine and its derivatives. These compounds are often toxic if swallowed, inhaled, or in contact with skin.[3] Many are also suspected carcinogens and can cause severe skin and eye damage.[1] The high reactivity of the hydrazine group also presents potential physical hazards.[2] Therefore, our operational plan is built on a foundation of minimizing all potential routes of exposure.
Potential Health Effects:
-
Acute Toxicity: Can be toxic through oral, dermal, and inhalation routes.[3][4]
-
Skin and Eye Damage: Hydrazine compounds are often corrosive and can cause severe burns.[5][6]
-
Sensitization: May cause an allergic skin reaction.[7]
-
Carcinogenicity: Many hydrazine derivatives are suspected to cause cancer.[1]
-
Organ Damage: Exposure can lead to damage to the liver, kidneys, and central nervous system.[5][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling compounds with the hazard profile of 1-(Piperidin-3-yl)hydrazine dihydrochloride. The following table outlines the minimum required PPE, with the rationale for each selection.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A full-facepiece respirator with appropriate cartridges for organic vapors and particulates should be available for emergencies. For routine handling, all operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Goggles must be worn at all times to protect against splashes and airborne particles. A face shield provides an essential additional layer of protection for the entire face and should be worn over the goggles.[9][10] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is recommended. Butyl rubber or nitrile gloves are appropriate choices for handling hydrazine and its derivatives.[11] It is crucial to consult a glove compatibility chart and to change gloves immediately if contamination is suspected. |
| Body Protection | Flame-Resistant Lab Coat and Chemical Apron | A flame-resistant lab coat provides a barrier against incidental contact. A chemical-resistant apron worn over the lab coat offers additional protection against spills and splashes of this potentially corrosive material.[11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for mitigating the risks associated with 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory that is clearly marked with appropriate hazard signs.[11]
-
Chemical Fume Hood: All handling, weighing, and solution preparation must be performed inside a certified and properly functioning chemical fume hood.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9] A spill kit appropriate for hydrazine compounds should also be on hand.
Handling Procedure
-
Donning PPE: Before entering the designated area, don all required PPE in the correct order (lab coat, then gloves, then face shield and goggles).
-
Material Transfer: When transferring the solid material, use spark-proof tools and ground any equipment to prevent static discharge.[12] Keep containers tightly closed when not in use.[12]
-
Solution Preparation: Add the solid compound to the solvent slowly. Avoid creating dust.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment.
Emergency Procedures
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Spill: For a small spill within the fume hood, use an absorbent material from the spill kit to contain and clean it up. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.[12][13]
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical component of the chemical's lifecycle to prevent environmental contamination and future exposure risks.
-
Waste Collection: All solid waste contaminated with 1-(Piperidin-3-yl)hydrazine dihydrochloride and any unused material should be collected in a dedicated, clearly labeled hazardous waste container.[12][13] The label should include "Hazardous Waste," the chemical name, and all appropriate hazard pictograms (e.g., toxic, corrosive, environmental hazard).[12]
-
Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[9]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[12]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[13]
Visualizing the Workflow
To ensure clarity and reinforce the procedural steps, the following diagram illustrates the safe handling workflow for 1-(Piperidin-3-yl)hydrazine dihydrochloride.
Caption: Safe handling workflow for 1-(Piperidin-3-yl)hydrazine dihydrochloride.
By implementing these comprehensive safety measures, researchers can confidently and responsibly work with 1-(Piperidin-3-yl)hydrazine dihydrochloride, ensuring their personal safety and the integrity of their research environment.
References
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Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]
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Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. (2023, April 23). Retrieved from [Link]
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Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. (n.d.). Retrieved from [Link]
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How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
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OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]
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Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from [Link]
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Hydrazine - Risk Management and Safety. (n.d.). Retrieved from [Link]
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Substance Information - ECHA - European Union. (n.d.). Retrieved from [Link]
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Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]
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Substance Information - ECHA - European Union. (n.d.). Retrieved from [Link]
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Substance Information - ECHA - European Union. (n.d.). Retrieved from [Link]
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Hydrazine - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
